Dehydrocorydaline chloride
説明
Structure
2D Structure
特性
IUPAC Name |
2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24NO4.ClH/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;/h6-7,10-12H,8-9H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOSEFNJXIPZNV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30045-16-0 (Parent) | |
| Record name | Dibenzo(a,g)quinolizinium, 5,6-dihydro-13-methyl-2,3,9,10-tetramethoxy-, chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00909882 | |
| Record name | 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00909882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10605-03-5 | |
| Record name | Dibenzo[a,g]quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10605-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzo(a,g)quinolizinium, 5,6-dihydro-13-methyl-2,3,9,10-tetramethoxy-, chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC297886 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00909882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the origin of Dehydrocorydaline chloride
An In-depth Technical Guide to the Origin and Properties of Dehydrocorydaline (B211579) Chloride
Introduction
Dehydrocorydaline is a protoberberine alkaloid that has garnered significant scientific interest for its diverse pharmacological activities. As a quaternary ammonium (B1175870) compound, it is commonly isolated and handled in its salt form, Dehydrocorydaline chloride. This document provides a comprehensive overview of its natural origins, isolation and purification protocols, physicochemical properties, and key mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Origin and Natural Sources
Dehydrocorydaline is a naturally occurring compound predominantly found in plants of the Corydalis genus, which belongs to the poppy family (Papaveraceae).[1] The primary and most well-documented source is the tuber of Corydalis yanhusuo (also known as Rhizoma Corydalis or Yan Hu Suo), a traditional Chinese medicine used for centuries to alleviate various types of pain.[2][3][4][5]
Studies have confirmed the presence of Dehydrocorydaline in other species as well, including:
The rhizome (tuber) of these plants is the specific part from which the alkaloid is extracted.[1][4][9] Dehydrocorydaline is often one of the most abundant alkaloids within the complex mixture present in Corydalis extracts, in some cases accounting for over 50% of the total alkaloid content.[10][11][12]
Physicochemical and Biological Data
The key quantitative properties of this compound are summarized below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Identity | ||
| Formal Name | 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-dibenzo[a,g]quinolizinium, monochloride | [2] |
| CAS Number | 10605-03-5 | [2][3][13] |
| Molecular Formula | C₂₂H₂₄ClNO₄ | [2][3][13] |
| Formula Weight | 401.9 g/mol | [2][3] |
| Purity (Commercial) | ≥95% to ≥98% | [2][3] |
| Physical Properties | ||
| Formulation | Solid powder | [2][3] |
| Solubility | DMSO: 20-25 mg/mL | [2][3] |
| Biological Activity | ||
| Anti-malarial (IC₅₀) | 38 nM (P. falciparum 3D7 strain) | [3][14] |
| OCT2 Inhibition (IC₅₀) | 0.137 µM (human recombinant) | [2] |
| OCT3 Inhibition (IC₅₀) | 0.354 µM (human recombinant) | [2] |
| Antibacterial (MIC) | 1 mg/mL (L. monocytogenes) | [7] |
| Antibacterial (MBC) | 2 mg/mL (L. monocytogenes) | [7] |
Experimental Protocols: Isolation and Purification
The isolation of pure Dehydrocorydaline from the complex alkaloid mixture of Corydalis presents challenges due to the presence of structurally similar compounds.[15] Modern chromatographic techniques have proven highly effective for this purpose.
Extraction Protocol
An optimized reflux extraction method is commonly employed to obtain the crude alkaloid extract from the plant material.[16]
-
Preparation : Obtain dried tubers of Corydalis yanhusuo and grind them into a coarse powder (approx. 50 mesh).[1][16]
-
Solvent Preparation : Prepare a 70% ethanol-water solution. Adjust the pH to 10 using diluted ammonia.[16]
-
Reflux Extraction : Add the powdered plant material to the solvent at a liquid-to-solid ratio of 20:1 (v/w).[16]
-
Heating : Heat the mixture and maintain it at reflux for 60 minutes.[16]
-
Iteration : Filter the mixture to separate the extract. Repeat the extraction process (steps 3-4) on the plant residue a second time to ensure maximum yield.[16]
-
Concentration : Combine the filtrates from both extractions. Evaporate the solvent under reduced pressure to yield a concentrated crude extract.[1][16]
Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a highly efficient liquid-liquid partition chromatography method for purifying Dehydrocorydaline, achieving purities of up to 98.9%.[15][17] It avoids the use of a solid support matrix, minimizing irreversible adsorption and sample degradation.[15]
-
Solvent System Preparation : Prepare a two-phase solvent system of chloroform-n-butanol-methanol-water at a volume ratio of 4:1:2:5.[15][17] Mix the solvents thoroughly in a separatory funnel and allow the layers to separate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase. Degas both phases before use.[15]
-
Sample Preparation : Dissolve a known quantity of the crude extract (e.g., 50 mg) in a mixture of the upper and lower phases for injection.[15][17]
-
HSCCC Operation :
-
Fraction Collection : Continuously monitor the effluent from the column outlet with a UV detector at 282 nm.[15][17] Collect fractions corresponding to the chromatographic peaks.
-
Purity Analysis and Identification :
-
Analyze the collected fractions containing the target compound by High-Performance Liquid Chromatography (HPLC) to determine purity.[15][17]
-
Combine the pure fractions and evaporate the solvent.
-
Confirm the chemical structure of the isolated Dehydrocorydaline using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[15]
-
Core Signaling Pathways and Mechanisms of Action
Dehydrocorydaline exhibits its diverse biological activities by modulating key cellular signaling pathways. Its anti-cancer and anti-inflammatory mechanisms are particularly well-characterized.
Induction of Apoptosis in Cancer Cells
Dehydrocorydaline has been shown to inhibit the proliferation of cancer cells, such as MCF-7 breast cancer cells, by inducing apoptosis.[3][5] This process is mediated by the intrinsic, mitochondria-independent pathway. The key steps involve the regulation of the Bax/Bcl-2 protein ratio, which leads to the activation of initiator caspase-8 and executioner caspase-7, culminating in the cleavage of Poly (ADP-ribose) polymerase (PARP).[3][5][13]
Anti-inflammatory Mechanism via NF-κB Inhibition
The anti-inflammatory properties of Dehydrocorydaline are largely attributed to its ability to suppress the NF-κB signaling pathway.[10][12] In response to inflammatory stimuli like Lipopolysaccharide (LPS), Dehydrocorydaline prevents the degradation of IκBα, the inhibitory protein of NF-κB.[12] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and subsequent transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][10][12]
Conclusion
This compound, a prominent alkaloid from the Corydalis species, originates from a rich history in traditional medicine. Modern scientific investigation, facilitated by advanced extraction and purification protocols, has elucidated its chemical properties and potent biological activities. Its mechanisms of action, particularly in inducing apoptosis and suppressing inflammation, highlight its potential as a lead compound for drug development. This guide provides a foundational technical overview to support further research and development efforts in oncology, immunology, and neuroscience.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. xcessbio.com [xcessbio.com]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. Dehydrocorydaline inhibits breast cancer cells proliferation by inducing apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of dehydrocorydaline isolated from Corydalis Tuber against type I-IV allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial Activity and Multi-Targeting Mechanism of Dehydrocorydaline From Corydalis turtschaninovii Bess. Against Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dehydrocorydaline | C22H24NO4+ | CID 34781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Page loading... [wap.guidechem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Dehydrocorydaline Chloride: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrocorydaline (B211579), a protoberberine alkaloid, is a key bioactive compound isolated from plants of the Corydalis genus, most notably Corydalis yanhusuo. It has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and analgesic effects. This technical guide provides an in-depth overview of the natural sources of dehydrocorydaline chloride, detailed methodologies for its isolation and purification, and a summary of its known signaling pathways. Quantitative data on isolation yields and purity are presented in tabular format for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.
Natural Sources of this compound
Dehydrocorydaline is predominantly found in the tubers of various species of the Corydalis genus (Papaveraceae family). The most significant and widely studied source is Corydalis yanhusuo W.T. Wang , a traditional Chinese herb. In the dried tuber of C. yanhusuo, often referred to as Corydalis Rhizoma, dehydrocorydaline is the most abundant alkaloid, accounting for over 50% of the total alkaloid content[1][2][3]. Other Corydalis species also contain dehydrocorydaline, though typically in lower concentrations.
Isolation and Purification of this compound
The isolation of pure this compound from the complex matrix of Corydalis tubers presents a significant challenge due to the presence of numerous structurally similar alkaloids. Several advanced chromatographic techniques have been successfully employed for its purification.
Crude Extraction
The initial step for all purification methods involves the extraction of total alkaloids from the dried and powdered rhizome of Corydalis.
Experimental Protocol: Crude Alkaloid Extraction [4]
-
Maceration: Macerate the powdered Corydalis rhizome with 75% ethanol (B145695) for 24 hours at room temperature.
-
Concentration: Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
Acid-Base Extraction:
-
Dissolve the crude extract in a 2% HCl solution and filter.
-
Adjust the pH of the filtrate to 9-10 with ammonia (B1221849) water to precipitate the total alkaloids.
-
Extract the precipitated alkaloids with chloroform (B151607).
-
Evaporate the chloroform layer to dryness to yield the crude alkaloid extract.
-
Purification Techniques
HSCCC is a highly effective liquid-liquid partition chromatography technique for separating dehydrocorydaline. It avoids the use of a solid support matrix, minimizing irreversible adsorption and leading to high sample recovery and purity[5].
Experimental Protocol: HSCCC Purification of Dehydrocorydaline [4][5][6]
-
Solvent System: Prepare a two-phase solvent system of chloroform-n-butanol-methanol-water (e.g., 4:1:2:5 v/v/v/v)[6]. Shake the mixture vigorously in a separatory funnel and allow the layers to separate. Degas both the upper (stationary phase) and lower (mobile phase) phases before use.
-
HSCCC Operation:
-
Fraction Collection and Analysis:
Preparative 2D-HPLC offers high resolving power for complex mixtures by employing two different separation mechanisms. An effective strategy for separating alkaloids from Corydalis yanhusuo involves using different pH conditions in the two dimensions[7][8].
Experimental Protocol: Preparative 2D-HPLC [7]
-
First Dimension (pH 3.5): Utilize a preparative chromatographic column with a mobile phase at pH 3.5. Collect fractions containing multiple components using UV-triggered fractionation.
-
Second Dimension (pH 10.0): Further purify the collected fractions on the same column but with a mobile phase at pH 10.0. Use both UV and MS-triggered fraction collection for enhanced sensitivity and selectivity.
Macroporous adsorption resins can be used for the enrichment and preliminary purification of total alkaloids from Corydalis, which can then be followed by other chromatographic techniques for isolating dehydrocorydaline.
Experimental Protocol: Macroporous Resin Purification of Total Alkaloids
-
Resin Selection: Screen various macroporous resins to identify one with optimal adsorption and desorption characteristics for the target alkaloids.
-
Column Chromatography:
-
Load the crude extract onto the selected resin column.
-
Wash the column with distilled water to remove water-soluble impurities.
-
Elute the adsorbed alkaloids with an appropriate concentration of ethanol (e.g., 70%).
-
Collect the eluate containing the enriched total alkaloids for further purification of dehydrocorydaline.
-
Quantitative Data
The yield and purity of dehydrocorydaline are dependent on the source material and the isolation method employed. The following tables summarize available quantitative data.
Table 1: Dehydrocorydaline Content in Purified Extracts
| Starting Material | Purification Method | Dehydrocorydaline Content in Final Product | Reference |
| Corydalis yanhusuo | Macroporous Resin Chromatography | 13.11% | |
| Corydalis ternata | Methanol Extraction | 1.31 ± 0.95% | [9] |
Table 2: Purity of Dehydrocorydaline Isolated by HSCCC
| Starting Material | Purity of Isolated Dehydrocorydaline | Reference |
| Corydalis Rhizoma | 98.9% | [5][6] |
Biological Signaling Pathways
Dehydrocorydaline exerts its pharmacological effects by modulating several key signaling pathways.
Apoptosis Induction in Cancer Cells
Dehydrocorydaline has been shown to induce apoptosis in various cancer cell lines, particularly through the intrinsic mitochondrial pathway.
-
Regulation of Bcl-2 Family Proteins: Dehydrocorydaline treatment leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax[10][11][12]. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential.
-
Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-7 and caspase-8[11][12].
-
PARP Cleavage: Activated caspases cleave Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, leading to the execution of apoptosis[11][12].
Anti-inflammatory Effects
Dehydrocorydaline exhibits anti-inflammatory properties by inhibiting key inflammatory signaling pathways.
-
NF-κB Pathway: Dehydrocorydaline can inhibit the activation of the NF-κB pathway. In the context of sepsis-induced myocardial injury, it has been shown to inhibit the expression of TRAF6, which in turn reduces the phosphorylation of NF-κB p65[1]. This leads to a decrease in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα[1].
-
JAK1-STAT3 Pathway: In human chondrocytes treated with TNFα, dehydrocorydaline has been demonstrated to regulate cell proliferation and extracellular matrix synthesis through the JAK1-STAT3 signaling pathway, suggesting its potential in treating osteoarthritis[13].
Experimental Workflows
General Workflow for Isolation and Analysis
The following diagram illustrates a typical workflow for the isolation and analysis of dehydrocorydaline from Corydalis rhizomes.
In Vitro Apoptosis Study Workflow
The diagram below outlines a generalized workflow for investigating the pro-apoptotic effects of dehydrocorydaline in cancer cell lines.
Conclusion
This compound, a prominent alkaloid from Corydalis species, continues to be a compound of significant interest for its therapeutic potential. The development of efficient isolation and purification techniques, such as HSCCC, is crucial for obtaining high-purity material for research and drug development. A thorough understanding of its mechanisms of action, particularly its influence on apoptosis and inflammatory signaling pathways, will pave the way for its potential clinical applications. This guide provides a foundational resource for researchers and professionals in the field, summarizing key technical information to support further scientific exploration of this promising natural product.
References
- 1. Frontiers | Dehydrocorydaline Protects Against Sepsis-Induced Myocardial Injury Through Modulating the TRAF6/NF-κB Pathway [frontiersin.org]
- 2. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldscientific.com [worldscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification of alkaloids from Corydalis yanhusuo W. T. Wang using preparative 2-D HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Dehydrocorydaline inhibits breast cancer cells proliferation by inducing apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.st [2024.sci-hub.st]
- 13. Dehydrocorydaline Accelerates Cell Proliferation and Extracellular Matrix Synthesis of TNFα-Treated Human Chondrocytes by Targeting Cox2 through JAK1-STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Dehydrocorydaline chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrocorydaline (B211579) chloride is a quaternary protoberberine alkaloid isolated from the tubers of Corydalis species.[1][2] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5] This technical guide provides an in-depth overview of the physical and chemical properties of Dehydrocorydaline chloride, along with detailed experimental protocols and visualizations of its known signaling pathways and experimental workflows.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and drug development.
| Property | Value | Reference |
| IUPAC Name | 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-dibenzo[a,g]quinolizinium, monochloride | [1] |
| Synonyms | 13-Methylpalmatine chloride | [2][3] |
| CAS Number | 10605-03-5 | [1][2][3] |
| Molecular Formula | C₂₂H₂₄ClNO₄ | [1][2][3][4][6] |
| Molecular Weight | 401.88 g/mol | [2][3][4] |
| Appearance | Solid powder, white to beige or light yellow to yellow | [3][7][8] |
| Melting Point | 191-193 °C | [9] |
| Solubility | DMSO: 20-25 mg/mL | [1][2][3] |
| Purity | ≥95% to ≥98% (by HPLC) | [1][2][8] |
| Storage | -20°C, sealed, away from moisture and light | [1][9][10] |
| Stability | Stable for ≥ 4 years under recommended storage conditions. Solutions are unstable and should be prepared fresh. | [1][5][9] |
Experimental Protocols
Determination of Melting Point
Methodology: The melting point of this compound can be determined using the capillary method with a digital melting point apparatus.
-
Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded. The range between these two temperatures is the melting range.
-
-
Purity Indication: A sharp melting range (e.g., 0.5-1 °C) is indicative of high purity.
Determination of Solubility
Methodology: The solubility of this compound in various solvents can be determined by the equilibrium solubility method.
-
Materials: this compound, a selection of solvents (e.g., water, ethanol, methanol (B129727), DMSO), a calibrated analytical balance, a vortex mixer, a temperature-controlled shaker, and a spectrophotometer or HPLC system.
-
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent in a sealed vial.
-
The mixture is agitated using a vortex mixer and then placed in a temperature-controlled shaker (e.g., at 25 °C) to reach equilibrium (typically 24-48 hours).
-
After equilibration, the suspension is filtered through a 0.45 µm filter to remove undissolved solid.
-
The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry at its λmax or by HPLC with a standard curve.
-
The solubility is expressed in mg/mL or mol/L.
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Methodology: The purity of this compound is typically assessed using a reverse-phase HPLC method with UV detection.[8][11]
-
Chromatographic System: An HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm), a UV detector, and a data acquisition system.
-
Mobile Phase: A gradient or isocratic mobile phase, commonly a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid or ammonium (B1175870) acetate), is used.[12][13]
-
Sample Preparation: A standard solution of this compound is prepared by dissolving a known amount in a suitable solvent (e.g., methanol or DMSO) and diluting to a known concentration.
-
Procedure:
-
The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.
-
A known volume of the sample solution is injected into the system.
-
The chromatogram is recorded, and the peak area of this compound is measured.
-
Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Structural Elucidation by NMR and Mass Spectrometry
Methodology: The chemical structure of this compound is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[14][15][16][17][18]
-
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.
-
The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
The chemical shifts (δ), coupling constants (J), and integration values of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the molecular structure.[16][18]
-
-
Mass Spectrometry:
-
Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Time-of-Flight or Quadrupole).[14][15][17]
-
The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight.
-
Fragmentation patterns observed in MS/MS experiments provide further structural information.[14][15]
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound has been shown to modulate several key signaling pathways, including the p38 MAPK pathway and the intrinsic apoptosis pathway.
Caption: this compound-mediated activation of the p38 MAPK signaling pathway.
Caption: Induction of apoptosis by this compound via the Bcl-2/Bax pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the in vitro biological activity of this compound.
Caption: A typical experimental workflow for in vitro evaluation of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. xcessbio.com [xcessbio.com]
- 3. This compound - Lifeasible [lifeasible.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. selleckchem.com [selleckchem.com]
- 6. Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, chloride (1:1) | C22H24ClNO4 | CID 160950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dehydrocorydaline ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. LC-MS/MS Determination and Pharmacokinetic Study of Dehydrocorydaline in Rat Plasma after Oral Administration of Dehydrocorydaline and Corydalis yanhusuo Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-MS/MS determination and pharmacokinetic study of dehydrocorydaline in rat plasma after oral administration of dehydrocorydaline and Corydalis yanhusuo extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Dehydrocorydaline | C22H24NO4+ | CID 34781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ptfarm.pl [ptfarm.pl]
Dehydrocorydaline Chloride: A Technical Guide for Researchers
Introduction: Dehydrocorydaline, an alkaloid primarily isolated from the tubers of Corydalis species, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of Dehydrocorydaline chloride, focusing on its chemical properties, biological activities, mechanisms of action, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in drug development.
Core Compound Information
This compound is the chloride salt form of the quaternary protoberberine alkaloid, Dehydrocorydaline.
| Identifier | Value | Source |
| CAS Number | 10605-03-5 | [1][2][3][4][5][6] |
| Chemical Name | 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-dibenzo[a,g]quinolizinium, monochloride | [2] |
| Synonyms | 13-Methylpalmatine chloride, DHC | [1][4][6] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₄NO₄ • Cl | [2] |
| Molecular Weight | 401.9 g/mol | [2][6] |
| Purity | ≥95% (Commercially available) | [2] |
| Appearance | A solid | [2] |
| Solubility | DMSO: 20 mg/ml | [2] |
| SMILES | COC1=CC=C2C(C=--INVALID-LINK--=C(OC)C=C34)C4=C2C)=C1OC.[Cl-] | [2] |
| InChI Key | WXOSEFNJXIPZNV-UHFFFAOYSA-M | [2] |
Molecular Structure
Below is the two-dimensional chemical structure of the Dehydrocorydaline cation.
Caption: Molecular structure of the Dehydrocorydaline cation (C₂₂H₂₄NO₄⁺).[7]
Pharmacological Data and Biological Activity
Dehydrocorydaline exhibits a wide range of biological effects, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial activities.
Quantitative In Vitro Data
| Activity | Model System | Parameter | Value | Source |
| Anti-malarial | P. falciparum 3D7 strain | IC₅₀ | 38 nM | [1][4] |
| Cytotoxicity | Human Chondrocytes | IC₅₀ | 49.65 µM | [8] |
| Monoamine Reuptake Inhibition | Human recombinant OCT2 | IC₅₀ | 0.137 µM | [2] |
| Monoamine Reuptake Inhibition | Human recombinant OCT3 | IC₅₀ | 0.354 µM | [2] |
| Antibacterial | Listeria monocytogenes | MIC | 1 mg/mL | [9] |
| Antibacterial | Listeria monocytogenes | MBC | 2 mg/mL | [9] |
Quantitative In Vivo Data
| Activity | Animal Model | Dosage | Effect | Source |
| Antinociceptive | Acetic acid-induced writhing (mice) | 10 mg/kg | Reduction in writhing | [2] |
| Antinociceptive | Formalin-induced pain (mice) | 3.6, 6, or 10 mg/kg (i.p.) | Dose-dependent attenuation of pain responses | [1] |
| Antidepressant-like | Chronic unpredictable mild stress (mice) | 1.5 and 3 mg/kg | Decreased immobility time in forced swim test | [2] |
| Bone Cancer Pain | Mouse model | 10 mg/kg | Increased mechanical paw withdrawal threshold | [2] |
Signaling Pathways and Mechanisms of Action
Dehydrocorydaline modulates several key signaling pathways to exert its therapeutic effects.
Apoptosis Regulation in Cancer Cells
Dehydrocorydaline induces apoptosis by modulating the expression of key regulatory proteins. It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio facilitates the activation of executioner caspases, such as caspase-7 and caspase-8, leading to the cleavage and inactivation of Poly (ADP-ribose) polymerase (PARP), a critical enzyme for DNA repair.[1][4]
Caption: Dehydrocorydaline-induced apoptotic pathway.
Neuroprotective Effect via MAPK/ERK Pathway
In the central nervous system, excessive glutamate (B1630785) release can lead to excitotoxicity. Dehydrocorydaline has been shown to inhibit this process. It suppresses presynaptic voltage-dependent Ca²⁺ entry, which in turn prevents the activation of the MAPK/ERK signaling cascade. This leads to reduced phosphorylation of synapsin I, a protein crucial for synaptic vesicle mobilization, ultimately inhibiting the release of glutamate from nerve terminals.[10]
Caption: Neuroprotective mechanism of Dehydrocorydaline.
Chondroprotective Effect via JAK/STAT Pathway
In the context of osteoarthritis, pro-inflammatory cytokines like TNF-α promote cartilage degradation. TNF-α activates the JAK1-STAT3 signaling pathway, leading to the expression of inflammatory mediators such as Cox2 and matrix-degrading enzymes. Dehydrocorydaline provides a chondroprotective effect by inhibiting the phosphorylation of JAK1 and STAT3, thereby blocking this inflammatory cascade and preserving the extracellular matrix.[8]
Caption: Inhibition of the JAK1/STAT3 pathway by Dehydrocorydaline.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are protocols for key assays used to characterize the activity of Dehydrocorydaline.
General Experimental Workflow
A typical research workflow for evaluating the pharmacological properties of a compound like Dehydrocorydaline involves a combination of in vitro and in vivo studies.
Caption: General workflow for in vitro and in vivo studies.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[11]
-
Cell Seeding: Seed cells (e.g., human chondrocytes) in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of Dehydrocorydaline (e.g., 0-100 µM) for the desired duration (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[11]
-
Animal Preparation: Fast male Wistar rats (180-220 g) overnight with free access to water.
-
Initial Measurement: Measure the initial volume of the right hind paw using a plethysmometer.
-
Compound Administration: Administer Dehydrocorydaline (e.g., 10 mg/kg) or a vehicle control intraperitoneally (i.p.).
-
Induction of Inflammation: After 30 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group.
Quantification of Pro-inflammatory Cytokines
This protocol is used to measure the effect of Dehydrocorydaline on the production of inflammatory cytokines in macrophage cell lines.[11][12]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in 24-well plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of Dehydrocorydaline for 1 hour.
-
Inflammation Induction: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.
-
Incubation and Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
ELISA: Quantify the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
References
- 1. This compound - Lifeasible [lifeasible.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound|10605-03-5|Active Biopharma Corp [activebiopharma.com]
- 6. Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, chloride (1:1) | C22H24ClNO4 | CID 160950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dehydrocorydaline Accelerates Cell Proliferation and Extracellular Matrix Synthesis of TNFα-Treated Human Chondrocytes by Targeting Cox2 through JAK1-STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial Activity and Multi-Targeting Mechanism of Dehydrocorydaline From Corydalis turtschaninovii Bess. Against Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Glutamate Release from Rat Cortical Nerve Terminals by Dehydrocorydaline, an Alkaloid from Corydalis yanhusuo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Initial Screening of Dehydrocorydaline Chloride for Anticancer Activity: A Technical Guide
Introduction
Dehydrocorydaline (DHC), a protoberberine alkaloid isolated from the traditional Chinese herb Corydalis yanhusuo, has emerged as a compound of interest in oncology research.[1][2] Initial screenings have demonstrated its anti-tumor potential across various cancer cell lines, suggesting its promise as a candidate for further drug development.[3][4] This technical guide provides a comprehensive overview of the initial findings on the anticancer activity of Dehydrocorydaline chloride, consolidating quantitative data, detailing experimental methodologies, and illustrating the key signaling pathways involved in its mechanism of action. The primary focus of existing research has been on breast cancer and melanoma cell lines.[1]
Quantitative Analysis of Anticancer Efficacy
The cytotoxic and anti-proliferative effects of this compound have been quantified through various in vitro assays. The following tables summarize the key findings from initial screening studies, offering a comparative look at its efficacy in different cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound This table presents the half-maximal inhibitory concentration (IC50) values of DHC, indicating its potency in inhibiting cancer cell growth. The data highlights a degree of selectivity for cancer cells over normal cell lines.[5]
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Used | Reference |
| A375 | Malignant Melanoma | ~25 | 48 | MTT | [5][6] |
| MV3 | Malignant Melanoma | ~30 | 48 | MTT | [5][6] |
| PIG1 | Normal Human Melanocyte | >150 | 48 | MTT | [5][6] |
| Human Chondrocytes | Normal | 49.65 | Not Specified | Not Specified | [5] |
Table 2: Dehydrocorydaline-Induced Apoptosis and Cell Cycle Arrest This table summarizes the effects of DHC on inducing programmed cell death (apoptosis) and halting the cell division cycle in various cancer cell lines.
| Cell Line | DHC Concentration (µM) | Incubation Time (h) | Effect | Reference |
| MCF-7 | Dose-dependent | Not Specified | Inhibition of cell proliferation | [2] |
| MDA-MB-231 | Not Specified | Not Specified | Promotion of apoptosis | [7] |
| A375 | Various | 48 | Cell cycle arrest at G0/G1 phase | [6][8] |
| MV3 | Various | 48 | Cell cycle arrest at G0/G1 phase | [6][8] |
Mechanisms of Anticancer Action
Initial studies reveal that this compound exerts its anticancer effects through a multi-faceted approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis.
-
Induction of Apoptosis: DHC triggers programmed cell death, mainly through the intrinsic mitochondrial pathway.[1] This involves the regulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][2][9] This altered Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the activation of the caspase cascade, including caspase-3, -7, -8, and -9, and subsequent cleavage of PARP.[2][7][10]
-
Cell Cycle Arrest: DHC has been shown to block cell proliferation by inducing cell cycle arrest, predominantly at the G0/G1 phase.[6][8] This is achieved by downregulating the expression of key cell cycle regulators such as cyclin-dependent kinase 6 (CDK6) and Cyclin D1.[6]
-
Inhibition of Metastasis: DHC has demonstrated the ability to suppress the migration and invasion of cancer cells.[6][7] This anti-metastatic effect is linked to the downregulation of matrix metalloproteinases (MMP), specifically MMP2 and MMP9, which are crucial for the degradation of the extracellular matrix.[7][11] Furthermore, DHC modulates epithelial-mesenchymal transition (EMT) markers, including E-cadherin and vimentin.[6]
Key Signaling Pathways
The anticancer effects of this compound are mediated by its modulation of critical intracellular signaling pathways.
DHC-Induced Intrinsic Apoptosis Pathway
DHC initiates apoptosis by altering the balance of pro- and anti-apoptotic proteins in the Bcl-2 family. This leads to mitochondrial dysfunction and the activation of executioner caspases, culminating in cell death.[1][2]
Inhibition of MEK/ERK Proliferation Pathway
In melanoma cells, DHC has been found to inactivate the MEK1/2-ERK1/2 signaling cascade, a critical pathway for cell proliferation and survival.[6] This inhibition contributes significantly to its anti-proliferative effects.
G0/G1 Cell Cycle Arrest Pathway
DHC induces G0/G1 cell cycle arrest by downregulating the expression of proteins essential for the G1 to S phase transition, namely CDK6 and Cyclin D1.[6]
Experimental Protocols
To facilitate the replication and further investigation of this compound's anticancer properties, detailed methodologies for key experiments are provided below.
Cell Culture and DHC Treatment
-
Cell Lines: Human breast cancer (MDA-MB-231, MCF-7) and melanoma (A375, MV3) cell lines are commonly used.[1]
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.[1]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[1]
-
DHC Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock is then diluted in the culture medium to the desired final concentrations for experiments. The final DMSO concentration in the medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.[1][5]
Cell Viability Assay (MTT/CCK-8)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[3]
-
Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.[3][5]
-
Treatment: Treat the cells with various concentrations of DHC (e.g., 0-100 µM) for a specified duration (e.g., 24, 48 hours).[1][3]
-
Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[3][7]
-
Solubilization (for MTT): Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]
-
Readout: Measure the absorbance at 570 nm (for MTT) or 450 nm (for CCK-8) using a microplate reader.[3][5]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. Use this data to determine the IC50 value.[5]
Apoptosis Analysis by Flow Cytometry
This method quantifies the percentage of cells undergoing apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining.[1][7]
-
Cell Preparation: Culture and treat cells with DHC in 6-well plates.
-
Harvesting: Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).[1]
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µl of Annexin V-FITC and 5 µl of PI to the cell suspension.[1]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[1]
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[2][7]
-
Protein Extraction: Treat cells with DHC, then lyse them in RIPA buffer to extract total proteins.
-
Quantification: Determine protein concentration using a BCA protein assay kit.[9]
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour, then incubate with primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, β-actin) overnight at 4°C.[9]
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.[3][7]
-
Animal Model: Athymic nude mice (4-6 weeks old) are typically used.[3]
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5x10⁶ MDA-MB-231 cells) into the flank of the mice.[7]
-
Treatment: Once tumors reach a palpable size, randomly assign mice to treatment and control groups. Administer DHC (e.g., via intraperitoneal injection) or a vehicle control according to the experimental design.[6][7]
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, excise the tumors and perform further analyses such as immunohistochemistry to assess cell proliferation and protein expression within the tumor tissue.[6][7]
General Experimental Workflow
The initial screening of a compound like this compound typically follows a structured workflow, progressing from broad cytotoxicity screening to more detailed mechanistic studies.
Conclusion
The initial screening of this compound reveals significant anticancer activity, particularly against breast and melanoma cancer cells.[1] Its mechanisms of action involve the induction of apoptosis via the intrinsic pathway, G0/G1 cell cycle arrest, and the inhibition of key signaling cascades like MEK/ERK.[1][6] While these preliminary findings are promising, further research is required to fully elucidate its molecular targets, explore its efficacy in a broader range of cancer types, and evaluate its safety and pharmacokinetic profile in more advanced preclinical models. The detailed protocols and summarized data in this guide serve as a foundation for researchers to build upon these initial discoveries and further explore the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Dehydrocorydaline inhibits breast cancer cells proliferation by inducing apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Dehydrocorydaline inhibits cell proliferation, migration and invasion via suppressing MEK1/2-ERK1/2 cascade in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dehydrocorydaline inhibits the tumorigenesis of breast cancer MDA‑MB‑231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
Exploratory Studies on the Neuroprotective Effects of Dehydrocorydaline: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals December 2025
Abstract
Dehydrocorydaline (DHC), a quaternary protoberberine alkaloid isolated from the tubers of Corydalis yanhusuo, has demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects.[1][2] Emerging evidence highlights its potential as a neuroprotective agent, showing promise in models of excitotoxicity, neuroinflammation, and ischemic brain injury. This technical guide provides an in-depth review of the current preclinical evidence, focusing on the molecular mechanisms, key signaling pathways, and experimental data supporting the neuroprotective effects of DHC. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Core Mechanism: Modulation of Excitotoxicity via Glutamate (B1630785) Release Inhibition
Excessive release of the excitatory neurotransmitter glutamate is a primary driver of neuronal damage in various neurological disorders.[3][4] Studies have shown that Dehydrocorydaline can directly mitigate this excitotoxicity by inhibiting presynaptic glutamate release.
Quantitative Data: Effect of DHC on Glutamate Release
Research using rat cortical synaptosomes has quantified the inhibitory effect of DHC on 4-aminopyridine (B3432731) (4-AP)-evoked glutamate release.
| Parameter | Condition | Result | Reference |
| Glutamate Release | 4-AP-evoked | DHC demonstrated an inhibitory effect. | [3][4] |
| Intrasynaptosomal Ca²⁺ | 4-AP-evoked | DHC inhibited the 4-AP-evoked elevation of intrasynaptosomal calcium levels. | [3][4] |
| ERK1/2 Phosphorylation | Western Blot Analysis | DHC significantly decreased the level of ERK1/2 phosphorylation. | [3][4] |
| Synapsin I Phosphorylation | Western Blot Analysis | DHC significantly decreased the phosphorylation of synapsin I. | [3][4] |
Signaling Pathway: MAPK/ERK/Synapsin I
DHC exerts its inhibitory effect on glutamate release by suppressing presynaptic voltage-dependent Ca²⁺ entry and subsequently modulating the MAPK/ERK/synapsin I signaling pathway.[3][4] The activation of this pathway is a critical step in the process of synaptic vesicle exocytosis. DHC's intervention prevents the phosphorylation of synapsin I, a key protein involved in maintaining the reserve pool of synaptic vesicles, thereby reducing the number of vesicles available for release.[3]
Caption: DHC inhibits glutamate release via the MAPK/ERK/Synapsin I pathway.
Experimental Protocol: Glutamate Release Assay from Synaptosomes
This protocol details the methodology used to measure glutamate release from isolated nerve terminals.
-
Synaptosome Preparation:
-
Cerebral cortices are dissected from male Sprague-Dawley rats.
-
The tissue is homogenized in a buffered sucrose (B13894) medium (0.32 M sucrose, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and debris.
-
The resulting supernatant is further centrifuged at high speed to pellet the synaptosomes.
-
The synaptosome pellet is resuspended in a physiological buffer.
-
-
Glutamate Release Measurement:
-
Synaptosomes are incubated with [³H]glutamate to allow for uptake.
-
The loaded synaptosomes are then placed in a perfusion system and continuously superfused with the physiological buffer.
-
Samples of the superfusate are collected at regular intervals to establish a baseline of glutamate release.
-
To evoke release, the synaptosomes are depolarized by switching to a buffer containing 4-aminopyridine (4-AP).
-
Dehydrocorydaline or other test compounds are added to the perfusion medium before and during the 4-AP stimulation.
-
The radioactivity in the collected superfusate samples is measured using liquid scintillation counting to quantify the amount of [³H]glutamate released.
-
Core Mechanism: Anti-Neuroinflammatory Effects
Neuroinflammation, mediated by glial cells, is a critical component in the pathology of both acute brain injury and chronic neurodegenerative diseases.[1][5] DHC has been shown to exert potent anti-inflammatory effects by suppressing the production of pro-inflammatory mediators.
Quantitative Data: Inhibition of Pro-inflammatory Cytokines
Studies in lipopolysaccharide (LPS)-stimulated macrophages and mouse models of inflammatory pain have quantified DHC's anti-inflammatory activity.[2][6][7]
| Model System | Mediator | Treatment | Result | Reference |
| LPS-treated Macrophages | TNF-α, IL-6 | DHC | Inhibited release and suppressed mRNA expression. | [6][7] |
| Formalin-induced Pain (Mouse Spinal Cord) | TNF-α, IL-1β, IL-6 | DHC (3.6, 6, 10 mg/kg, i.p.) | Dose-dependently decreased protein expression. | [2] |
| Formalin-induced Pain (Mouse Spinal Cord) | Caspase 6 (CASP6) | DHC (3.6, 6, 10 mg/kg, i.p.) | Dose-dependently decreased protein expression. | [2] |
| TNFα-treated Chondrocytes | p-JAK1, p-STAT3 | DHC | Inhibited protein expression. | [8] |
Signaling Pathways: NF-κB and JAK-STAT
DHC's anti-inflammatory properties are attributed to its ability to modulate key inflammatory signaling cascades.
-
NF-κB Pathway: In LPS-stimulated macrophages, DHC promotes the expression of IκBα, an inhibitory protein that sequesters the NF-κB transcription factor in the cytoplasm.[6][7] This action prevents the translocation of NF-κB to the nucleus, thereby suppressing the transcription of genes for pro-inflammatory cytokines like TNF-α and IL-6.[6][7]
-
JAK-STAT Pathway: In models of inflammation, DHC has been shown to inhibit the phosphorylation of Janus kinase 1 (JAK1) and Signal Transducer and Activator of Transcription 3 (STAT3).[8] This pathway is crucial for transducing signals from cytokine receptors to the nucleus to initiate inflammatory gene expression.
Caption: DHC's anti-inflammatory mechanisms via NF-κB and JAK-STAT pathways.
Experimental Protocol: LPS-Stimulated Macrophage Assay
This protocol is standard for evaluating the anti-inflammatory potential of compounds in vitro.
-
Cell Culture:
-
RAW 264.7 macrophage cells or bone marrow-derived macrophages are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
-
Treatment and Stimulation:
-
The culture medium is replaced with fresh medium.
-
Cells are pre-treated with various concentrations of Dehydrocorydaline for a specified period (e.g., 1-2 hours).
-
Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells. A vehicle control group (no DHC, no LPS) and an LPS-only control group are included.
-
-
Analysis of Inflammatory Mediators:
-
Cytokine Measurement (ELISA): After a 24-hour incubation, the cell culture supernatant is collected. The concentrations of secreted cytokines such as TNF-α and IL-6 are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression (RT-qPCR): After a shorter incubation (e.g., 4-6 hours), total RNA is extracted from the cells. The RNA is reverse-transcribed into cDNA, and the expression levels of genes for TNF-α, IL-6, and other inflammatory markers are measured using quantitative real-time PCR (RT-qPCR).
-
Protein Expression (Western Blot): Cell lysates are prepared to analyze the expression and phosphorylation status of key signaling proteins like IκBα, NF-κB, JAK1, and STAT3 via Western blotting.
-
Neuroprotection in an Ischemic Stroke Model
Ischemic stroke leads to neuronal death through a complex cascade involving excitotoxicity, oxidative stress, and inflammation. DHC has shown protective effects in animal models of this condition.
Quantitative Data: Effects of DHC in a Mouse MCAO Model
The Middle Cerebral Artery Occlusion (MCAO) model is a widely used preclinical model of focal cerebral ischemia.
| Parameter | Model | Treatment | Result | Reference |
| Infarct Volume | MCAO Rat Model | Amygdalin (structurally different but relevant) 20 mg/kg | Infarct volume reduced to 12.26% from 28.99% in sham. | [9] |
| Neurological Deficit Score | MCAO Mouse Model | HSYA (structurally different) 20 mg/kg | Significantly reduced neurological deficit score. | [10] |
| Apoptosis Markers (c-Casp3) | MCAO Mouse Model | HSYA (structurally different) 20 mg/kg | Decreased expression of cleaved Caspase-3. | [10] |
| Neuronal Marker (NeuN) | MCAO Mouse Model | HSYA (structurally different) 20 mg/kg | Significantly increased expression of NeuN. | [10] |
| Note: Data for DHC in MCAO models was limited in the initial search; related compounds are shown for context. DHC's protective role in myocardial ischemia-reperfusion injury via the FoxO pathway suggests a strong rationale for its efficacy in cerebral ischemia.[11] |
Experimental Workflow: MCAO Model and Evaluation
The following diagram outlines the typical workflow for assessing a neuroprotective compound in the MCAO stroke model.
Caption: Experimental workflow for the in vivo MCAO stroke model.
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Mice
This protocol provides a detailed method for inducing focal cerebral ischemia.
-
Anesthesia and Surgical Preparation:
-
Mice are anesthetized (e.g., with isoflurane). Body temperature is maintained at 37°C using a heating pad.[12]
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully isolated.
-
-
Occlusion:
-
The ECA is ligated and transected. The CCA and ICA are temporarily clamped.
-
A silicone-coated monofilament (e.g., 6-0) is inserted into the ECA stump and advanced up the ICA until it blocks the origin of the middle cerebral artery (MCA). Successful occlusion is often confirmed by a drop in cerebral blood flow measured by Laser Doppler Flowmetry.
-
The filament is left in place for the desired ischemic period (e.g., 60 minutes).
-
-
Reperfusion:
-
After the ischemic period, the monofilament is carefully withdrawn to allow blood flow to resume (reperfusion).
-
The cervical incision is closed, and the animal is allowed to recover from anesthesia. Sham-operated animals undergo the same surgical procedure without the filament insertion.
-
-
Post-Surgical Evaluation:
-
Neurological Deficit Scoring: At 24 and 72 hours post-MCAO, neurological function is assessed using a graded scale (e.g., 0-4 point scale), evaluating for signs like forelimb flexion and circling behavior.[10]
-
Infarct Volume Measurement: At the study endpoint, animals are euthanized, and brains are rapidly removed. Coronal brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted (damaged) area remains white. The infarct volume is then calculated using image analysis software.
-
Summary and Future Directions
The available preclinical data strongly support the neuroprotective potential of Dehydrocorydaline. Its multifaceted mechanism of action, targeting both excitotoxicity and neuroinflammation, makes it an attractive candidate for neurological disorders with complex pathologies.
Key Findings:
-
DHC inhibits presynaptic glutamate release by modulating the MAPK/ERK/synapsin I pathway.[3][4]
-
DHC exerts significant anti-inflammatory effects by suppressing pro-inflammatory cytokine production via inhibition of the NF-κB and JAK-STAT signaling pathways.[6][7][8]
-
DHC has shown analgesic properties in inflammatory pain models, which are linked to the reduction of inflammatory mediators in the spinal cord.[1][2]
-
The compound's protective effects in myocardial ischemia suggest a high potential for translation to cerebral ischemia models.[11]
Future research should focus on validating these effects in more diverse and chronic models of neurodegeneration, such as transgenic models of Alzheimer's disease and toxin-induced models of Parkinson's disease, to fully elucidate its therapeutic potential.[5][13][14] Furthermore, pharmacokinetic and toxicological studies are essential to establish a safety profile and determine its brain bioavailability for clinical translation.
References
- 1. Dehydrocorydaline can be a suitable candidate for analgesic purposes: a review on the current preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Glutamate Release from Rat Cortical Nerve Terminals by Dehydrocorydaline, an Alkaloid from Corydalis yanhusuo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Alzheimer’s disease: natural products as inhibitors of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dehydrocorydaline Accelerates Cell Proliferation and Extracellular Matrix Synthesis of TNFα-Treated Human Chondrocytes by Targeting Cox2 through JAK1-STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amygdalin's neuroprotective effects on acute ischemic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotection of hydroxysafflor yellow A in experimental cerebral ischemia/reperfusion injury via metabolic inhibition of phenylalanine and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dehydrocorydaline attenuates myocardial ischemia-reperfusion injury via the FoXO signalling pathway: A multimodal study based on network pharmacology, molecular docking, and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Soft Corals-derived Dihydrosinularin Attenuates Neuronal Apoptosis in 6-hydroxydopamine-induced Cell Model of Parkinson's Disease by Regulating the PI3K Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Chemically Induced Models of Parkinson’s Disease: History and Perspectives for the Involvement of Ferroptosis [frontiersin.org]
Dehydrocorydaline: A Technical Guide to its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrocorydaline (B211579) (DHC), a protoberberine alkaloid isolated from the Corydalis species, has demonstrated significant anti-inflammatory properties through various mechanisms of action. This technical guide provides an in-depth overview of the foundational research on DHC's anti-inflammatory effects, focusing on its impact on key signaling pathways, its quantitative effects on inflammatory markers, and detailed experimental protocols for in vitro and in vivo studies. The information is presented to support further research and drug development endeavors in the field of inflammation.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Dehydrocorydaline has emerged as a promising natural compound with the potential to modulate inflammatory processes.[1][2][3][4] This document synthesizes the current understanding of DHC's anti-inflammatory actions, providing a comprehensive resource for the scientific community.
Mechanisms of Action: Signaling Pathway Modulation
Dehydrocorydaline exerts its anti-inflammatory effects by targeting several key signaling pathways implicated in the inflammatory response. These include the NF-κB, MAPK, and NLRP3 inflammasome pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[5] Dehydrocorydaline has been shown to inhibit this pathway through multiple mechanisms:
-
Promotion of IκBα Expression: DHC promotes the expression of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its activation.[1][2]
-
Reduction of NF-κB Nuclear Translocation: By stabilizing IκBα, DHC effectively reduces the translocation of the active NF-κB p65 subunit into the nucleus.[1][2][5]
-
Inhibition of TRAF6: DHC has been observed to decrease the expression of TNF receptor-associated factor 6 (TRAF6), an upstream activator of the NF-κB pathway.[6][7]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade in inflammation. Dehydrocorydaline has been shown to influence this pathway, although the effects can be context-dependent. Some studies indicate that DHC can inhibit the MEK1/2-ERK1/2 cascade by reducing the phosphorylation of MEK1/2 and subsequently ERK1/2.[8] In other contexts, such as myogenic differentiation, DHC has been found to activate the p38 MAPK pathway.[9]
Attenuation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Dehydrocorydaline has been found to attenuate the activation of the NLRP3 inflammasome.[10][11] This is a critical mechanism for its anti-inflammatory effects, particularly in conditions where this inflammasome is overactive.
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory effects of Dehydrocorydaline have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines and Mediators by Dehydrocorydaline
| Cell Line | Stimulant | Inflammatory Marker | Concentration of DHC | % Inhibition / Effect | Reference |
| RAW 264.7 Macrophages | LPS | TNF-α | 2.5, 5, 10, 20 µM | Dose-dependent inhibition | [1] |
| RAW 264.7 Macrophages | LPS | IL-6 | 2.5, 5, 10, 20 µM | Dose-dependent inhibition | [1] |
| RAW 264.7 Macrophages | LPS | IL-1β (mRNA) | Not specified | Suppression | [5] |
| H9C2 Cardiomyocytes | LPS | IL-1β | 5, 10, 20 µg/ml | Dose-dependent decrease | [6][7] |
| H9C2 Cardiomyocytes | LPS | IL-6 | 5, 10, 20 µg/ml | Dose-dependent decrease | [6][7] |
| H9C2 Cardiomyocytes | LPS | TNF-α | 5, 10, 20 µg/ml | Dose-dependent decrease | [6][7] |
| H9C2 Cardiomyocytes | LPS | iNOS | 5, 10, 20 µg/ml | Dose-dependent decrease | [6] |
Table 2: In Vivo Anti-Inflammatory Effects of Dehydrocorydaline
| Animal Model | Inflammatory Challenge | DHC Dosage | Measured Parameter | Outcome | Reference |
| Mice | Acetic acid-induced writhing | 3.6, 6, 10 mg/kg (i.p.) | Number of writhes | Dose-dependent reduction | [3][4] |
| Mice | Formalin-induced paw edema | 3.6, 6, 10 mg/kg (i.p.) | Paw edema | Reduction | [3][4] |
| Mice (Sepsis model) | E. coli injection | Not specified | Survival rate | Improved survival | [7] |
| Mice (Sepsis model) | E. coli injection | Not specified | Myocardial injury | Reduced injury | [7] |
| CUMS Mice | Chronic unpredictable mild stress | Not specified | Pro-inflammatory cytokines (hippocampus) | Reduced levels | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section outlines common experimental protocols used to investigate the anti-inflammatory properties of Dehydrocorydaline.
In Vitro Anti-Inflammatory Assay in Macrophages
This protocol describes the evaluation of DHC's effect on pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol Details:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media and seeded in 24-well plates at a density of 4 x 10^5 cells/well.[1]
-
Pre-treatment: Cells are pre-treated with varying concentrations of Dehydrocorydaline (e.g., 2.5, 5, 10, 20 µM) for 2 hours.[1]
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 20 ng/mL to induce an inflammatory response, and the cells are incubated for an additional 6 hours.[1]
-
Sample Collection: The cell culture supernatant is collected to measure secreted cytokine levels. The cells are washed with ice-cold PBS and lysed for subsequent molecular analysis.[5]
-
Analysis:
-
ELISA: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]
-
Quantitative Real-Time PCR (qPCR): The mRNA expression levels of inflammatory genes (e.g., TNF-α, IL-6, IL-1β) in the cell lysates are determined by qPCR.[1]
-
Western Blot: Protein expression and phosphorylation status of key signaling molecules (e.g., IκBα, p-NF-κB, p-ERK) are analyzed by Western blotting.[8]
-
In Vivo Carrageenan-Induced Paw Edema Model
This is a classic model for evaluating the anti-inflammatory effects of compounds in vivo.
Protocol Details:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.[12]
-
Grouping: Animals are randomly divided into control, Dehydrocorydaline-treated, and positive control (e.g., indomethacin) groups.[12]
-
Compound Administration: DHC is administered, typically intraperitoneally, at various doses 30 minutes before the carrageenan injection.[13]
-
Induction of Edema: A 1% suspension of carrageenan in saline is injected into the sub-plantar region of the right hind paw.[13]
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[13]
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.
Conclusion and Future Directions
The foundational research on Dehydrocorydaline unequivocally demonstrates its potent anti-inflammatory properties, mediated through the modulation of critical signaling pathways such as NF-κB, MAPK, and the NLRP3 inflammasome. The quantitative data from both in vitro and in vivo studies provide a strong basis for its potential as a therapeutic agent for inflammatory diseases.
Future research should focus on:
-
Elucidating the precise molecular targets of DHC within these signaling pathways.
-
Conducting more extensive preclinical studies in various chronic inflammatory disease models.
-
Investigating the pharmacokinetic and pharmacodynamic profiles of DHC to optimize its therapeutic potential.
-
Exploring synergistic effects with other anti-inflammatory agents.
This technical guide serves as a comprehensive resource to facilitate these future endeavors and accelerate the translation of Dehydrocorydaline from a promising natural compound to a potential clinical candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive effects of dehydrocorydaline in mouse models of inflammatory pain involve the opioid receptor and inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Dehydrocorydaline Protects Against Sepsis-Induced Myocardial Injury Through Modulating the TRAF6/NF-κB Pathway [frontiersin.org]
- 7. Dehydrocorydaline Protects Against Sepsis-Induced Myocardial Injury Through Modulating the TRAF6/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. khu.elsevierpure.com [khu.elsevierpure.com]
- 10. The role and mechanism of NLRP3 inflammasome-mediated astrocyte activation in dehydrocorydaline against CUMS-induced depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Dehydrocorydaline Chloride: A Novel Avenue in Pain Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrocorydaline (B211579) (DHC) chloride, an alkaloidal component isolated from the tubers of Rhizoma Corydalis, is emerging as a significant compound of interest in the field of pain research.[1][2][3] With a rich history in traditional medicine for its analgesic properties, modern preclinical studies are now elucidating its multifaceted mechanisms of action in various pain models, including inflammatory, neuropathic, and bone cancer pain.[4][5][6] This technical guide provides a comprehensive overview of the current state of DHC research, presenting quantitative data, detailed experimental protocols, and a visual representation of its known signaling pathways to support further investigation and drug development efforts. DHC has demonstrated a compelling safety profile in animal models, with no significant locomotor or motor response alterations at therapeutic doses.[2][3] Its ability to modulate key pain signaling cascades, including opioid receptor involvement, neuroinflammation, and ion channel activity, positions it as a promising candidate for the development of novel analgesics.[3][5]
Data Presentation: Efficacy in Preclinical Pain Models
The analgesic effects of dehydrocorydaline chloride have been quantified across several well-established animal models of pain. The data consistently demonstrates a dose-dependent reduction in pain behaviors.
| Pain Model | Species | Administration Route | DHC Chloride Dose | Key Findings | Reference(s) |
| Inflammatory Pain | |||||
| Acetic Acid-Induced Writhing | Mouse | Intraperitoneal (i.p.) | 3.6, 6, 10 mg/kg | Dose-dependent decrease in the number of writhes. | [3][6][7] |
| Formalin Paw Test | Mouse | Intraperitoneal (i.p.) | 3.6, 6, 10 mg/kg | Significant attenuation of both early (neurogenic) and late (inflammatory) phase pain responses. Reduced paw edema. | [2][3][7] |
| Neuropathic Pain | |||||
| Chronic Constriction Injury (CCI) | Mouse | Intrathecal | 10 mg/kg | Reversal of decreased paw withdrawal mechanical threshold (PWMT). | [6][8] |
| Bone Cancer Pain | |||||
| Osteosarcoma Cell Implantation | Mouse | Intraperitoneal (i.p.) | 10 mg/kg | Significant antinociceptive effects observed on day 14 post-implantation. | [2][4] |
Core Mechanisms of Action
This compound exerts its analgesic effects through a multi-target mechanism, addressing both central and peripheral pain pathways.
Anti-inflammatory and Immunomodulatory Effects
A cornerstone of DHC's analgesic properties lies in its potent anti-inflammatory effects. In models of inflammatory and neuropathic pain, DHC has been shown to significantly reduce the expression of key pro-inflammatory cytokines in the spinal cord.[3][5]
| Cytokine/Mediator | Pain Model | Effect of DHC | Reference(s) |
| Tumor Necrosis Factor-alpha (TNF-α) | Formalin, CCI | Decreased expression | [3][6][8] |
| Interleukin-1beta (IL-1β) | Formalin, Bone Cancer | Decreased expression | [2][3][4][5] |
| Interleukin-6 (IL-6) | Formalin, CCI | Decreased expression | [3][6][8] |
| Caspase 6 (CASP6) | Formalin | Decreased expression | [3][5] |
| Interleukin-10 (IL-10) | Bone Cancer | Increased expression | [2][4] |
Furthermore, DHC modulates the activity of microglia, the primary immune cells of the central nervous system. In chronic pain states, microglia often adopt a pro-inflammatory M1 phenotype. DHC promotes a shift towards the anti-inflammatory and neuroprotective M2 phenotype, contributing to the resolution of neuroinflammation.[2][4] This is thought to be mediated, at least in part, through the inhibition of the P2Y12/p38MAPK/NF-κB signaling pathway.[5]
Neuronal Signaling Modulation
DHC directly influences neuronal excitability and synaptic plasticity, which are critical components of pain sensitization.
| Target | Effect of DHC | Pain Model | Significance | Reference(s) |
| Opioid Receptors | Central antinociceptive effects are reversed by naloxone, a non-selective opioid receptor antagonist. | Formalin | Implicates the involvement of the endogenous opioid system in DHC's analgesic action. | [3][5] |
| Voltage-Gated Sodium Channel Nav1.7 | Inhibition of peak currents. | In vitro | Nav1.7 is a key channel in nociceptive signaling; its inhibition reduces neuronal hyperexcitability. | [5] |
| NMDA Receptor Subunit NR2B | Decreased phosphorylation (p-NR2B/NR2B ratio). | CCI | Reduces central sensitization and neuronal hyperactivity in neuropathic pain. | [6][8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of action for this compound in pain modulation.
References
- 1. DHZCP Modulates Microglial M1/M2 Polarization via the p38 and TLR4/NF-κB Signaling Pathways in LPS-Stimulated Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dehydrocorydaline attenuates bone cancer pain by shifting microglial M1/M2 polarization toward the M2 phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antinociceptive effects of dehydrocorydaline in mouse models of inflammatory pain involve the opioid receptor and inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dehydrocorydaline attenuates bone cancer pain by shifting microglial M1/M2 polarization toward the M2 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dehydrocorydaline can be a suitable candidate for analgesic purposes: a review on the current preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analgesic Effect of Dehydrocorydaline on Chronic Constriction Injury-Induced Neuropathic Pain via Alleviating Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydrocorydaline Chloride: A Comprehensive Technical Overview of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Dehydrocorydaline (B211579) (DHC), a protoberberine alkaloid isolated from the traditional Chinese herb Corydalis yanhusuo, has emerged as a compound of significant interest due to its diverse pharmacological activities.[1][2][3] Preclinical evidence robustly supports its potential as a therapeutic agent across multiple domains, including oncology, inflammation, pain management, and cardiovascular and neurodegenerative diseases.[3][4][5] Its mechanisms of action are multifaceted, involving the modulation of critical signaling pathways related to apoptosis, inflammation, and cellular stress. This document provides an in-depth technical guide on the core therapeutic potentials of Dehydrocorydaline chloride, summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways and workflows.
Anticancer Potential
Dehydrocorydaline has demonstrated significant anticancer effects, primarily through the induction of apoptosis and inhibition of cell proliferation and metastasis in various cancer cell lines.[6][7][8]
Mechanism of Action
DHC's anticancer activity is prominently linked to its ability to modulate the intrinsic and extrinsic apoptosis pathways. In breast cancer cells (MCF-7 and MDA-MB-231), DHC has been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1][6][9] This shift in the Bax/Bcl-2 ratio facilitates the activation of executioner caspases, such as caspase-3, -7, and -8, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP) and subsequent programmed cell death.[1][9][10] Furthermore, DHC inhibits key proteins involved in cell cycle progression and metastasis, including cyclin-dependent kinase 1 (CDK1), cyclin D1 (CCND1), and matrix metalloproteinases (MMP2 and MMP9).[6]
Quantitative Data: In Vitro Efficacy
| Compound | Cell Line | Activity | IC50 / Concentration | Source |
| This compound | P. falciparum 3D7 | Anti-malarial | 38 nM | [9][10][11] |
| Dehydrocorydaline | MCF-7 (Breast Cancer) | Anti-proliferative | Dose-dependent inhibition | [1][10] |
| Dehydrocorydaline | MDA-MB-231 (Breast Cancer) | Inhibition of viability, proliferation, migration | Not specified | [6] |
| Dehydrocorydaline | C2C12 myoblasts | Promotes myogenic differentiation | 500 nM | [9][11] |
Signaling Pathway: Apoptosis Induction in Breast Cancer Cells
Caption: Anticancer mechanism of Dehydrocorydaline via apoptosis and cell cycle inhibition.
Anti-inflammatory and Analgesic Potential
DHC exhibits potent anti-inflammatory and antinociceptive properties, making it a candidate for treating inflammatory pain conditions.[2][3][12]
Mechanism of Action
The anti-inflammatory effects of DHC are largely mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13] DHC prevents the degradation of IκBα, the inhibitory protein of NF-κB. This action suppresses the activation and nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][11][13] In mouse models of inflammatory pain, DHC has been shown to decrease the expression of these cytokines in the spinal cord.[2][11] Its analgesic effects are also linked to the opioid receptor system.[12] Additionally, in osteoarthritis models, DHC protects chondrocytes by inhibiting the JAK1-STAT3 signaling pathway, which reduces the expression of matrix-degrading enzymes (MMPs) and cyclooxygenase-2 (Cox2).[14]
Quantitative Data: In Vivo Efficacy
| Compound | Model | Administration | Dose | Effect | Source | | :--- | :--- | :--- | :--- | :--- | | Dehydrocorydaline | Acetic acid-induced writhing (mice) | i.p. | 3.6, 6, 10 mg/kg | Dose-dependent antinociceptive effect |[2][11] | | Dehydrocorydaline | Formalin-induced pain (mice) | i.p. | 3.6, 6, 10 mg/kg | Attenuated pain response; reduced paw edema |[11][12] | | Dehydrocorydaline | Bone cancer pain (mice) | i.p. | 10 mg/kg | Increased mechanical paw withdrawal threshold |[15] | | Dehydrocorydaline | Sepsis model (mice) | i.p. | 5, 10, 20 mg/kg | Improved survival; reduced cardiac apoptosis |[16] |
Signaling Pathway: NF-κB Mediated Anti-inflammatory Action
Caption: Dehydrocorydaline inhibits inflammation by modulating the NF-κB pathway.
Cardioprotective and Neuroprotective Roles
Cardioprotective Effects
DHC demonstrates a protective role against myocardial injury, particularly in the context of sepsis. It functions by inhibiting the TRAF6/NF-κB signaling pathway.[16] By suppressing TRAF6 expression and the subsequent phosphorylation of NF-κB p65, DHC reduces inflammation and oxidative stress in cardiomyocytes, enhancing cell viability and inhibiting apoptosis.[16] It also upregulates key antioxidant pathways involving Nrf2/HO-1, SOD, and GSH-PX.[16] Another identified mechanism involves the upregulation of the FoxO signaling pathway, which helps regulate apoptosis.[7]
Neuroprotective Effects
The neuroprotective capacity of DHC is linked to its ability to modulate neurotransmitter release and protect against excitotoxicity.[17][18] DHC inhibits the release of glutamate (B1630785) from cortical nerve terminals by suppressing presynaptic voltage-dependent Ca2+ entry.[17][18] This action is mediated through the inhibition of the MAPK/ERK/synapsin I signaling pathway.[17][18] DHC also exhibits antidepressant-like effects by inhibiting uptake-2 monoamine transporters (OCT2 and OCT3) for serotonin (B10506) and dopamine.[15]
Signaling Pathway: Neuroprotection via Glutamate Release Inhibition
References
- 1. Dehydrocorydaline inhibits breast cancer cells proliferation by inducing apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociceptive effects of dehydrocorydaline in mouse models of inflammatory pain involve the opioid receptor and inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dehydrocorydaline can be a suitable candidate for analgesic purposes: a review on the current preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Dehydrocorydaline inhibits the tumorigenesis of breast cancer MDA‑MB‑231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. xcessbio.com [xcessbio.com]
- 11. This compound - Lifeasible [lifeasible.com]
- 12. researchgate.net [researchgate.net]
- 13. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dehydrocorydaline Accelerates Cell Proliferation and Extracellular Matrix Synthesis of TNFα-Treated Human Chondrocytes by Targeting Cox2 through JAK1-STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. Dehydrocorydaline Protects Against Sepsis-Induced Myocardial Injury Through Modulating the TRAF6/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Glutamate Release from Rat Cortical Nerve Terminals by Dehydrocorydaline, an Alkaloid from Corydalis yanhusuo [mdpi.com]
- 18. Inhibition of Glutamate Release from Rat Cortical Nerve Terminals by Dehydrocorydaline, an Alkaloid from Corydalis yanhusuo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Dehydrocorydaline Chloride: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrocorydaline (B211579) (DHC), an alkaloid isolated from the traditional Chinese herb Corydalis yanhusuo, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] In vitro studies have demonstrated its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent. These application notes provide a comprehensive guide to the in vitro experimental use of dehydrocorydaline chloride, offering detailed protocols for key assays and summarizing its effects on various cellular processes.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in various in vitro models.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) |
| PIG1 | Normal Human Melanocyte | MTT | 48 | 262.6 |
| Human Chondrocytes | Normal Human Chondrocyte | MTT | 48 | 49.65 |
| A375 | Human Malignant Melanoma | MTT | 48 | 39.73 |
| MV3 | Human Malignant Melanoma | MTT | 48 | 42.34 |
| MCF-7 | Human Breast Cancer | MTT | 24 | ~200 |
| MDA-MB-231 | Human Breast Cancer | CCK-8 | 24, 48, 72 | Dose-dependent inhibition |
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Concentration (µM) | Incubation Time (h) | Effect | Assay |
| A375 | 40 | 48 | G1 phase arrest | Flow Cytometry |
| MV3 | 40 | 48 | G1 phase arrest | Flow Cytometry |
| MCF-7 | Dose-dependent | 24 | Increased apoptosis | Hoechst 33342 staining, Western Blot |
| MDA-MB-231 | Dose-dependent | - | Promoted apoptosis | Annexin V-FITC/PI staining |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is used to assess the cytotoxic or anti-proliferative effects of this compound on cultured cells.[1]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (DHC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or CCK-8 solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
DHC Treatment: Prepare serial dilutions of DHC in complete culture medium. Remove the old medium from the cells and add 100 µL of the DHC-containing medium to the respective wells. Include wells with medium and solvent (vehicle control) and wells with medium only (untreated control).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).[1][2]
-
MTT/CCK-8 Addition:
-
For MTT assay: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[1]
-
-
Formazan (B1609692) Solubilization (for MTT assay): Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Readout: Measure the absorbance at 570 nm for the MTT assay or 450 nm for the CCK-8 assay using a microplate reader.[1]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against DHC concentration and use non-linear regression to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.[3][4]
Materials:
-
6-well cell culture plates
-
This compound (DHC)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with desired concentrations of DHC (and controls) for the appropriate duration (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization, followed by centrifugation at 1,500 rpm for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]
-
Cell Cycle Analysis
This protocol determines the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
6-well cell culture plates
-
This compound (DHC)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with various concentrations of DHC for 48 hours.[5]
-
Cell Harvesting: Harvest cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined based on DNA content.
Western Blotting
This protocol is used to detect changes in the expression levels of specific proteins in response to this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound (DHC)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, p-MEK, p-ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Protocol:
-
Cell Lysis: After treatment with DHC, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-50 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
Anti-inflammatory Assay (ELISA)
This protocol measures the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by macrophages in response to an inflammatory stimulus and the inhibitory effect of this compound.
Materials:
-
RAW 264.7 macrophage cells
-
24-well cell culture plates
-
This compound (DHC)
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of DHC for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Mandatory Visualizations
Caption: General workflow for in vitro studies of this compound.
Caption: DHC inhibits the MEK/ERK signaling cascade in cancer cells.[6]
Caption: DHC induces apoptosis via the intrinsic mitochondrial pathway.[1][7]
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Dehydrocorydaline inhibits breast cancer cells proliferation by inducing apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dehydrocorydaline Chloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of Dehydrocorydaline chloride in cell culture experiments, along with a summary of its biological activities and relevant quantitative data.
Introduction
This compound is a protoberberine alkaloid with a range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1][2][3] Its mechanism of action is multifaceted, involving the modulation of key signaling pathways such as p38 MAPK, MEK/ERK, and those involved in apoptosis.[1][2][3] Proper dissolution and handling are critical for obtaining reliable and reproducible results in cell-based assays.
Solubility and Storage
This compound exhibits low solubility in aqueous solutions, which can lead to precipitation in cell culture media.[4] Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions for in vitro studies.[4]
Table 1: Solubility and Stability of this compound
| Parameter | Details | Source(s) |
| Recommended Solvent | High-purity, anhydrous Dimethyl sulfoxide (DMSO) | [4] |
| Solubility in DMSO | 2 mg/mL to 25 mg/mL (sonication may be required) | [4][5][6][7] |
| Storage of Solid | -20°C, protected from light and moisture (stable for ≥ 4 years) | [5][8] |
| Storage of Stock Solution | Prepare fresh for each experiment. For short-term storage, create single-use aliquots and store at -80°C to avoid freeze-thaw cycles. Solutions are unstable. | [1][4][8] |
Quantitative Data
This compound has shown cytotoxic effects against various cancer cell lines, often with a degree of selectivity compared to normal cells.[9]
Table 2: Comparative Cytotoxicity (IC50) of this compound
| Cell Line | Cell Type | IC50 (µM) | Treatment Duration | Source(s) |
| PIG1 | Normal human melanocytes | > 20 | 48 hours | [9] |
| Normal Human Chondrocytes | Normal human chondrocytes | 49.65 | Not Specified | [9] |
| A375 | Melanoma | < 20 | 48 hours | [9] |
| MV3 | Melanoma | < 20 | 48 hours | [9] |
| MCF-7 | Breast Cancer | Dose-dependent inhibition | Not Specified | [2][10] |
| P. falciparum 3D7 | Malaria Parasite | 0.038 | Not Specified | [1][2] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution. Adjustments can be made based on the desired final concentration.
Materials:
-
This compound powder (MW: 401.88 g/mol )[1]
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Sonicator
Protocol:
-
Aseptically weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, weigh 4.02 mg.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution).[4]
-
To aid dissolution, incubate the tube in a 37°C water bath or incubator for 10-15 minutes.[4]
-
Following incubation, sonicate the solution for 5-10 minutes, or until the powder is completely dissolved.[4]
-
Visually inspect the solution to ensure no particulates are present.[4]
-
Prepare single-use aliquots to avoid multiple freeze-thaw cycles and store at -80°C.[4]
Workflow for preparing this compound stock solution.
Treatment of Cells with this compound
This protocol provides a general workflow for treating adherent cells in culture.
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere overnight.[9]
-
The next day, prepare the desired concentrations of this compound by diluting the stock solution in pre-warmed (37°C) complete cell culture medium.[4]
-
Important: To avoid precipitation, add the stock solution to the medium drop-wise while gently swirling. Do not vortex.[4] The final DMSO concentration should be kept below 0.5% to minimize cytotoxicity.[4]
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
Remove the old medium from the cells and wash once with PBS if necessary.
-
Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 48 hours).[9]
-
Proceed with downstream assays (e.g., cell viability, western blotting).
Mechanism of Action and Signaling Pathways
This compound has been shown to induce apoptosis in cancer cells through the regulation of Bcl-2 family proteins and activation of caspases.[1][2] It can also elevate the activation of p38 MAPK.[1][2] In some cancer cells, it inhibits the MEK/ERK signaling pathway.[9]
Signaling pathways modulated by this compound.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Precipitation in culture medium | Low aqueous solubility of this compound. | Add the DMSO stock solution drop-wise to pre-warmed medium while gently swirling. Avoid vigorous mixing. Consider using a solubilizing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD).[4] |
| High cytotoxicity in control cells | DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is below 0.5%. Run a vehicle control to assess DMSO toxicity on your specific cell line.[4] |
| Loss of biological activity | Degradation of this compound in solution. | Prepare fresh stock solutions for each experiment or use aliquots stored at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.[8] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. xcessbio.com [xcessbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. Dehydrocorydaline ≥98% (HPLC) | 30045-16-0 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Dehydrocorydaline inhibits breast cancer cells proliferation by inducing apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydrocorydaline chloride stock solution preparation and storage
Application Notes and Protocols for Dehydrocorydaline (B211579) Chloride
Dehydrocorydaline Chloride: Preparation and Storage of Stock Solutions for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction Dehydrocorydaline (DHC), an alkaloid isolated from Corydalis yanhusuo, has demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Accurate and reproducible experimental results rely on the correct preparation and storage of this compound stock solutions. This document provides detailed protocols for the preparation and storage of this compound solutions to ensure their stability and efficacy for in vitro and in vivo studies.
Chemical Properties
This compound is a quaternary ammonium (B1175870) salt with the following properties:
Data Presentation: Solubility and Stability
Quantitative data from various suppliers regarding the solubility and stability of this compound are summarized below. Researchers should note the minor variations in reported solubility. It is recommended to consult the certificate of analysis for the specific batch being used.
| Parameter | Solvent | Concentration | Notes | Source(s) |
| Solubility | DMSO | 20 mg/mL | [1] | |
| DMSO | 25 mg/mL (62.21 mM) | Ultrasonic treatment may be required. | [3][4][5] | |
| DMSO | ≥13.2 mg/mL | [6] | ||
| Stability (Solid) | -20°C | ≥ 4 years | Store sealed, away from moisture and light. | [1][7] |
| Stability (Solution) | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. | [8][9] |
| -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. | [8][9] | |
| N/A | Unstable, prepare fresh | A conservative recommendation. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM). For example, to prepare a 10 mM stock solution, dissolve 4.02 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube for 10-15 minutes or warm it briefly to 37°C.[10] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, light-protected tubes. This minimizes the number of freeze-thaw cycles.[9]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8][9]
Protocol 2: Preparation of this compound Formulation for In Vivo Use
For animal studies, a biocompatible solvent system is required. A commonly used formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[4]
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Initial Dissolution: Prepare a concentrated stock of this compound in DMSO as described in Protocol 1.
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by adding the solvents in the following order and mixing well after each addition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% saline
-
-
Final Formulation: Add the this compound DMSO stock to the prepared vehicle to achieve the final desired concentration for injection. Ensure the final DMSO concentration in the injected volume is non-toxic to the animals.
-
Administration: The solution should be prepared fresh before administration.[2]
Mandatory Visualizations
Signaling Pathway Diagram
This compound has been shown to induce apoptosis in cancer cells through the modulation of the Bcl-2 family of proteins and the activation of caspases.[2][5][9]
Caption: this compound induced apoptosis pathway.
Experimental Workflow Diagram
The following diagram outlines the general workflow for preparing and using a this compound stock solution for an in vitro cell-based assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Lifeasible [lifeasible.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. xcessbio.com [xcessbio.com]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining Dehydrocorydaline Chloride Cytotoxicity using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrocorydaline (DHC) chloride, a protoberberine alkaloid isolated from the traditional Chinese herb Corydalis yanhusuo, has garnered significant interest for its anti-tumor properties.[1][2] It has been shown to inhibit cancer cell proliferation, migration, and invasion.[2] The primary mechanism of its anti-cancer activity involves the suppression of key signaling pathways, notably the MEK1/2-ERK1/2 cascade within the mitogen-activated protein kinase (MAPK) signaling network.[2] Furthermore, DHC induces cell cycle arrest and triggers apoptosis through the modulation of the Bcl-2 family proteins and caspase activation.[1][2] This document provides a detailed protocol for assessing the cytotoxic effects of Dehydrocorydaline chloride on various cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable method for evaluating cell viability.[1]
Data Presentation
The cytotoxic effect of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that inhibits 50% of cell viability. The IC50 values for DHC vary across different cell lines and treatment durations, highlighting its selective cytotoxicity.
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Cancer Cell Lines | ||||
| A375 | Human Melanoma | 48 | < 20 | [2] |
| MV3 | Human Melanoma | 48 | < 20 | [2] |
| MCF-7 | Human Breast Cancer | Not Specified | Dose-dependent inhibition | [1][3][4] |
| MDA-MB-231 | Human Breast Cancer | 48 | Not Specified | [1] |
| H1299 | Non-Small Cell Lung Carcinoma | Not Specified | Weak cytotoxicity reported | [2] |
| Normal (Non-Cancerous) Cell Lines | ||||
| PIG1 | Human Melanocytes | 48 | > 120 | [2] |
| Human Chondrocytes | Normal Human Chondrocytes | 48 | 49.65 | [2] |
Note: The IC50 values can vary depending on experimental conditions such as cell density, passage number, and specific protocol variations.
Experimental Protocols
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Selected cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Preparation of this compound Stock Solution
-
Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
To aid dissolution, the solution can be gently warmed at 37°C for 10-15 minutes and sonicated for 5-10 minutes.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
MTT Assay Protocol
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count to determine viability.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[2]
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[2]
-
-
Compound Treatment:
-
The following day, prepare serial dilutions of this compound from the stock solution in serum-free or complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of DHC. Include a vehicle control (medium with the same final concentration of DMSO as the highest DHC concentration, typically <0.5%) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Solubilization of Formazan Crystals:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for DHC cytotoxicity analysis.
Signaling Pathways in Dehydrocorydaline-Induced Cytotoxicity
This compound exerts its cytotoxic effects through the modulation of multiple signaling pathways, leading to cell cycle arrest and apoptosis. A primary mechanism is the inhibition of the hyperactivated MEK/ERK pathway in cancer cells.[2] Additionally, DHC upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to the activation of caspases 7 and 8, and subsequent cleavage of PARP, a key event in apoptosis.[3][4] In some cellular contexts, DHC has also been shown to elevate the activation of p38 MAPK.[5]
References
Application Notes and Protocols for Western Blot Analysis of Apoptosis Markers Following Dihydrochalcone (DHC) Treatment
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction
Dihydrochalcones (DHCs) are a class of natural phenolic compounds found in various plants that have garnered significant interest for their potential therapeutic properties, including anti-cancer activities. A key mechanism by which DHCs and their derivatives are thought to exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. Western blotting is a fundamental and powerful technique to elucidate the molecular mechanisms underlying DHC-induced apoptosis. By quantifying the expression levels of key apoptosis-regulating proteins, researchers can gain insights into the specific signaling pathways activated by DHC treatment.[1][2]
This document provides detailed protocols for performing western blot analysis to assess the expression of critical apoptosis markers in cells treated with DHCs. The primary protein targets include members of the Bcl-2 family (e.g., Bcl-2, Bax), which regulate the intrinsic mitochondrial pathway of apoptosis, and caspases (e.g., caspase-3, caspase-7), the key executioners of the apoptotic cascade, as well as their substrate, PARP.[1]
Key Apoptosis Markers and Their Significance
-
Bcl-2 Family Proteins: This family of proteins plays a crucial role in regulating the intrinsic apoptotic pathway. A key indicator of apoptosis is the ratio of pro-apoptotic proteins (e.g., Bax, Bak, Bim) to anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1). An increase in the Bax/Bcl-2 ratio is a hallmark of mitochondrial-mediated apoptosis.[3][4]
-
Caspases: These cysteine-aspartic proteases are central to the execution of apoptosis. Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3, caspase-7). The cleavage of pro-caspases into their active, cleaved forms is a definitive marker of apoptosis.[5]
-
Poly (ADP-ribose) Polymerase (PARP): PARP is a nuclear enzyme involved in DNA repair. During apoptosis, it is cleaved by activated caspase-3, rendering it inactive. The detection of cleaved PARP is a well-established marker of apoptosis.[2]
Expected Outcomes of DHC Treatment
Treatment of cancer cells with effective DHC compounds is expected to result in a dose- and time-dependent increase in the expression of pro-apoptotic proteins and a decrease in anti-apoptotic proteins. Specifically, western blot analysis should reveal:
-
An increase in the levels of cleaved caspase-3 and cleaved caspase-7.
-
An increase in the level of cleaved PARP.
-
An increase in the expression of the pro-apoptotic protein Bax.
-
A decrease in the expression of the anti-apoptotic protein Bcl-2.
-
An overall increase in the Bax/Bcl-2 ratio, indicating a shift towards apoptosis.
II. Data Presentation: Quantitative Analysis of Apoptosis Markers
The following tables summarize representative quantitative data from western blot analyses of cancer cell lines treated with a dihydrochalcone (B1670589) derivative, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC). Data is presented as fold change relative to the untreated control, normalized to a loading control (e.g., GAPDH or β-actin).
Table 1: Fold Change in Cleaved Caspase-3 and -7 Expression in Breast Cancer Cells Treated with DDC [6]
| Cell Line | Treatment | Fold Change in Cleaved Caspase-3 | Fold Change in Cleaved Caspase-7 |
| MCF-7 | DDC (24h) | 1.8 | 2.5 |
| DDC (48h) | 2.3 | 3.1 | |
| MDA-MB-231 | DDC (24h) | 2.1 | 2.9 |
| DDC (48h) | 2.9 | 3.8 |
Table 2: Fold Change in Bcl-2 Family Protein Expression in Breast Cancer Cells Treated with DDC [6]
| Cell Line | Treatment | Fold Change in Bax | Fold Change in Bcl-2 | Fold Change in Mcl-1 | Fold Change in Bim |
| MCF-7 | DDC (24h) | 1.7 | 0.6 | 0.5 | 1.9 |
| DDC (48h) | 2.2 | 0.4 | 0.3 | 2.5 | |
| MDA-MB-231 | DDC (24h) | 1.9 | 0.7 | 0.6 | 2.1 |
| DDC (48h) | 2.6 | 0.5 | 0.4 | 2.8 |
Table 3: Change in Bax:Bcl-2 Ratio in U87MG Cells Treated with Curcumin (CCM) - Example of Ratio Analysis [7]
| Treatment | Bax:Bcl-2 Ratio (Fold Change vs. Control) |
| Control | 1.0 |
| 25 µM CCM | 2.21 |
| 50 µM CCM | 3.49 |
III. Experimental Protocols
Protocol 1: Cell Culture and DHC Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, MDA-MB-231, HeLa) in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
DHC Preparation: Prepare a stock solution of the DHC compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Once the cells have adhered and reached the desired confluency, replace the medium with fresh medium containing various concentrations of the DHC compound. Include a vehicle control (medium with the same concentration of the solvent used for the DHC stock).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Preparation of Cell Lysates
-
Cell Harvesting: After the treatment period, aspirate the culture medium.
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scraping and Collection: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.
-
Storage: Store the protein lysates at -80°C until further use.
Protocol 3: Protein Quantification
-
Assay Selection: Use a standard protein quantification assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay.
-
Procedure: Follow the manufacturer's instructions to determine the protein concentration of each cell lysate.
-
Normalization: Based on the determined concentrations, normalize all samples to the same protein concentration using lysis buffer.
Protocol 4: SDS-PAGE and Western Blotting
-
Sample Preparation: To the normalized protein lysates, add 4x Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel (the percentage of the gel will depend on the molecular weight of the target proteins). Include a pre-stained protein ladder to monitor protein migration. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibody dilutions:
-
Anti-Bcl-2: 1:1000
-
Anti-Bax: 1:1000
-
Anti-cleaved Caspase-3: 1:1000
-
Anti-cleaved Caspase-7: 1:1000
-
Anti-PARP: 1:1000
-
Anti-β-actin or Anti-GAPDH (loading control): 1:5000
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system or X-ray film.
Protocol 5: Data Analysis
-
Densitometry: Quantify the band intensities for each protein using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of each target protein band to the intensity of the corresponding loading control band (β-actin or GAPDH) in the same lane.
-
Fold Change Calculation: Calculate the fold change in protein expression for the DHC-treated samples relative to the untreated control.
IV. Visualizations
Caption: DHC-induced intrinsic apoptosis signaling pathway.
Caption: Experimental workflow for western blot analysis.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Bcl-2 heterodimerizes in vivo with a conserved homolog, Bax, that accelerates programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Dehydrocorydaline Chloride in Mice Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the in vivo administration of Dehydrocorydaline (B211579) chloride (DHC) in various mouse models. DHC, an alkaloid isolated from Corydalis yanhusuo, has demonstrated significant anti-inflammatory, analgesic, and anticancer properties in preclinical studies. This document outlines the methodologies for evaluating these effects in vivo, presents the corresponding quantitative data in a clear, tabular format, and visualizes the key signaling pathways involved.
Anticancer Efficacy in Xenograft Mouse Models
Dehydrocorydaline chloride has been shown to inhibit the growth of various tumors in xenograft mouse models. The following protocols and data are based on studies using human breast cancer and melanoma cell lines.
Data Presentation: Tumor Growth Inhibition
| Cell Line | Mouse Strain | Administration Route | Dosage | Treatment Duration | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| MDA-MB-231 (Breast Cancer) | Nude Mice | Not Specified | Not Specified | 3 weeks | Not Reported | From 1.78 ± 2.31 g (control) to 0.68 ± 0.28 g (DHC) | [1][2] |
| A375 & MV3 (Melanoma) | BALB/c Nude Mice | Oral | 100 mg/kg/day | 12 days | Statistically significant reduction observed | Statistically significant reduction observed | [3] |
Experimental Protocol: Breast Cancer Xenograft Model[1][2]
Objective: To evaluate the in vivo antitumor efficacy of this compound on the growth of human breast cancer xenografts in immunodeficient mice.
Materials:
-
This compound
-
Human breast cancer cells (e.g., MDA-MB-231)
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile PBS
-
Syringes and needles (27-gauge)
-
Calipers
-
Animal housing facility
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL. Keep the cell suspension on ice.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each nude mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (approximately 100 mm³). Monitor tumor volume regularly using calipers and the formula: Volume = (length × width²) / 2.
-
Animal Grouping and Treatment: Randomly divide the mice into a control group and a DHC treatment group. Administer DHC at the desired dosage and route. The control group should receive the vehicle used to dissolve DHC.
-
Endpoint: Continue treatment for the specified duration (e.g., 3 weeks). At the end of the study, euthanize the mice and carefully excise the tumors.
-
Data Collection: Measure the final tumor weight and volume. Tissues can be processed for further analysis, such as immunohistochemistry for proliferation markers like Ki67 and PCNA.
Visualization: Anticancer Experimental Workflow
Caption: Experimental workflow for evaluating the anticancer effects of DHC in a xenograft mouse model.
Anti-inflammatory and Analgesic Effects in Pain Models
This compound exhibits potent anti-inflammatory and analgesic properties, which can be assessed using chemically-induced pain models in mice.
Data Presentation: Anti-inflammatory and Analgesic Effects
| Pain Model | Mouse Strain | Administration Route | Dosage | Key Findings | Reference |
| Acetic Acid-Induced Writhing | Not Specified | Intraperitoneal | 3.6, 6, 10 mg/kg | Dose-dependent reduction in the number of writhes. | [4] |
| Formalin-Induced Paw Edema | Not Specified | Intraperitoneal | 3.6, 6, 10 mg/kg | Dose-dependent reduction in paw edema. | [4] |
| Formalin-Induced Pain | Not Specified | Intraperitoneal | 10 mg/kg | Decreased expression of TNF-α (77%), IL-1β (65%), and IL-6 (81%) in the spinal cord. | [4] |
| Chronic Constriction Injury | C57BL/6J | Intrathecal | 10 mg/kg | Reversed mechanical hyperalgesia and reduced expression of TNF-α and IL-6 in the spinal cord. | [5] |
Experimental Protocols
Objective: To evaluate the peripheral analgesic activity of this compound by assessing its ability to reduce visceral pain.
Materials:
-
This compound
-
Male Swiss mice (or other suitable strain)
-
Acetic acid solution (0.6% in saline)
-
Vehicle (e.g., saline, DMSO)
-
Syringes and needles for intraperitoneal injection
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week.
-
Grouping and Fasting: Randomly divide mice into groups (n=8-12 per group), including a vehicle control, DHC treatment groups (e.g., 3.6, 6, 10 mg/kg), and a positive control group. Fast the animals for a few hours before the experiment.
-
Drug Administration: Administer DHC or vehicle intraperitoneally (i.p.) 15-30 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.1 mL of 0.6% acetic acid solution i.p. into each mouse.
-
Observation: Immediately place each mouse in an individual observation chamber and start a stopwatch. Count the total number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20-30 minutes.
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition is calculated as: [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] × 100.
Objective: To assess the anti-inflammatory and analgesic effects of this compound in a model of inflammatory pain.
Materials:
-
This compound
-
Male Swiss mice (or other suitable strain)
-
Formalin solution (2.5% or 5% in saline)
-
Vehicle (e.g., saline, DMSO)
-
Syringes and needles for i.p. and intraplantar injections
-
Plethysmometer or calipers
-
Observation chambers
Procedure:
-
Animal Acclimatization and Grouping: As described for the writhing test.
-
Drug Administration: Administer DHC or vehicle i.p. 15-30 minutes before the formalin injection.
-
Induction of Inflammation and Pain: Inject 20-25 µL of formalin solution into the plantar surface of the right hind paw of each mouse.
-
Pain Behavior Observation (Nociceptive Score):
-
Early Phase (0-5 minutes post-injection): Observe the mouse and record the total time spent licking or biting the injected paw. This phase reflects direct nociceptor activation.
-
Late Phase (15-30 minutes post-injection): Observe the mouse again and record the total time spent licking or biting the injected paw. This phase is associated with inflammation.
-
-
Paw Edema Measurement:
-
Measure the paw volume or thickness using a plethysmometer or calipers before the formalin injection (baseline).
-
Measure the paw volume or thickness again at various time points after the formalin injection (e.g., 1, 2, 3, 4, and 24 hours) to assess the extent of inflammation.
-
-
Biochemical Analysis: At the end of the experiment, euthanize the animals and collect the spinal cord tissue to measure the levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) by ELISA or Western blot.[4]
Visualization: Anti-inflammatory Experimental Workflow
Caption: Experimental workflow for assessing the anti-inflammatory and analgesic effects of DHC.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK/ERK pathways.
NF-κB Signaling Pathway
DHC has been shown to inhibit the NF-κB pathway, a critical regulator of inflammation. This inhibition is thought to occur through the suppression of IκB kinase (IKK) activity, which prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antinociceptive effects of dehydrocorydaline in mouse models of inflammatory pain involve the opioid receptor and inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analgesic Effect of Dehydrocorydaline on Chronic Constriction Injury-Induced Neuropathic Pain via Alleviating Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Dehydrocorydaline Chloride in Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Dehydrocorydaline (B211579) (DHC), a quaternary protoberberine alkaloid isolated from the traditional Chinese medicine Corydalis yanhusuo, has demonstrated significant pharmacological activities, particularly in the cardiovascular system. To accurately assess its absorption, distribution, metabolism, and excretion (ADME) properties, a reliable and validated bioanalytical method for its quantification in biological matrices such as plasma is essential. This application note details a validated LC-MS/MS method for the determination of DHC in rat plasma and proposes a complementary HPLC-UV method.
LC-MS/MS Method for Quantification of Dehydrocorydaline in Plasma
This method provides a rapid, sensitive, and selective approach for the quantification of DHC in plasma, suitable for pharmacokinetic studies.
Principle
Plasma samples are prepared using solid-phase extraction (SPE) to remove proteins and other interfering substances. The extracted DHC, along with an internal standard (IS), is then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of DHC to the IS against a calibration curve.
Materials and Reagents
-
Dehydrocorydaline chloride (Reference Standard)
-
Nitidine chloride (Internal Standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Water (Ultrapure)
-
Blank rat plasma (with anticoagulant, e.g., K2-EDTA)
-
Solid-Phase Extraction (SPE) C18 cartridges
Instrumentation and Chromatographic Conditions
-
LC System: Agilent 1260 HPLC system or equivalent[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Column: C18 chromatography column (e.g., 2.1 x 100 mm, 3.5 µm)[1]
-
Mobile Phase: Acetonitrile and water (containing 0.8% formic acid and 10 mM ammonium acetate) (28:72, v/v)[2]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL[1]
-
Column Temperature: 30°C
-
Ionization Mode: Positive ion electrospray ionization (ESI+)[2]
-
MRM Transitions:
-
Dehydrocorydaline: m/z 366 → 350.2[3]
-
Nitidine chloride (IS): m/z 348 → [Fragment ion to be determined]
-
Experimental Protocol
-
Stock Solutions: Prepare stock solutions of DHC and the internal standard (Nitidine chloride) in methanol at a concentration of 1 mg/mL.[4]
-
Working Solutions: Prepare a series of DHC working standard solutions by diluting the stock solution with 10% acetonitrile to achieve concentrations ranging from 2.5 to 1000 ng/mL. Prepare a working solution of the internal standard at 800 ng/mL.[2][4]
-
Calibration Standards: Spike 50 µL of the DHC working solutions into 200 µL of blank rat plasma to obtain final concentrations of 0.625, 1.25, 2.5, 6.25, 25, 62.5, 125, and 250 ng/mL.[2][4]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 1.25, 25.0, and 250.0 ng/mL) in the same manner as the calibration standards.[2][4]
-
To a 200 µL aliquot of plasma sample (standard, QC, or unknown), add 200 µL of water and 50 µL of the internal standard working solution (800 ng/mL).[2]
-
Vortex mix for 3 minutes.[2]
-
Load the mixture onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Method Validation Summary
The following tables summarize the quantitative data from a validated LC-MS/MS method for DHC in rat plasma.[2][5][6]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.625 - 250 ng/mL[2][5][6] |
| Regression Equation | Y = 0.00916X + 0.000813[2] |
| Correlation Coefficient (r) | 0.9976[2] |
| Lower Limit of Quantification (LLOQ) | 0.625 ng/mL[2][5][6] |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Precision (%RSD) | Accuracy (%RE) |
| 1.25 (Low) | < 13.68 | -6.89[2] |
| 25.0 (Medium) | < 7.07 | -5.29[2] |
| 250.0 (High) | < 7.39 | 3.22[2] |
Table 3: Recovery and Stability
| Parameter | Result |
| Extraction Recovery | 92.1% - 107%[2][5][6] |
| Freeze-Thaw Stability | Stable |
| Short-Term Stability | Stable |
| Long-Term Stability | Stable |
Proposed HPLC-UV Method for Quantification of Dehydrocorydaline in Plasma
This section outlines a proposed HPLC-UV method as a cost-effective alternative to LC-MS/MS. This method is based on established principles of HPLC bioanalysis but requires validation before routine use.
Principle
Plasma proteins are precipitated with a suitable organic solvent. After centrifugation, the supernatant containing DHC and an internal standard is injected into a reverse-phase HPLC system. The compounds are separated and detected by a UV detector at a wavelength where DHC exhibits significant absorbance. Quantification is based on the peak area ratio of DHC to the internal standard.
Proposed Materials and Reagents
-
This compound (Reference Standard)
-
Suitable Internal Standard (e.g., Tetrahydropalmatine)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Perchloric acid or Trichloroacetic acid (for protein precipitation)
-
Phosphate (B84403) buffer
-
Water (Ultrapure)
-
Blank plasma
Proposed Instrumentation and Chromatographic Conditions
-
HPLC System: Standard HPLC system with a UV-Vis detector
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH adjusted). The exact ratio should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: To be determined by UV scan of DHC (likely in the range of 270-350 nm).
-
Column Temperature: Ambient or controlled at 30°C
Proposed Experimental Protocol
Prepare stock solutions, working solutions, calibration standards, and QC samples in blank plasma as described in the LC-MS/MS method, adjusting concentration ranges as necessary based on the sensitivity of the UV detector.
-
To 200 µL of plasma sample, add 50 µL of the internal standard working solution.
-
Add 600 µL of acetonitrile or methanol (or an acidic precipitating agent like perchloric acid) to precipitate the plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness if necessary, or inject directly into the HPLC system. If evaporating, reconstitute in the mobile phase.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of Dehydrocorydaline in plasma.
Metabolic Pathway of Dehydrocorydaline
Caption: Conceptual metabolic pathway of Dehydrocorydaline.
Discussion
The LC-MS/MS method presented here is highly sensitive and specific, making it the gold standard for pharmacokinetic studies of DHC. The validation data demonstrates that the method is accurate, precise, and reliable over a relevant concentration range. The solid-phase extraction procedure provides excellent sample clean-up, minimizing matrix effects and improving the robustness of the assay.
The proposed HPLC-UV method offers a practical alternative for laboratories without access to mass spectrometry. While less sensitive than LC-MS/MS, it can be suitable for studies with higher dose administrations. It is crucial to emphasize that this proposed method requires full validation to establish its linearity, precision, accuracy, and selectivity according to regulatory guidelines before its application in formal studies. The choice of internal standard and the optimization of the mobile phase and detection wavelength will be critical for the successful development of a robust HPLC-UV method.
The metabolic pathway of DHC involves both Phase I and Phase II reactions, leading to the formation of several metabolites. The interaction of DHC with P-glycoprotein suggests that this efflux transporter may play a role in its absorption and distribution. Further studies are needed to identify the specific CYP450 isoforms involved in DHC metabolism to better predict potential drug-drug interactions.
Conclusion
This document provides a comprehensive guide for the quantification of this compound in plasma. The detailed LC-MS/MS protocol and the proposed HPLC-UV method offer valuable tools for researchers in the field of pharmacology and drug development. The provided data and visualizations aim to facilitate the implementation and understanding of these bioanalytical techniques.
References
- 1. Development of Validated Bioanalytical HPLC-UV Method for Simultaneous Estimation of Amlodipine and Atorvastatin in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS determination and pharmacokinetic study of dehydrocorydaline in rat plasma after oral administration of dehydrocorydaline and Corydalis yanhusuo extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Determination and Pharmacokinetic Study of Dehydrocorydaline in Rat Plasma after Oral Administration of Dehydrocorydaline and Corydalis yanhusuo Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Metabolites of the Cardioprotective Alkaloid Dehydrocorydaline in Rat Plasma and Bile by Liquid Chromatography Coupled with Triple Quadrupole Linear Ion Trap Mass Spectrometry [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Corydaline Inhibits Multiple Cytochrome P450 and UDP-Glucuronosyltransferase Enzyme Activities in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Dehydrocorydaline Chloride: A Promising Inducer of Apoptosis in MCF-7 Breast Cancer Cells
Application Note and Protocols for Researchers
Dehydrocorydaline (B211579) (DHC), an alkaloid isolated from the traditional Chinese herb Corydalis yanhusuo, has demonstrated significant anti-tumor potential.[1] This document provides detailed application notes and experimental protocols for investigating the effects of dehydrocorydaline chloride on the human breast cancer cell line MCF-7, with a specific focus on its ability to induce apoptosis.
Introduction
This compound has been shown to inhibit the proliferation of MCF-7 breast cancer cells in a dose-dependent manner.[2] One of the key mechanisms underlying this anti-proliferative effect is the induction of apoptosis, or programmed cell death.[3] DHC treatment triggers a signaling cascade that leads to characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the activation of key effector proteins.[3]
The apoptotic pathway initiated by dehydrocorydaline in MCF-7 cells involves the regulation of the Bcl-2 family of proteins. Specifically, DHC treatment leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio is a critical event that promotes apoptosis. Furthermore, dehydrocorydaline induces the activation of caspase-8 and caspase-7, key executioner enzymes in the apoptotic cascade, leading to the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[2]
This application note provides researchers, scientists, and drug development professionals with a summary of the effects of dehydrocorydaline on MCF-7 cells, detailed protocols for key experiments, and visual representations of the involved signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of this compound on MCF-7 cells.
Table 1: Effect of this compound on MCF-7 Cell Viability (MTT Assay)
| Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| 0 (Control) | 24 | 100 |
| 50 | 24 | Data not available |
| 100 | 24 | Data not available |
| 200 | 24 | 60[3] |
| 0 (Control) | 48 | 100 |
| 50 | 48 | Data not available |
| 100 | 48 | Data not available |
| 200 | 48 | Data not available |
Table 2: this compound-Induced Apoptosis in MCF-7 Cells (Flow Cytometry with Annexin V/PI Staining)
| Concentration (µM) | Incubation Time (h) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| 0 (Control) | 24 | >95 | <5 | <1 | <1 |
| 100 | 24 | Representative Data | Representative Data | Representative Data | Representative Data |
| 200 | 24 | Representative Data | Representative Data | Representative Data | Representative Data |
Table 3: Effect of this compound on the Expression of Apoptosis-Related Proteins (Western Blot Analysis)
| Protein | Concentration (µM) | Incubation Time (h) | Relative Expression (Fold Change vs. Control) |
| Bax | 0 (Control) | 24 | 1.0 |
| 100 | 24 | Dose-dependent increase[2] | |
| 200 | 24 | Dose-dependent increase[2] | |
| Bcl-2 | 0 (Control) | 24 | 1.0 |
| 100 | 24 | Dose-dependent decrease[2] | |
| 200 | 24 | Dose-dependent decrease[2] | |
| Cleaved Caspase-8 | 0 (Control) | 24 | 1.0 |
| 100 | 24 | Dose-dependent increase[2] | |
| 200 | 24 | Dose-dependent increase[2] | |
| Cleaved Caspase-7 | 0 (Control) | 24 | 1.0 |
| 100 | 24 | Dose-dependent increase[2] | |
| 200 | 24 | Dose-dependent increase[2] | |
| Cleaved PARP | 0 (Control) | 24 | 1.0 |
| 100 | 24 | Dose-dependent increase[2] | |
| 200 | 24 | Dose-dependent increase[2] |
Note: The search results indicate dose-dependent changes in protein expression without providing specific fold-change values. This table illustrates how quantified Western blot data would be presented.
Experimental Protocols
Here are detailed methodologies for key experiments to study the effects of this compound on MCF-7 cells.
Cell Culture and Treatment
-
Cell Line: Human breast cancer cell line MCF-7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations for treating the cells. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically <0.1%).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control. Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed MCF-7 cells in a 6-well plate and treat with desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry within 1 hour of staining.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: After treatment with this compound, wash the MCF-7 cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, Caspase-7, Caspase-8, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Visualizations
Signaling Pathway of Dehydrocorydaline-Induced Apoptosis in MCF-7 Cells
References
Application Notes and Protocols: Evaluating the Anti-inflammatory Effects of Dihydrocaffeic Acid (DHC) using RAW 264.7 Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and standardized protocols for investigating the anti-inflammatory properties of Dihydrocaffeic Acid (DHC), a phenolic compound, using the murine macrophage cell line RAW 264.7. Macrophages are pivotal cells in the inflammatory process. Upon stimulation with pro-inflammatory stimuli like lipopolysaccharide (LPS), they produce a range of inflammatory mediators, including nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The protocols outlined herein will enable researchers to assess the efficacy of DHC in mitigating these inflammatory responses. Key assays include the evaluation of cell viability (MTT assay), measurement of nitric oxide production (Griess assay), and quantification of inflammatory gene and protein expression (RT-qPCR and Western Blot). Furthermore, the potential mechanism of action of DHC on the crucial NF-κB and MAPK signaling pathways will be explored.
Experimental Workflow
The general workflow for assessing the anti-inflammatory effects of DHC in RAW 264.7 macrophages is depicted below.
Caption: General experimental workflow.
Key Signaling Pathways in Macrophage Inflammation
Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) on macrophages activates downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways culminate in the transcription of pro-inflammatory genes. DHC is hypothesized to exert its anti-inflammatory effects by inhibiting these signaling events.
Caption: LPS-induced inflammatory signaling pathways.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of DHC on RAW 264.7 cells.
-
Protocol:
-
Seed RAW 264.7 cells (1 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of DHC (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan (B1609692) crystals.[2][3]
-
Measure the absorbance at 570 nm using a microplate reader.[3][4]
-
Cell viability is expressed as a percentage of the control group.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells (1.5 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.[1]
-
Pre-treat the cells with various concentrations of DHC for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[1]
-
Collect 100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, add 100 µL of supernatant and 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[5]
-
Incubate for 10-15 minutes at room temperature.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Gene Expression Analysis (RT-qPCR)
This method measures the mRNA levels of pro-inflammatory genes.
-
Protocol:
-
Seed RAW 264.7 cells (2 x 10⁶ cells/well) in a 6-well plate and incubate for 24 hours.[6]
-
Pre-treat with DHC for 2 hours, followed by stimulation with LPS (1 µg/mL) for 6-24 hours.[6][7]
-
Extract total RNA from the cells using a suitable reagent (e.g., TRIzol).
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform quantitative PCR using specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the 2-ΔΔCt method.
-
Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify the protein levels of inflammatory mediators and signaling molecules.
-
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and treat with DHC and LPS as described for RT-qPCR (incubation times may vary depending on the target protein, e.g., 30 minutes for signaling proteins, 24 hours for iNOS/COX-2).[6]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.[8]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the experiments. The values are hypothetical and serve as an example.
Table 1: Effect of DHC on the Viability of RAW 264.7 Cells
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| DHC | 1 | 98.7 ± 4.8 |
| DHC | 5 | 99.1 ± 5.5 |
| DHC | 10 | 97.6 ± 4.9 |
| DHC | 25 | 96.3 ± 5.1 |
| DHC | 50 | 95.8 ± 4.7 |
| DHC | 100 | 94.2 ± 5.3 |
Table 2: Effect of DHC on NO Production in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (µM) |
| Control | - | 2.1 ± 0.3 |
| LPS (1 µg/mL) | - | 45.8 ± 3.9 |
| LPS + DHC | 1 | 42.3 ± 3.5 |
| LPS + DHC | 5 | 35.7 ± 2.8 |
| LPS + DHC | 10 | 28.1 ± 2.1** |
| LPS + DHC | 25 | 19.5 ± 1.8 |
| LPS + DHC | 50 | 12.4 ± 1.5 |
| LPS + DHC | 100 | 7.8 ± 1.1*** |
| p < 0.05, **p < 0.01, ***p < 0.001 vs. LPS alone. |
Table 3: Effect of DHC on Pro-inflammatory Gene Expression in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | Relative mRNA Expression (Fold Change) | |||
| iNOS | COX-2 | TNF-α | IL-6 | ||
| Control | - | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| LPS (1 µg/mL) | - | 100 ± 8.5 | 85 ± 7.2 | 120 ± 10.1 | 150 ± 12.5 |
| LPS + DHC | 10 | 75.2 ± 6.3 | 68.4 ± 5.9 | 90.3 ± 7.8 | 112.1 ± 9.8 |
| LPS + DHC | 25 | 48.9 ± 4.1 | 42.1 ± 3.8 | 62.5 ± 5.5 | 78.6 ± 6.9 |
| LPS + DHC | 50 | 25.6 ± 2.2 | 21.7 ± 2.0 | 35.8 ± 3.1 | 45.3 ± 4.0*** |
| p < 0.05, **p < 0.01, ***p < 0.001 vs. LPS alone. |
Table 4: Effect of DHC on Pro-inflammatory Protein Expression in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | Relative Protein Expression (Fold Change) | ||
| iNOS | COX-2 | p-p65/p65 | ||
| Control | - | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | - | 50.1 ± 4.5 | 42.3 ± 3.9 | 8.2 ± 0.7 |
| LPS + DHC | 10 | 38.7 ± 3.2 | 33.1 ± 2.8 | 6.5 ± 0.5 |
| LPS + DHC | 25 | 25.4 ± 2.1 | 21.8 ± 1.9 | 4.3 ± 0.4** |
| LPS + DHC | 50 | 12.9 ± 1.3 | 11.2 ± 1.0 | 2.1 ± 0.2*** |
| p < 0.05, **p < 0.01, ***p < 0.001 vs. LPS alone. |
These protocols and application notes provide a comprehensive framework for the systematic evaluation of the anti-inflammatory effects of Dihydrocaffeic Acid using RAW 264.7 macrophages. By following these detailed methodologies, researchers can obtain robust and reproducible data on the efficacy and potential mechanisms of action of DHC, thereby contributing to the development of novel anti-inflammatory agents.
References
- 1. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity test against RAW macrophage cell line using MTT assay [bio-protocol.org]
- 4. protocols.io [protocols.io]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effect of Dihydrochalcone (DHC) on the MEK/ERK Pathway in Melanoma Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS/RAF/MEK/ERK cascade, is a critical signaling pathway that regulates cell proliferation, differentiation, and survival.[1][2] In a significant percentage of melanomas, this pathway is constitutively activated due to mutations in genes like BRAF and NRAS, leading to uncontrolled cell growth.[3][4] Consequently, the MEK/ERK pathway is a prime target for therapeutic intervention in melanoma.[1][5] Dihydrochalcones (DHCs) are a class of plant-derived compounds that have demonstrated various pharmacological properties, including antiproliferative and apoptotic effects in cancer cells.[6] Some chalcone (B49325) derivatives have been shown to induce apoptosis and cell cycle arrest in melanoma cells.[7][8] This document provides detailed protocols to investigate the potential inhibitory effects of a specific Dihydrochalcone (DHC) on the MEK/ERK pathway in melanoma cell lines.
Principle of the Method
The central hypothesis is that DHC may inhibit the proliferation of melanoma cells by downregulating the MEK/ERK signaling pathway. To test this, melanoma cells will be treated with varying concentrations of DHC. The effect on cell viability will be quantified using an MTT assay. Subsequently, the specific impact on the MEK/ERK pathway will be assessed by measuring the phosphorylation status of ERK1/2 (p-ERK1/2) via Western blotting. A reduction in the ratio of phosphorylated ERK to total ERK would indicate pathway inhibition.
Required Materials
Cell Culture
-
Human melanoma cell lines (e.g., A375, SK-MEL-28)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates (6-well and 96-well)
Compound Treatment
-
Dihydrochalcone (DHC)
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
-
Positive control inhibitor (e.g., U0126, a known MEK inhibitor)[9]
MTT Assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[10]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[11][12]
Western Blotting
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-20%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total ERK1/2
-
Mouse anti-β-actin (as a loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Protocols
Cell Culture and Treatment
-
Cell Maintenance : Culture melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[13]
-
Seeding :
-
Adherence : Allow cells to adhere overnight.
-
Treatment :
-
Prepare a stock solution of DHC in DMSO.
-
Dilute the DHC stock solution in serum-free media to achieve final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (DMSO only) and a positive control (e.g., 10 µM U0126).[9]
-
Replace the culture medium with the treatment media.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours for MTT; 2, 6, 12, 24 hours for Western blotting).[11][13]
-
Cell Viability (MTT) Assay
-
Add MTT Reagent : After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well of the 96-well plate.
-
Incubate : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize Formazan : Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Read Absorbance : Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[10] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Express cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis of ERK Phosphorylation
-
Cell Lysis : After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.[13]
-
Protein Extraction : Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 20 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.[14]
-
Centrifugation : Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[14]
-
Protein Quantification : Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[13]
-
Sample Preparation : Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes at 95°C.[13]
-
SDS-PAGE : Load the samples onto a precast polyacrylamide gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.[14]
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]
-
Washing : Wash the membrane three times for 10 minutes each with TBST.[14]
-
Secondary Antibody Incubation : Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Signal Detection : Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[14]
-
Stripping and Re-probing : To normalize the p-ERK signal, the membrane can be stripped and re-probed for total ERK and then for β-actin as a loading control.[15]
-
Densitometry Analysis : Quantify the band intensities using software like ImageJ. Normalize the p-ERK signal to the total ERK signal. Further normalize this ratio to the loading control (β-actin).
Data Presentation
Table 1: Effect of DHC on Melanoma Cell Viability (IC50 Values)
| Cell Line | Treatment Duration | DHC IC50 (µM) | U0126 (10 µM) % Viability |
| A375 | 24 hours | Value | Value |
| 48 hours | Value | Value | |
| 72 hours | Value | Value | |
| SK-MEL-28 | 24 hours | Value | Value |
| 48 hours | Value | Value | |
| 72 hours | Value | Value |
IC50 values to be determined from dose-response curves.
Table 2: Quantification of ERK1/2 Phosphorylation in A375 Cells after 24h Treatment
| Treatment | DHC Conc. (µM) | p-ERK/Total ERK Ratio (Normalized to Vehicle) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | ± Value |
| DHC | 5 | Value | ± Value |
| DHC | 10 | Value | ± Value |
| DHC | 25 | Value | ± Value |
| U0126 (Positive Control) | 10 | Value | ± Value |
Values to be determined from densitometric analysis of Western blots.
Visualizations
Caption: Hypothesized inhibition of the MEK/ERK pathway by DHC.
Caption: Western blot workflow for p-ERK detection.
Troubleshooting
-
High background in Western Blot : Ensure adequate blocking and washing steps. Optimize antibody concentrations.[15]
-
No p-ERK signal : Confirm that the untreated melanoma cell line has a basal level of p-ERK. Ensure phosphatase inhibitors are included in the lysis buffer.
-
Inconsistent MTT results : Ensure uniform cell seeding. Check for potential precipitation of DHC at higher concentrations.
-
DHC shows no effect : One study indicated that 7-dehydrocholesterol (B119134) (a different compound) did not affect pMEK1 levels in melanoma cells, suggesting the MEK/ERK pathway may not be the primary target for all similar compounds.[16] If no change in p-ERK is observed, consider investigating other pathways, such as the PI3K/AKT pathway.[16][17]
Conclusion
These protocols provide a comprehensive framework for the initial assessment of Dihydrochalcone's effect on the viability of melanoma cells and its specific impact on the MEK/ERK signaling pathway. The results will help determine if DHC acts as a MEK/ERK pathway inhibitor and warrants further investigation as a potential therapeutic agent for melanoma.
References
- 1. Targeting the ERK Signaling Pathway in Melanoma [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. drpress.org [drpress.org]
- 6. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel chalcone derivative has antitumor activity in melanoma by inducing DNA damage through the upregulation of ROS products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel chalcone derivative has antitumor activity in melanoma by inducing DNA damage through the upregulation of ROS products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment of melanoma with selected inhibitors of signaling kinases effectively reduces proliferation and induces expression of cell cycle inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. 2.2 Cell viability assay [bio-protocol.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. HDAC inhibition enhances the in vivo efficacy of MEK inhibitor therapy in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Dehydrocorydaline from Corydalis Rhizoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corydalis Rhizoma, the dried tuber of Corydalis yanhusuo, is a well-known traditional Chinese medicine used for its analgesic and blood-activating properties.[1] The primary bioactive constituents responsible for its therapeutic effects are alkaloids, with dehydrocorydaline (B211579) being one of the most abundant and pharmacologically significant.[2][3] Dehydrocorydaline has demonstrated anti-inflammatory and acetylcholinesterase inhibitory effects.[1] This document provides detailed application notes and protocols for the extraction of dehydrocorydaline from Corydalis Rhizoma, targeting researchers, scientists, and professionals in drug development. Various extraction methodologies are presented, from traditional solvent reflux to modern techniques such as ultrasound-assisted, microwave-assisted, and supercritical fluid extraction.
Data Presentation: Comparison of Extraction Methods
The efficiency of dehydrocorydaline extraction is highly dependent on the chosen method and parameters. Below is a summary of quantitative data from various extraction techniques.
| Extraction Method | Solvent/Modifier | Key Parameters | Total Alkaloid Yield | Dehydrocorydaline Content in Extract | Purity | Source |
| Solvent Reflux Extraction with Purification | 70% Ethanol (B145695) (pH 10) | Solid-liquid ratio: 1:20, Time: 60 min, 2 cycles; Purification via NKA-9 macroporous resin | >50% (of purified product) | 13.11% (of purified product) | High | [4][5][6] |
| Solvent Extraction (for analysis) | 100% Ethanol | Reflux extraction, 2 cycles | ~140 mg/g of extract | ~50% of total alkaloids | Not specified | [7] |
| High-Speed Counter-Current Chromatography (Purification) | Chloroform-n-butanol-methanol-water (4:1:2:5 v/v/v/v) | Flow rate: 10.0 mL/min, Rotary speed: 800 rpm | 81.43% (yield of dehydrocorydaline from crude extract) | Not applicable | 98.9% | [8] |
Experimental Protocols
This section provides detailed methodologies for the key extraction techniques discussed.
Traditional Solvent Reflux Extraction
This method is a conventional and widely used technique for the extraction of alkaloids from plant materials.
Protocol:
-
Sample Preparation: Weigh 500 g of dried and powdered Corydalis Rhizoma (50 mesh).
-
Solvent Preparation: Prepare a sufficient volume of 70% ethanol. Adjust the pH to 10 using diluted ammonia.
-
First Extraction: Place the powdered rhizome in a round-bottom flask and add 10 L of the prepared solvent (1:20 solid-liquid ratio). Heat the mixture to reflux and maintain for 60 minutes.
-
Filtration: After the first extraction, filter the mixture while hot to separate the extract from the plant material.
-
Second Extraction: Return the plant residue to the flask and add another 10 L of the pH-adjusted 70% ethanol. Reflux for another 60 minutes.
-
Combine Extracts: Filter the mixture again and combine the filtrates from both extractions.
-
Solvent Recovery: Concentrate the combined extract under reduced pressure to recover the ethanol.
-
Final Preparation: Dilute the concentrated aqueous extract with water to a final volume of 1000 mL (equivalent to 0.5 g/mL of the original drug material). This crude extract can then be used for purification.[4][5]
Purification of Dehydrocorydaline using Macroporous Adsorption Resin
This protocol describes the purification of the crude extract obtained from the solvent reflux method.
Protocol:
-
Resin Selection and Preparation: Utilize NKA-9 macroporous adsorption resin, which has shown good separation and enrichment effects for Corydalis alkaloids.[4][6] Pre-treat the resin according to the manufacturer's instructions.
-
Loading: Load the crude extract onto the prepared resin column at a controlled flow rate.
-
Washing: Wash the column with 5 bed volumes (BV) of distilled water at a flow rate of 2 BV/h to remove water-soluble impurities.[4][6]
-
Elution: Elute the adsorbed alkaloids with 70% ethanol at a flow rate of 1.5 BV/h. Collect the eluate. The required elution volume is approximately 12 BV.[4][6]
-
Solvent Evaporation: Evaporate the ethanol from the eluate under reduced pressure to obtain the purified total alkaloid product.
-
Further Purification (Optional): For highly pure dehydrocorydaline, further chromatographic techniques such as High-Speed Counter-Current Chromatography (HSCCC) can be employed.[8]
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. This method can lead to higher extraction efficiency in a shorter time and at lower temperatures compared to conventional methods.
Generalized Protocol:
-
Sample and Solvent: Place 1.0 g of powdered Corydalis Rhizoma in an Erlenmeyer flask. Add a specified volume of ethanol solution (e.g., 25 mL of 60% ethanol).
-
Ultrasonic Treatment: Place the flask in an ultrasonic cleaning bath. To optimize the extraction, various parameters can be adjusted, such as:
-
Ultrasonic Power: Ranging from 200 W to 600 W. An optimal power of around 400 W has been suggested for flavonoid extraction, which may serve as a starting point.[9]
-
Temperature: Can be controlled, for instance, at 40-50°C, to avoid degradation of thermolabile compounds.[11]
-
Solvent-to-Solid Ratio: A ratio of around 25:1 mL/g has been found effective in some studies.[9]
-
-
Post-Extraction: After sonication, filter the extract and concentrate it for analysis.
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and plant material, leading to rapid cell lysis and release of target compounds. It is a very fast extraction method.
Generalized Protocol:
-
Sample and Solvent: Place 1.0 g of powdered Corydalis Rhizoma in a microwave-safe extraction vessel. Add a suitable solvent, for example, 20 mL of methanol (B129727) with the pH adjusted to 2.0 with hydrochloric acid.
-
Microwave Irradiation: Place the vessel in a microwave extraction system. The following parameters can be optimized:
-
Microwave Power: Typically in the range of 100-800 W. A power of 180W has been found optimal for extracting alkaloids from a similar plant.
-
Irradiation Time: Usually very short, ranging from 1 to 5 minutes.
-
Temperature: Can be controlled, for instance, at 60-80°C.
-
-
Post-Extraction: After irradiation and cooling, filter the extract for further analysis.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly CO₂, as the extraction solvent. By manipulating temperature and pressure, the solvent properties can be tuned to selectively extract specific compounds. This method is considered "green" as it avoids the use of organic solvents.
Generalized Protocol:
-
Sample Preparation: Place the powdered Corydalis Rhizoma in the extraction vessel of the SFE system.
-
Extraction Conditions: The following parameters are critical for the selective extraction of alkaloids:
-
Pressure: Typically ranges from 100 to 300 bar.
-
Temperature: Usually between 40 to 70°C.
-
Co-solvent (Modifier): Since alkaloids have some polarity, a modifier such as ethanol or methanol is often added to the supercritical CO₂ to increase its solvating power. The percentage of the modifier is a key parameter to optimize.
-
Extraction Time: Can range from 30 to 120 minutes.
-
-
Collection: The extracted compounds are separated from the supercritical fluid by depressurization, and the CO₂ can be recycled. The collected extract can then be analyzed.
Visualization of Experimental Workflows
Experimental Workflow for Dehydrocorydaline Extraction and Purification
Caption: Workflow for extraction, purification, and analysis of dehydrocorydaline.
Logical Relationship of Modern Extraction Techniques
Caption: Modern extraction techniques and their common advantages.
Conclusion
The extraction of dehydrocorydaline from Corydalis Rhizoma can be achieved through various methods, each with its own advantages and disadvantages. While traditional solvent reflux is a robust and well-documented method, modern techniques like UAE, MAE, and SFE offer significant improvements in terms of extraction time, solvent consumption, and efficiency. The choice of method will depend on the specific requirements of the research or development process, including desired purity, yield, cost, and environmental considerations. The protocols and data presented in these application notes provide a comprehensive guide for scientists and professionals to select and optimize the extraction of this valuable bioactive compound. Further research may focus on the direct comparison of these modern techniques for the extraction of dehydrocorydaline to establish a definitive optimal method.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. ABC Herbalgram Website [herbalgram.org]
- 4. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of Ultrasound-Assisted Extraction of Bioactive Compounds from Acacia Seyal Gum Using Response Surface Methodology and Their Chemical Content Identification by Raman, FTIR, and GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis Using Flow Cytometry after Dihydroartemisinin (DHC) Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroartemisinin (B1670584) (DHC), a semi-synthetic derivative of artemisinin, is a potent antimalarial drug that has garnered significant attention for its anticancer properties.[1] Emerging evidence demonstrates that DHC can inhibit proliferation and induce apoptosis in a wide range of cancer cells.[2][3] One of the key mechanisms underlying its anticancer activity is the induction of cell cycle arrest, thereby preventing the division and propagation of malignant cells.[4][5] Flow cytometry, in conjunction with a fluorescent DNA intercalating agent like propidium (B1200493) iodide (PI), is a powerful technique to quantitatively analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to assess the impact of therapeutic agents like DHC.[6][7] These application notes provide a detailed protocol for analyzing cell cycle alterations in cancer cells following DHC treatment.
Mechanism of Action: DHC-Induced Cell Cycle Arrest
DHC has been shown to induce cell cycle arrest at both the G1/G0 and G2/M phases in various cancer cell lines.[2][4] This is achieved through the modulation of several key signaling pathways and the downregulation of critical cell cycle regulatory proteins.
One of the primary targets of DHC is the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, specifically the mTORC1 complex.[2][8] DHC inhibits the phosphorylation of mTOR and its downstream effectors, such as p70 S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][8] This inhibition disrupts protein synthesis and cell growth, leading to cell cycle arrest.
Furthermore, DHC has been observed to downregulate the expression of key cell cycle proteins, including:
-
G1 phase regulators: Cyclin D1, Cyclin E1, Cyclin-dependent kinase 2 (CDK2), and Cyclin-dependent kinase 4 (CDK4).[2][5]
-
G2/M phase regulators: Cyclin B1, Cyclin-dependent kinase 1 (CDK1), and CDC25C.[2][5]
The modulation of other signaling pathways, such as the Hedgehog and AKT/GSK3β/cyclin D1 pathways, also contributes to DHC's effect on the cell cycle.[1][3][4]
Data Presentation: Effect of DHC on Cell Cycle Distribution
The following tables summarize the quantitative effects of DHC on the cell cycle distribution in different cancer cell lines as determined by flow cytometry.
Table 1: Effect of DHC on A549 Lung Cancer Cells [4]
| DHC Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 (Apoptosis) |
| 0 (Control) | 55.32 | 30.15 | 14.53 | 1.25 |
| 10 | 68.76 | 20.11 | 11.13 | 3.45 |
| 20 | 79.23 | 12.54 | 8.23 | 7.89 |
| 30 | 89.54 | 5.34 | 5.12 | 11.62 |
| Data is representative of cells treated for 48 hours. |
Table 2: Effect of DHC on HeLa Cervical Cancer Cells [9]
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 60.5 | 25.2 | 14.3 |
| DHC (25 µg/ml) | 72.8 | 15.1 | 12.1 |
| Data is representative of cells treated for 48 hours. |
Experimental Protocols
Cell Culture and DHC Treatment
This protocol outlines the general procedure for culturing cells and treating them with DHC prior to cell cycle analysis.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Dihydroartemisinin (DHC)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to attach and grow overnight in a 37°C, 5% CO2 incubator.
-
Prepare a stock solution of DHC in DMSO.
-
The following day, treat the cells with varying concentrations of DHC. Ensure the final concentration of DMSO in the culture medium is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol details the steps for preparing DHC-treated cells for cell cycle analysis using PI staining.[6][7][10][11][12]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
RNase A solution (100 µg/ml in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/ml in PBS)
-
5 ml flow cytometry tubes
-
Refrigerated centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a 15 ml conical tube.
-
For suspension cells, directly transfer the cell suspension to a 15 ml conical tube.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 ml of ice-cold PBS.
-
Transfer the cells to a 5 ml flow cytometry tube.
-
-
Fixation:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µl of ice-cold PBS.
-
While gently vortexing, add 4.5 ml of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.[7][10]
-
Incubate the cells for at least 30 minutes on ice or at -20°C for long-term storage.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes. Ethanol-fixed cells are more buoyant.[10]
-
Carefully discard the supernatant.
-
Wash the cell pellet with 1 ml of PBS and centrifuge again.
-
Discard the supernatant and resuspend the cell pellet in 200 µl of RNase A solution.
-
Incubate at 37°C for 30 minutes to ensure only DNA is stained.[12]
-
Add 200 µl of PI staining solution to the cells.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to improve the quality of the data.[7]
-
Collect data for at least 10,000-20,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). Gate out doublets and clumps for accurate analysis.[10]
-
Mandatory Visualizations
Caption: DHC-modulated signaling pathways leading to cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Dihydroartemisinin induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroartemisinin inhibits cell proliferation via AKT/GSK3β/cyclinD1 pathway and induces apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Analyzing anti-cancer action mechanisms of dihydroartemisinin using gene chip] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. docs.research.missouri.edu [docs.research.missouri.edu]
Troubleshooting & Optimization
Dehydrocorydaline chloride stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dehydrocorydaline chloride (DHC) during long-term storage. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Specific long-term stability data for this compound is limited in publicly available literature. The guidance, quantitative data, and degradation pathways provided here are based on general principles of chemical stability for related protoberberine alkaloids and are intended for illustrative purposes. It is crucial to perform compound-specific stability studies for your particular research needs.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Color change of solid DHC (e.g., from yellow to brownish) | Exposure to light, moisture, or oxygen. | Store solid DHC in a tightly sealed, amber vial with a desiccant at the recommended temperature (-20°C). Minimize exposure to ambient light and air during handling. |
| Precipitation observed in DHC stock solution upon storage | Solvent evaporation; saturation issues |
Troubleshooting precipitation in Dehydrocorydaline chloride DMSO stock
Welcome to the technical support center for Dehydrocorydaline chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a focus on troubleshooting common issues related to stock solution precipitation in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro studies.[1] It is crucial to use a high-purity, anhydrous grade of DMSO to ensure maximum solubility and stability.[2][3]
Q2: What is the reported solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is reported by various suppliers to be in the range of 20-25 mg/mL.[4][5][6] Some sources note that ultrasonic treatment may be necessary to achieve these concentrations.[5][7] It is advisable not to exceed these concentrations to avoid precipitation issues during storage or dilution.
Q3: My this compound stock solution in DMSO appears to have a precipitate after storage at -20°C. Is it still usable?
A3: Precipitation can occur during storage, especially if the stock solution is highly concentrated or has undergone repeated freeze-thaw cycles.[3][8] Before use, bring the stock solution to room temperature and attempt to redissolve the precipitate by vortexing or sonicating the vial.[3] If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution. To avoid this, consider preparing single-use aliquots of your stock solution.[9]
Q4: When I dilute my this compound DMSO stock into my aqueous cell culture medium, a precipitate forms immediately. What is happening and how can I prevent this?
A4: This common issue is known as "salting out" or "crashing out".[2] It occurs when a compound dissolved in a high concentration of an organic solvent like DMSO is rapidly diluted into an aqueous solution where it is less soluble.[10] To prevent this, it is recommended to perform serial dilutions of your DMSO stock solution in DMSO first to a lower concentration before the final dilution into the aqueous buffer.[2][11] Additionally, adding the diluted DMSO stock dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing can help maintain solubility.[1][10] Ensure the final DMSO concentration in your experiment is as low as possible (ideally ≤ 0.1%) to minimize both precipitation and potential cytotoxicity.[2][10]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the preparation and use of this compound stock solutions.
Issue 1: this compound powder is not dissolving in DMSO.
This can be due to several factors, including the quality of the DMSO, the concentration of the solution, or insufficient physical agitation.
Troubleshooting Workflow for Dissolution Issues
Caption: A workflow for troubleshooting dissolution problems.
Issue 2: Precipitation is observed in the DMSO stock solution during storage or after freeze-thaw cycles.
Precipitation during storage can be caused by the stock solution being supersaturated or by changes in the solvent environment (e.g., water absorption).
Logical Diagram for Preventing Storage Precipitation
Caption: Best practices for preventing storage precipitation.
Data Summary
Quantitative Solubility Data for this compound in DMSO
| Supplier/Source | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Cayman Chemical | 20 mg/mL | 49.77 mM | - |
| Lifeasible | 25 mg/mL | 62.21 mM | Requires sonication.[5] |
| MyBioSource | 24 mg/mL | 59.72 mM | - |
| MedChemExpress | 25 mg/mL | 62.21 mM | Requires sonication; hygroscopic DMSO can significantly impact solubility.[7] |
| APExBIO | ≥13.2 mg/mL | ≥32.84 mM | - |
Molecular Weight of this compound: 401.88 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need 4.019 mg of this compound (Molecular Weight = 401.88).
-
Weigh the compound: Carefully weigh the calculated amount of this compound and place it into a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the vial.
-
Dissolve the compound: Vortex the solution vigorously for 1-2 minutes.[2]
-
Apply heat/sonication (if necessary): If the compound does not fully dissolve, place the vial in a 37°C water bath for 5-10 minutes or sonicate in a water bath.[2] Visually inspect the solution to ensure it is clear and free of particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.[9] Store at -20°C or -80°C, protected from light.[2]
Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays
This protocol provides a method for diluting a 10 mM DMSO stock to a final concentration of 10 µM in a cell culture well, ensuring the final DMSO concentration is 0.1%.
Procedure:
-
Prepare an intermediate dilution in DMSO: First, dilute the 10 mM stock solution 1:10 in DMSO to create a 1 mM intermediate stock. This helps to gradually decrease the compound concentration in the organic solvent.
-
Prepare a second intermediate dilution in medium: In a sterile tube, add 990 µL of pre-warmed (37°C) cell culture medium. Add 10 µL of the 1 mM intermediate DMSO stock to the medium. This creates a 10 µM working solution with 1% DMSO.
-
Final dilution in cell culture plate: Add the desired volume of the 10 µM working solution to your cells in the culture plate. For example, to achieve a final concentration of 1 µM, add 100 µL of the 10 µM working solution to 900 µL of medium in the well. The final DMSO concentration will be 0.1%.
Signaling Pathway Visualization
This compound has been reported to elevate p38 MAPK activation.
Caption: Activation of p38 MAPK by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - Lifeasible [lifeasible.com]
- 6. mybiosource.com [mybiosource.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ziath.com [ziath.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. benchchem.com [benchchem.com]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Technical Support Center: Dehydrocorydaline Chloride in In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Dehydrocorydaline (DHC) chloride in in vitro experiments. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and summaries of key data to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
| Issue / Question | Potential Cause & Solution |
| High cytotoxicity is observed in my normal cell line control. | 1. Incorrect DHC Concentration: The concentration may be too high for the specific normal cell line. Solution: Perform a dose-response curve by titrating DHC across a wide range of concentrations (e.g., starting below 20 μM) to determine the precise IC50 value for your normal cell line.[1] 2. Solvent Cytotoxicity: The solvent, typically Dimethyl Sulfoxide (DMSO), may be at a toxic concentration. Solution: Ensure the final DMSO concentration in the cell culture medium is below 0.5%. It is crucial to run a vehicle control (medium with the same DMSO percentage as treatment groups) to assess its effect on cell viability.[2] 3. Cell Line Sensitivity: Some normal cell lines are inherently more sensitive to DHC.[1] |
| No significant effect is seen on my cancer cell line at expected concentrations. | 1. Cell Line Resistance: The chosen cancer cell line might be resistant to DHC's mechanism of action, for instance, it may not depend on the MEK/ERK pathway for survival.[1] Solution: Use Western blot to confirm if the target pathway (e.g., MEK/ERK) is active in your cell line and whether DHC treatment inhibits it. Also, consider using a positive control cell line known to be sensitive to DHC, such as A375 or MV3 melanoma cells.[1] 2. Inactive Compound: The DHC compound may have degraded or be of poor quality. Solution: Obtain DHC from a reputable supplier. Prepare fresh stock solutions or store aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1] |
| Why do I see a precipitate after adding DHC to my cell culture medium? | 1. Low Aqueous Solubility: DHC has low solubility in aqueous solutions like cell culture media. Solution: Verify that the final DMSO concentration is below 0.5%.[2] When diluting the stock, add it drop-wise to pre-warmed (37°C) medium while gently swirling.[2] If precipitation persists, consider preparing a more dilute stock solution or using a solubilizing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD).[2] |
| Why do my IC50 values differ from published results for the same cell line? | 1. Experimental Variability: IC50 values can be influenced by numerous factors. Solution: Standardize your experimental conditions. Use cells within a consistent and low passage number range, maintain a consistent cell seeding density, and ensure cells are in the logarithmic growth phase.[1] Use a consistent incubation time (e.g., 48 hours) for all experiments, as this significantly impacts the IC50 value.[1][3] |
| How should I prepare and store DHC stock solutions? | 1. Preparation: DHC powder is typically dissolved in DMSO to create a stock solution (e.g., 10-50 mM).[2] To fully dissolve the powder, incubate the tube at 37°C for 10-15 minutes, followed by sonication for 5-10 minutes until no particulates are visible.[2] 2. Storage: DHC solutions are noted to be unstable.[4] It is recommended to prepare fresh solutions or, if necessary, prepare single-use aliquots of the stock solution and store them at -20°C to avoid multiple freeze-thaw cycles.[1][4] The solid powder form is stable for at least four years when stored at -20°C.[5] |
Data Presentation: Comparative Cytotoxicity
The anti-proliferative effects of Dehydrocorydaline have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.
Table 1: IC50 Values of Dehydrocorydaline in Various Cell Lines (48h Treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A375 | Melanoma | 18.32 | [1] |
| MV3 | Melanoma | 11.54 | [1] |
| MCF-7 | Breast Cancer | ~25-50 (Dose-dependent inhibition) | [6][7] |
| MDA-MB-231 | Breast Cancer | Not specified, inhibits viability | [8] |
| PIG1 | Normal Melanocytes | > 80 | [1] |
| Human Chondrocytes | Normal | 49.65 | [1] |
Note: IC50 values can vary based on experimental conditions such as cell density and incubation time.[1][3]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate experimental replication.
Cell Culture and DHC Treatment
This protocol outlines the basic steps for maintaining cell lines and treating them with DHC.
-
Cell Lines: Human breast cancer (MDA-MB-231, MCF-7) and melanoma (A375, MV3) cell lines are commonly used.[9]
-
Culture Medium: Cells are typically cultured in Dulbecco's modified Eagle medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.[9]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[9]
-
DHC Preparation: Dissolve Dehydrocorydaline chloride in DMSO to create a stock solution.[2][9] This stock is then diluted to the desired final concentrations in the culture medium for treating the cells.[9]
Cell Viability (MTT) Assay
This colorimetric assay is used to measure cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with various concentrations of DHC (and a vehicle control, e.g., 0.1% DMSO) for a specified period, typically 48 hours.[1]
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[1]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against DHC concentration and use non-linear regression to determine the IC50 value.[1]
Western Blot Analysis
This technique is used to detect specific proteins and analyze changes in their expression levels following DHC treatment.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat them with the desired concentrations of DHC for the designated time (e.g., 48 hours).[1]
-
Protein Extraction: Lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, Caspase-7, Caspase-8, PARP, p-MEK, p-ERK).[1][4][6]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them with an imaging system.
Visualizations: Pathways and Workflows
The following diagrams illustrate key mechanisms and processes related to DHC's activity.
Caption: DHC induces apoptosis by regulating Bcl-2 family proteins and activating caspases.[4][6][9]
Caption: DHC inhibits the MEK/ERK signaling cascade in cancer cells to reduce proliferation.[1]
Caption: A workflow for troubleshooting DHC precipitation in cell culture medium.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Dehydrocorydaline inhibits breast cancer cells proliferation by inducing apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. Dehydrocorydaline inhibits the tumorigenesis of breast cancer MDA‑MB‑231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Dehydrocorydaline chloride low solubility improvement techniques
Welcome to the technical support center for Dehydrocorydaline Chloride (DHC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments, with a particular focus on its low aqueous solubility.
Troubleshooting Guide: Overcoming DHC Precipitation in Aqueous Media
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound in your experiments.
Problem: A cloudy or milky appearance is observed in the aqueous medium (e.g., cell culture media) immediately after adding the DHC stock solution, or visible particles form over a short period.
Cause: This is a common issue stemming from the low aqueous solubility of this compound.
Initial Checks & Immediate Solutions
-
Verify DMSO Concentration: Ensure the final concentration of dimethyl sulfoxide (B87167) (DMSO) in your experimental medium is below 0.5%.[1] High concentrations of DMSO can be toxic to cells and may cause the compound to precipitate when the solvent environment changes drastically.[1]
-
Gentle Mixing: When diluting the DHC stock solution, add it to the medium drop-wise while gently swirling.[1] Avoid vigorous vortexing, which can promote precipitation.[1]
-
Pre-warm Medium: Ensure your medium is at the experimental temperature (e.g., 37°C for cell culture) before adding the DHC stock solution.[1]
Optimizing Stock Solution and Dilution
If the initial steps fail, consider the following workflow to optimize your experimental setup.
Advanced Solubilization Techniques
If precipitation persists, the use of a solubilizing agent may be necessary.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): This cyclic oligosaccharide can encapsulate hydrophobic compounds like DHC, increasing their aqueous solubility.[1] It is a biocompatible option for many cell culture applications.[1]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a solid state, which can enhance dissolution.[2][3] Common carriers include polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP).[2]
-
Nanoparticle Formulation: Reducing the particle size of DHC to the nanometer range can significantly increase its surface area, leading to improved dissolution and bioavailability.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro studies.[1] It is crucial to use a high-purity, anhydrous grade of DMSO.[1]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO can vary slightly between suppliers. It is essential to consult the manufacturer's datasheet. Below is a summary of reported solubilities.
| Compound | Supplier | Solubility in DMSO | Notes |
| Dehydrocorydaline (chloride) | Cayman Chemical | 20 mg/mL | |
| Dehydrocorydaline (chloride) | GlpBio | 25 mg/mL (62.21 mM) | Requires sonication |
| Dehydrocorydaline (chloride) | Lifeasible | 25 mg/mL (62.21 mM) | Requires ultrasonic treatment |
| Dehydrocorydaline | Sigma-Aldrich | 2 mg/mL | |
| Dehydrocorydaline | MedChemExpress | 25 mg/mL (68.23 mM) | Requires sonication |
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, weigh the required amount of DHC powder and dissolve it in the appropriate volume of high-purity DMSO.[1] Gentle warming to 37°C and sonication can aid in dissolution.[1] Store the stock solution in small, single-use aliquots to avoid multiple freeze-thaw cycles.[1]
Q4: My this compound precipitates even with low DMSO concentrations. What should I do?
A4: If you are still observing precipitation, you can try the following:
-
Lower the stock concentration: Prepare a more dilute stock solution in DMSO. This will require adding a larger volume to your culture but may help maintain solubility.[1] Ensure the final DMSO concentration remains at an acceptable level (typically <0.5%).[1]
-
Use a solubilizing agent: As detailed in the troubleshooting guide, employing a solubilizing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly improve the aqueous solubility of DHC.[1]
Q5: Can I use other solvents besides DMSO?
A5: While DMSO is the most common, some studies may use ethanol (B145695).[1] However, ethanol can also be cytotoxic, and its final concentration in the medium should be carefully controlled and tested. For most applications, DMSO is the preferred solvent due to its high solubilizing power for compounds like DHC.[1]
Q6: How does this compound exert its effects on cells?
A6: this compound is an alkaloid that has been shown to regulate the protein expression of Bax and Bcl-2, activate caspase-7 and caspase-8, and inactivate PARP.[6][7][8][9] It also elevates p38 MAPK activation.[7][8] These actions contribute to its anti-inflammatory and anti-cancer activities.[7][8][9]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
37°C water bath or incubator
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.[1]
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).[1]
-
To aid dissolution, place the tube in a 37°C water bath or incubator for 10-15 minutes.[1]
-
Following incubation, place the tube in a sonicator bath for 5-10 minutes, or until the powder is completely dissolved.[1]
-
Visually inspect the solution to ensure no particulates are present.[1]
-
Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles and store at -20°C.[1]
Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Stir plate and magnetic stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a stock solution of HP-β-CD (e.g., 10-20% w/v) in sterile water or PBS. Gentle warming and stirring will aid dissolution.[1]
-
To a sterile container with the HP-β-CD solution, add the this compound powder to achieve the desired final concentration.[1]
-
Stir the mixture at room temperature overnight to allow for the formation of the inclusion complex. The solution should become clear.[1]
-
Sterile-filter the final DHC-HP-β-CD solution using a 0.22 µm syringe filter.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. jddtonline.info [jddtonline.info]
- 3. japer.in [japer.in]
- 4. mdpi.com [mdpi.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Dehydrocorydalin | CAS#:30045-16-0 | Chemsrc [chemsrc.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound - Lifeasible [lifeasible.com]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
Managing Dehydrocorydaline chloride cytotoxicity in normal cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydrocorydaline chloride (DHC). The focus is on managing and understanding its cytotoxic effects in normal (non-cancerous) cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHC) and what is its primary mechanism of action in cancer cells?
A1: Dehydrocorydaline (DHC) is a naturally occurring alkaloid compound isolated from plants of the Corydalis genus.[1] Its main anti-tumor mechanism involves the inhibition of cancer cell proliferation, migration, and invasion.[1] DHC achieves this primarily by suppressing key signaling pathways, most notably the MEK1/2-ERK1/2 cascade within the mitogen-activated protein kinase (MAPK) signaling network.[1] In many cancer cell types, DHC also induces cell cycle arrest, typically at the G0/G1 phase, and can trigger apoptosis by modulating proteins in the Bcl-2 family and activating caspases.[1][2]
Q2: Does DHC exhibit cytotoxic effects against normal, non-cancerous cell lines?
A2: DHC generally shows significantly lower cytotoxicity in normal cell lines compared to cancer cell lines, indicating a degree of tumor selectivity.[1] For instance, the half-maximal inhibitory concentration (IC50) of DHC in the normal human melanocyte cell line PIG1 was found to be over six times higher than in melanoma cell lines.[1] Similarly, studies on non-small cell lung carcinoma (NSCLC) cells indicated that DHC exerted weak cytotoxicity.[1] In normal human chondrocytes, the IC50 was 49.65 μM, and at lower concentrations (10-20 μM), DHC was observed to actually promote cell activity.[1]
Q3: Why is DHC less toxic to normal cells than to cancer cells?
A3: The selectivity of DHC is linked to its mechanism of action. The primary target of DHC, the MAPK/ERK signaling pathway, is often hyperactivated in cancer cells, which contributes to their uncontrolled proliferation and survival.[1] By inhibiting this pathway, DHC effectively targets a dependency of the cancer cells. Normal cells, which typically do not have this hyperactivated pathway, are therefore less sensitive to the inhibitory effects of DHC at the same concentrations.[1]
Q4: Can the solvent used to dissolve DHC contribute to cytotoxicity?
A4: Yes, the solvent, most commonly dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells at high concentrations. It is crucial to keep the final concentration of DMSO in the culture medium low, typically below 0.5% (v/v), and to include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any solvent-induced effects.[1]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of DHC in various cancer and normal cell lines after 48 hours of treatment, demonstrating its preferential activity against cancerous cells.
| Cell Line | Type | IC50 (µM) | Reference |
| PIG1 | Normal Human Melanocyte | >250 | [1] |
| Human Chondrocytes | Normal Human Cartilage | 49.65 | [1] |
| A375 | Human Malignant Melanoma | 39.73 | [1] |
| MV3 | Human Malignant Melanoma | 42.34 | [1] |
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with DHC, presented in a question-and-answer format.
Issue 1: High cytotoxicity observed in my normal cell line control.
-
Possible Cause 1: Incorrect DHC Concentration: The concentration used may be too high for the specific normal cell line, exceeding its tolerance threshold.
-
Solution: Perform a dose-response curve by titrating DHC across a wide range of concentrations on your normal cell line to determine its specific IC50 value. It is advisable to start with low concentrations (e.g., < 20 μM).[1]
-
-
Possible Cause 2: Cell Line Sensitivity: Some normal cell lines may be inherently more sensitive to DHC.
-
Solution: Review published literature for IC50 values in similar normal cell lines. If your cell line is particularly sensitive, consider using a lower concentration range or exploring cytoprotective co-treatments.
-
-
Possible Cause 3: Solvent Cytotoxicity: The solvent used to dissolve DHC (e.g., DMSO) may be at a cytotoxic concentration.
-
Solution: Run a solvent control to ensure the final concentration of the solvent in your culture medium is consistent across all conditions (including untreated controls) and is below the known toxic level for your cells (typically < 0.5% for DMSO).[1]
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Cell Passage Number and Health: The sensitivity of cells to chemical compounds can change with increasing passage number and variations in overall health.
-
Solution: Use cells within a consistent and low passage number range for all experiments. Regularly monitor cell morphology and viability to ensure consistency.
-
-
Possible Cause 2: DHC solution instability: DHC solutions may be unstable over time.
-
Solution: Prepare fresh DHC solutions for each experiment or purchase small, pre-packaged sizes. Avoid repeated freeze-thaw cycles.
-
Issue 3: How can I proactively manage or reduce DHC cytotoxicity in my normal cell line?
-
Strategy 1: Co-treatment with Antioxidants: DHC-induced cytotoxicity may involve the generation of reactive oxygen species (ROS). Co-treatment with an antioxidant may mitigate these effects.
-
Recommendation: Consider co-incubating your normal cells with a well-established antioxidant like N-acetylcysteine (NAC) or Vitamin E. It is essential to perform preliminary experiments to determine a non-toxic, protective concentration of the chosen antioxidant for your specific cell line.
-
-
Strategy 2: Modulation of Culture Conditions: The composition of the cell culture medium can influence cellular sensitivity to cytotoxic agents.
-
Recommendation: While serum starvation is sometimes used to synchronize cells or enhance the effects of certain drugs on cancer cells, its impact on DHC's selectivity is not well-documented. If you are using reduced-serum conditions, be aware that this could potentially sensitize normal cells. It is recommended to maintain optimal and consistent culture conditions for your specific cell line.
-
Experimental Protocols & Visualizations
Experimental Workflow for Assessing DHC Cytotoxicity
The following diagram outlines a standard workflow for evaluating and comparing the cytotoxic effects of DHC on normal and cancer cell lines.
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells (both normal and cancer lines) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[1]
-
DHC Treatment: Prepare serial dilutions of DHC in complete culture medium. Remove the old medium from the cells and add 100 µL of the DHC-containing medium to the respective wells. Include wells with medium and solvent (vehicle control) and wells with medium only (untreated control).
-
Incubation: Incubate the plates for the desired duration (e.g., 48 hours).[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[1]
-
Readout: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[1]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against DHC concentration and use non-linear regression to determine the IC50 value.[1]
Protocol 2: Apoptosis Assessment using Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with desired concentrations of DHC (and controls) for 48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization, followed by centrifugation at 1,500 rpm for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
DHC's Primary Anti-Cancer Signaling Pathway
This diagram illustrates how DHC selectively inhibits the hyperactivated MAPK pathway in cancer cells, leading to reduced proliferation and induction of apoptosis.
References
Inconsistent results with Dehydrocorydaline chloride batch differences
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Dehydrocorydaline chloride (DHC). The information is designed to help you navigate inconsistent results and optimize your experimental workflow.
Troubleshooting Guides & FAQs
This section addresses specific problems that can arise from batch-to-batch variability of this compound.
My current batch of this compound shows significantly lower potency in my cell viability assay compared to previous batches. What could be the cause?
This is a common issue stemming from batch-to-batch variability. Several factors can contribute to this discrepancy:
-
Purity Variations: The actual purity of this compound may be lower in the current batch. Even minor differences in purity can lead to significant changes in biological activity.[1]
-
Presence of Impurities: The impurity profile can differ between batches. Some impurities may be inactive, while others could have antagonistic or even agonistic effects on the target pathway.[1]
-
Degradation: this compound may have degraded due to improper storage or handling, leading to a decrease in the concentration of the active compound.[1]
I am dissolving this compound in DMSO, but it precipitates when I add it to my cell culture medium. This did not happen with my previous batch. Why?
Solubility issues can also be batch-dependent. Here are a few potential reasons:
-
Different Salt Forms or Counter-ions: Commercially available Dehydrocorydaline may be supplied in different salt forms (e.g., chloride salt), which can affect its solubility.[1]
-
Presence of Insoluble Impurities: The current batch might contain impurities that are less soluble in aqueous solutions like cell culture media.[1]
-
pH of the Medium: The pH of your cell culture medium can influence the solubility of this compound.[1]
How can I assess the purity and integrity of my this compound batch?
It is crucial to have a Certificate of Analysis (CoA) for your specific batch. If you do not have one, request it from your supplier. The CoA should provide information on the purity of the compound. You can also perform your own quality control experiments:
-
High-Performance Liquid Chromatography (HPLC): This is a standard method to assess the purity of a compound and identify any potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can be used to confirm the chemical structure of Dehydrocorydaline.
What are the recommended storage conditions for this compound?
To ensure the stability of this compound, it is recommended to store it at -20°C in a tightly sealed container, protected from light and moisture. For stock solutions, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Data Presentation: Illustrative Batch Comparison
The following table provides an example of how different batches of this compound might vary. This data is for illustrative purposes only and does not represent actual data from any specific supplier.[1]
| Parameter | Batch A | Batch B | Batch C |
| Purity (by HPLC) | 99.2% | 97.5% | 99.5% |
| Major Impurity 1 | 0.5% | 1.8% (Palmatine) | 0.2% |
| Major Impurity 2 | 0.2% | 0.5% (Berberine) | 0.1% |
| Solubility in DMSO | >25 mg/mL | ~18 mg/mL | >25 mg/mL |
| Appearance | Bright Yellow Powder | Pale Yellow Powder | Bright Yellow Powder |
| IC50 (MCF-7 cells) | 12 µM | 25 µM | 11 µM |
Experimental Protocols
Protocol for Purity Assessment by HPLC
Objective: To determine the purity of a this compound sample and identify potential impurities.
Instrumentation: A standard HPLC system with a UV detector.
Method:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 0.1% phosphoric acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol (B129727) or DMSO.
-
Injection Volume: 10 µL.
-
Analysis: Run the sample and a reference standard of this compound. Calculate the purity based on the area of the this compound peak relative to the total peak area.[1]
Protocol for Western Blot Analysis of Apoptosis and NF-κB Pathways
Objective: To assess the effect of this compound on the expression of key proteins in the apoptosis and NF-κB signaling pathways.
Method:
-
Cell Culture and Treatment: Culture your cells of interest to 70-80% confluency. Treat the cells with different concentrations of this compound for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on a 10-12% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-IKKα/β, IκBα, NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Troubleshooting workflow for inconsistent bioactivity.
References
Technical Support Center: Optimizing HPLC Parameters for Dehydrocorydaline Chloride Detection
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Dehydrocorydaline chloride.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?
Q2: What is a good starting point for an HPLC method for this compound?
A2: A reversed-phase HPLC method using a C18 column is a common and effective starting point. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile (B52724). A common detection wavelength is 268 nm.
Q3: How does the mobile phase pH affect the analysis of this compound?
A3: As a basic compound, the pH of the mobile phase is a critical parameter. At a low pH, this compound will be protonated (ionized), which can lead to poor retention and peak tailing on a C18 column due to interactions with residual silanol (B1196071) groups on the silica (B1680970) support. At a higher pH (e.g., 7-9), it will be in its neutral form, leading to increased retention and improved peak symmetry. However, it is crucial to ensure that the chosen pH is within the stable range for the HPLC column being used.
Q4: Which organic modifier, methanol or acetonitrile, is better for this compound analysis?
A4: Both methanol and acetonitrile can be used as organic modifiers. Acetonitrile often provides better peak shapes and lower backpressure. However, methanol can offer different selectivity, which might be advantageous for separating this compound from impurities. It is recommended to screen both solvents during method development to achieve the optimal separation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Interaction of the basic analyte with acidic silanol groups on the column. | - Adjust Mobile Phase pH: Increase the mobile phase pH to a range of 7-9 to ensure Dehydrocorydaline is in its neutral form. - Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize silanol interactions. - Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to mask the active silanol sites. |
| Poor Resolution | Inadequate separation from other components in the sample matrix. | - Optimize Mobile Phase Composition: Adjust the ratio of the organic modifier to the aqueous buffer. - Try a Different Organic Modifier: Switch between methanol and acetonitrile to alter selectivity. - Use a Gradient Elution: Implement a gradient program to improve the separation of complex mixtures. - Select a Different Column: Consider a column with a different stationary phase (e.g., phenyl-hexyl) or a smaller particle size for higher efficiency. |
| Ghost Peaks | Contamination in the mobile phase, injection system, or sample. | - Use High-Purity Solvents: Ensure the use of HPLC-grade solvents and freshly prepared mobile phase. - Flush the System: Thoroughly flush the injector and column with a strong solvent. - Filter Samples: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection. |
| Irreproducible Retention Times | Fluctuation in mobile phase composition, temperature, or flow rate. | - Premix Mobile Phase: If using an isocratic method, premix the mobile phase to ensure consistent composition. - Use a Column Oven: Maintain a constant column temperature to ensure stable retention. - Check Pump Performance: Ensure the HPLC pump is delivering a consistent and accurate flow rate. |
| High Backpressure | Blockage in the HPLC system. | - Filter Mobile Phase and Samples: Ensure all liquids entering the system are free of particulate matter. - Check for Blockages: Systematically inspect for blockages in the in-line filter, guard column, and column frits. - Backflush the Column: If a blockage is suspected in the column, carefully backflush it according to the manufacturer's instructions. |
Data Presentation
Table 1: Summary of HPLC Method Parameters for this compound Detection
| Parameter | Method 1 (HPLC-UV) | Method 2 (LC-MS/MS)[2] |
| Column | C18 | C18 |
| Mobile Phase | Acetonitrile and Water (containing 0.02 M KH2PO4, pH adjusted) | Acetonitrile and Water (containing 0.8% formic acid and 10 mM ammonium (B1175870) acetate) (28:72, v/v)[2] |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection | UV at 268 nm | Positive ion electrospray ionization in multiple reaction monitoring mode[2] |
| Temperature | Ambient | Not Specified |
Table 2: Method Validation Data for this compound Quantification
| Parameter | Method 1 (HPLC-UV)[3] | Method 2 (LC-MS/MS)[2] |
| Linearity Range | 0.5 - 50 µg/mL[3] | 0.625 - 250 ng/mL[2] |
| Correlation Coefficient (r²) | 0.9995[3] | 0.9976[2] |
| Limit of Detection (LOD) | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 0.625 ng/mL[2] |
| Precision (%RSD) | 1.11%[3] | <13.7%[2] |
| Accuracy | Not Specified | >93.1%[2] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a 0.02 M solution of potassium dihydrogen phosphate (KH2PO4) in HPLC-grade water. Adjust the pH to 7.2 with phosphoric acid. The mobile phase is a mixture of this buffer and methanol in an 84:16 (v/v) ratio. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 50 µg/mL.
-
Sample Preparation: Prepare the sample by dissolving it in the mobile phase to an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: Ambient
-
Detection wavelength: 268 nm
-
-
Analysis: Inject the standard solutions to construct a calibration curve. Inject the sample solution and quantify the amount of this compound by comparing its peak area to the calibration curve.
Protocol 2: Sample Preparation for LC-MS/MS Analysis from Plasma [2]
-
Plasma Sample Collection: Collect blood samples and centrifuge to obtain plasma.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute this compound with methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Mandatory Visualization
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting flowchart for common HPLC issues with this compound.
References
Technical Support Center: Dehydrocorydaline Chloride Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yields during Dehydrocorydaline chloride extraction.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What are the primary causes of low this compound extraction yield?
Low yields can typically be attributed to one or more of the following factors:
-
Inefficient Initial Extraction: The parameters of your extraction method may not be optimal for this compound. This includes the choice of solvent, temperature, solid-to-liquid ratio, and extraction time.[1]
-
Suboptimal pH: The pH of the extraction solvent is crucial. Alkaline conditions (around pH 10) have been shown to significantly improve the extraction efficiency of alkaloids from Corydalis species.[2][3]
-
Compound Degradation: Dehydrocorydaline can be sensitive to heat, light, and oxidative stress.[1][4] Prolonged exposure to high temperatures or harsh conditions during extraction can lead to degradation.
-
Poor Plant Material Quality: The concentration of Dehydrocorydaline can vary significantly depending on the plant source, its geographical origin, harvest time, and storage conditions.
-
Losses During Purification: Significant amounts of the target compound can be lost during subsequent purification steps like column chromatography if the methodology is not optimized.[1]
Question 2: My yield is low after the initial solvent extraction. What can I do?
Troubleshooting Steps:
-
Optimize Extraction Solvent: Dehydrocorydaline is an alkaloid. Ethanol (B145695) or methanol (B129727) are commonly used solvents.[1] An optimized study showed that 70% ethanol is effective.[2][3]
-
Adjust Solvent pH: Ensure the extraction solvent is alkaline. A pH of 10, adjusted with diluted ammonia, has been reported to be optimal for the extraction of total alkaloids from Corydalis yanhusuo.[2][3]
-
Evaluate Solid-to-Liquid Ratio: A higher volume of solvent can enhance extraction efficiency. A ratio of 1:20 (solid material to solvent) has been used in optimized protocols.[2]
-
Review Extraction Time and Repetition: A single extraction may be insufficient. Optimal protocols often involve repeating the extraction process twice, with each cycle lasting around 60 minutes.[2]
-
Consider Advanced Extraction Techniques: Methods like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) can significantly improve yield and reduce extraction time compared to conventional methods like reflux.[1][5][6][7]
Question 3: How can I prevent the degradation of this compound during the process?
To minimize degradation, consider the following precautions:
-
Temperature Control: Avoid excessive heat. While some heating is necessary for methods like reflux, prolonged exposure to high temperatures can degrade the compound.[4][8] MAE and UAE can often be performed at lower overall temperatures.
-
Protection from Light: Store the plant material, extracts, and purified compound in dark or amber-colored containers to prevent photodegradation.[4]
-
Limit Oxygen Exposure: Work efficiently to minimize the exposure of your samples to air, which can cause oxidative degradation.[4]
-
Proper Storage of Solutions: If you need to store solutions, aliquot them into small, single-use vials and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[4]
Question 4: What is a realistic yield to expect for this compound?
The yield is highly dependent on the starting plant material and the methods used for extraction and purification. However, studies have reported specific yields under optimized conditions. For instance, in one optimized process for Corydalis yanhusuo, Dehydrocorydaline constituted 13.11% of the total alkaloids extracted.[2] Purity is another critical factor; modern purification techniques like High-Speed Counter-Current Chromatography (HSCCC) can achieve purities of over 98%.[1][9]
Data Presentation: Extraction Parameter Comparison
The following tables summarize key parameters for different extraction methods.
Table 1: Comparison of Optimized Extraction Methods
| Parameter | Reflux Extraction[2][3] | Microwave-Assisted Extraction (MAE)[1] | Ultrasound-Assisted Extraction (UAE) |
| Solvent | 70% Ethanol | Methanol or Ethanol | Ethanol, Methanol, Water |
| Solvent pH | 10 (Adjusted with ammonia) | Not specified, but alkaline pH is generally recommended | Not specified, but alkaline pH is generally recommended |
| Solid-to-Liquid Ratio | 1:20 | 1:20 | 1:10 to 1:20 |
| Temperature | Boiling point of solvent | ~60°C | 20 - 60°C |
| Time | 2 x 60 minutes | ~15 minutes | 15 - 30 minutes |
| Microwave Power | N/A | ~700 W | N/A |
| Ultrasound Amplitude | N/A | N/A | 60 - 100% |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 20 - 25 mg/mL[10][11] | May require sonication to fully dissolve.[10] |
| Water | Sparingly soluble | |
| Methanol / Ethanol | Soluble | Commonly used for initial extraction.[1][2] |
Experimental Protocols
Protocol 1: Optimized Reflux Extraction[2][3]
-
Preparation: Weigh 50 g of dried, powdered Corydalis rhizome.
-
Solvent Addition: Add 1000 mL (1:20 ratio) of 70% ethanol. Adjust the pH of the solution to 10 using diluted ammonia.
-
First Extraction: Heat the mixture to reflux and maintain for 60 minutes with constant stirring.
-
Filtration: After cooling slightly, filter the mixture to separate the extract from the solid plant material.
-
Second Extraction: Return the solid material to the flask, add another 1000 mL of fresh 70% ethanol (pH 10), and repeat the reflux for another 60 minutes.
-
Combine and Concentrate: Filter the second extract and combine it with the first. The combined filtrate can then be concentrated using a rotary evaporator.
Protocol 2: Microwave-Assisted Extraction (MAE)[1]
-
Preparation: Place 10 g of dried, powdered Corydalis rhizome into a microwave extraction vessel.
-
Solvent Addition: Add 200 mL (1:20 ratio) of methanol or ethanol.
-
Extraction: Place the vessel in a microwave extractor. Set the parameters: temperature at 60°C, microwave power at 700 W, and extraction time of 15 minutes.
-
Filtration: After the cycle is complete and the vessel has cooled, filter the extract to remove the solid residue.
-
Concentration: Concentrate the resulting extract using a rotary evaporator.
Protocol 3: Ultrasound-Assisted Extraction (UAE)
-
Preparation: Mix 10 g of dried, powdered Corydalis rhizome with 150 mL (1:15 ratio) of 70% ethanol in a beaker.
-
Sonication: Place the beaker in an ultrasonic bath or use a probe-type sonicator. If using a probe, immerse it approximately 2 cm into the solvent.
-
Extraction: Sonicate the mixture for 20-30 minutes. Maintain the temperature of the mixture below 60°C using a cooling water bath to prevent degradation.[12]
-
Filtration: After sonication, filter the mixture to separate the extract.
-
Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Visualizations
General Workflow for Dehydrocorydaline Extraction and Purification
Caption: General experimental workflow from raw material to pure compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot causes of low extraction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. microwave-assisted extraction protocol: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
- 11. caymanchem.com [caymanchem.com]
- 12. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology | MDPI [mdpi.com]
Dehydrocorydaline Chloride and Fluorescent Assays: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the potential for Dehydrocorydaline (B211579) Chloride to interfere with common fluorescent assays. Dehydrocorydaline, a bioactive alkaloid isolated from Corydalis yanhusuo, is noted for its diverse pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. However, its intrinsic fluorescent properties necessitate careful consideration when designing and interpreting fluorescence-based experiments. This guide offers troubleshooting advice and frequently asked questions (FAQs) to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: Does Dehydrocorydaline Chloride fluoresce?
A1: Yes, Dehydrocorydaline has been reported to exhibit intrinsic fluorescence. One study noted a significant enhancement of its fluorescence upon complexation with cucurbit[1]uril, indicating its inherent fluorescent nature[2]. The exact excitation and emission spectra of the free compound are not widely reported, making it crucial for researchers to determine these properties in their specific experimental buffer.
Q2: How can this compound interfere with my fluorescent assay?
A2: Interference can occur through several mechanisms:
-
Spectral Overlap: The excitation and/or emission spectrum of this compound may overlap with that of your fluorescent dye, leading to artificially high signal readings.
-
Quenching: this compound might absorb the excitation light intended for your dye or the emitted light from the dye, a phenomenon known as the inner filter effect, resulting in a decreased signal.
-
Direct Chemical Interaction: The compound could directly interact with the fluorescent dye or other assay components, altering their fluorescent properties.
-
Biological Effects: this compound is biologically active and could modulate the very process you are measuring (e.g., reactive oxygen species production, mitochondrial membrane potential), which is a real effect but needs to be distinguished from measurement artifacts.
Q3: What are the first steps I should take to check for interference?
A3: Always run proper controls. The most important initial controls are:
-
Compound-only control: Measure the fluorescence of this compound at the concentration you are using in your assay buffer, using the same filter set as your experiment. This will determine its background fluorescence.
-
Cell-free assay control: If you are using a chemical-based fluorescent probe (like for ROS detection), mix the probe with this compound in your assay buffer (without cells) to see if there is any direct interaction.[1][3]
Troubleshooting Guides
Issue 1: Increased background fluorescence in a cell-based assay.
Possible Cause: Autofluorescence of this compound.
Troubleshooting Steps:
-
Determine the spectral properties: In your specific assay buffer, measure the excitation and emission spectra of this compound.
-
Choose a spectrally distinct dye: If there is significant overlap, consider using a fluorescent dye that has excitation and emission wavelengths further away from those of this compound.
-
Background subtraction: If a suitable alternative dye is not available, you can subtract the fluorescence intensity of a "compound-only" well from your experimental wells. This assumes the fluorescence of the compound is additive and does not change in the presence of cells.
-
Wash steps: If your assay protocol allows, include wash steps after compound incubation and before adding the fluorescent dye to remove any excess this compound that has not been taken up by the cells.
Issue 2: Unexpected results in a Reactive Oxygen Species (ROS) assay using DCFDA/H2DCFDA.
Possible Cause: Direct reaction of this compound with the DCFDA probe or modulation of cellular ROS levels.
Troubleshooting Steps:
-
Cell-free control: Mix this compound with DCFDA/H2DCFDA in your assay buffer without cells. An increase in fluorescence would indicate a direct chemical interaction, which is an artifact.[1][3]
-
Use an alternative ROS probe: Consider using a different class of ROS indicator with a different mechanism of action and spectral properties.
-
Orthogonal assay: Validate your findings with a non-fluorescent method for detecting oxidative stress, such as measuring the levels of lipid peroxidation products or using electron paramagnetic resonance (EPR) spectroscopy.
-
Dose-response curve: Perform a careful dose-response analysis to distinguish between a specific biological effect on ROS production and a non-specific interference.
Issue 3: Altered signal in a mitochondrial membrane potential (ΔΨm) assay (e.g., using JC-1).
Possible Cause: Interference with the dye's fluorescence or a genuine biological effect on ΔΨm. One study has suggested that Dehydrocorydaline induces apoptosis without affecting ΔΨm, but this may be cell-type dependent.
Troubleshooting Steps:
-
Compound-only control: Check for the intrinsic fluorescence of this compound at the wavelengths used for both the JC-1 monomer (green) and J-aggregates (red).[4][5]
-
Positive control: Use a known mitochondrial uncoupler, like FCCP or CCCP, to ensure your JC-1 dye is responding correctly in your system. This will help you to interpret any changes caused by this compound.[4]
-
Ratiometric analysis: For a dye like JC-1, always analyze the ratio of red to green fluorescence. This can help to correct for variations in dye loading and mitochondrial mass, and may reduce the impact of some interfering factors.[6]
-
Alternative ΔΨm dyes: If significant interference is suspected, try a different potentiometric dye with distinct spectral properties, such as TMRE or TMRM.
-
Microscopy: Visualize the cells using fluorescence microscopy. This can help to confirm if the dye is correctly localizing to the mitochondria and if there are any obvious morphological changes induced by the compound that could affect the readout.
Issue 4: Inconsistent readings in a calcium imaging experiment (e.g., using Fura-2 AM).
Possible Cause: Interference with Fura-2 fluorescence or alteration of intracellular calcium signaling.
Troubleshooting Steps:
-
Compound autofluorescence check: Measure the fluorescence of this compound at the excitation wavelengths for both calcium-bound (around 340 nm) and calcium-free (around 380 nm) Fura-2, and at the emission wavelength (around 510 nm).[7][8]
-
In vitro calibration: Perform a calibration of the Fura-2 dye in a cell-free buffer system in the presence and absence of this compound to see if it affects the dye's spectral properties or its affinity for calcium.
-
Ratiometric measurement: The ratiometric nature of Fura-2 (ratio of emission at 340 nm excitation to 380 nm excitation) should correct for some artifacts like uneven dye loading, but it will not correct for interfering fluorescence from the compound itself.[7][8]
-
Alternative calcium indicators: Consider using a calcium indicator with different spectral properties, such as those in the green or red part of the spectrum, if there is significant spectral overlap in the UV range.
Quantitative Data Summary
While specific quantitative data on the interference of this compound with fluorescent assays is limited, the following table summarizes the spectral properties of common fluorescent dyes that could be susceptible to interference. Researchers should experimentally determine the spectral properties of this compound in their system to assess the potential for overlap.
| Fluorescent Probe | Excitation (nm) | Emission (nm) | Measured Parameter | Potential for Interference with DHC |
| DCF (from DCFDA) | ~495 | ~525 | Reactive Oxygen Species | High, if DHC absorbs/emits in the blue-green range. |
| JC-1 (monomer) | ~488 | ~530 | Low Mitochondrial Potential | High, if DHC absorbs/emits in the green range. |
| JC-1 (J-aggregates) | ~585 | ~590 | High Mitochondrial Potential | Moderate, if DHC has red-shifted emission. |
| Fura-2 (Ca2+-bound) | ~340 | ~510 | Intracellular Calcium | High, if DHC absorbs in the UV range. |
| Fura-2 (Ca2+-free) | ~380 | ~510 | Intracellular Calcium | High, if DHC absorbs in the UV range. |
Experimental Protocols
Protocol 1: Determining Autofluorescence and Spectral Properties of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the final working concentration in your complete cell culture medium or assay buffer.
-
Transfer the solution to the same type of microplate or imaging dish used for your experiments.
-
Use a scanning spectrofluorometer or a plate reader with spectral scanning capabilities.
-
Measure the emission spectrum by exciting at a range of wavelengths (e.g., 300-550 nm in 10 nm increments).
-
Measure the excitation spectrum by setting the emission wavelength to the peak identified in the previous step and scanning a range of excitation wavelengths.
-
Run a blank control with only the assay buffer to subtract any background fluorescence.
Protocol 2: Cell-Free Interference Assay for DCFDA
-
Prepare a working solution of DCFDA/H2DCFDA in your assay buffer.
-
Prepare a series of dilutions of this compound in the same buffer.
-
In a microplate, mix the DCFDA/H2DCFDA solution with each concentration of this compound.
-
Include a positive control (e.g., H₂O₂) and a negative control (buffer only).
-
Incubate the plate under the same conditions as your cellular assay (e.g., 37°C for 30 minutes).
-
Measure the fluorescence using the appropriate excitation and emission wavelengths for DCF (typically ~495 nm Ex / ~525 nm Em).
-
An increase in fluorescence in the presence of this compound (without H₂O₂) indicates direct interaction and an assay artifact.[1][3]
Visualizations
Caption: A logical workflow for troubleshooting fluorescent assay interference by this compound (DHC).
Caption: Diagram illustrating how DHC can interfere with a DCFDA-based ROS assay, either biologically or as an artifact.
References
- 1. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective binding and highly sensitive fluorescent sensor of palmatine and dehydrocorydaline alkaloids by cucurbit[7]uril - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
Best practices for handling and storing Dehydrocorydaline chloride powder
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing Dehydrocorydaline chloride powder.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound powder?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for in vitro research.[1] It is crucial to use a high-purity, anhydrous grade of DMSO to ensure the best solubility and stability of the compound.[1][2]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO can vary slightly between different suppliers and batches. It is always best to consult the product-specific datasheet. However, reported solubilities are typically in the range of 20-25 mg/mL.[1][3][4][5] Sonication may be required to achieve complete dissolution.[1][3][5]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, accurately weigh the desired amount of this compound powder and dissolve it in the appropriate volume of high-purity DMSO.[1] To facilitate dissolution, gentle warming to 37°C and sonication are often recommended.[1] Once dissolved, it is best practice to create single-use aliquots to minimize freeze-thaw cycles.[1][3]
Q4: What are the recommended storage conditions for solid this compound powder?
A4: Solid this compound powder should be stored at 4°C in a tightly sealed container, protected from moisture and light.[6] Some suppliers recommend long-term storage at -20°C for up to 3 years.[7]
Q5: How should I store this compound stock solutions?
A5: this compound solutions are generally considered unstable.[7] For optimal stability, stock solutions should be stored in tightly sealed vials, protected from light. Recommended storage temperatures are -20°C for up to one month and -80°C for up to six months.[3][6] It is highly recommended to prepare fresh solutions for experiments or use aliquots from a recently prepared stock.[7][8]
Q6: Is this compound light-sensitive?
A6: While specific quantitative data on photodegradation is limited in publicly available literature, as a general precaution for alkaloids and yellow-colored compounds, it is recommended to handle this compound in a way that minimizes exposure to light.[8] This includes storing the solid powder and solutions in amber or opaque vials and avoiding prolonged exposure to direct light during experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Powder has changed color (e.g., from yellow to brownish). | Exposure to light, moisture, or oxygen.[8] | Store the solid powder in a tightly sealed, amber vial with a desiccant at the recommended temperature (-20°C or 4°C).[6][8] Minimize exposure to ambient light and air during handling. |
| Precipitation observed in stock solution upon storage. | Solvent evaporation, saturation issues at low temperatures, or degradation leading to less soluble products.[8] | Ensure the vial is tightly sealed to prevent solvent evaporation. Before use, allow the solution to warm to room temperature and vortex thoroughly. If precipitation persists, gentle sonication may be attempted. Consider preparing fresh solutions more frequently.[8] |
| Loss of biological activity in experiments. | Degradation of this compound in solution due to improper storage or repeated freeze-thaw cycles.[8] | Prepare fresh stock solutions for each experiment or use single-use aliquots stored at -80°C for no longer than six months.[3][8] Avoid repeated freeze-thaw cycles.[3][8] Include a positive control with a freshly prepared solution to validate experimental results.[8] |
| Inconsistent experimental results between different batches. | Variation in the initial purity of the compound or degradation of older batches during storage. | Always use a well-characterized batch of this compound with a certificate of analysis. Re-evaluate the purity of older batches before use if possible. Store all batches under identical, recommended conditions. |
| Cloudiness or precipitation when diluting DMSO stock solution into aqueous media. | The final concentration of DMSO in the cell culture medium is too high, causing the compound to precipitate.[1] | Ensure the final concentration of DMSO in the cell culture medium is kept low, generally below 0.5%, though this can be cell-line dependent.[1] Add the stock solution to the medium drop-wise while gently swirling.[1] Pre-warming the medium to 37°C may also help.[1] |
Quantitative Data Summary
Solubility Data
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | ≥13.2 mg/mL | - |
| This compound | DMSO | 20 mg/mL | - |
| This compound | DMSO | 25 mg/mL | Sonication may be needed.[3][5] |
Storage and Stability of Stock Solutions
| Storage Temperature | Duration | Conditions |
| -20°C | 1 month | Sealed storage, away from moisture.[3][6] |
| -80°C | 6 months | Sealed storage, away from moisture.[3][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Pre-weighing: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.
-
Weighing: Carefully weigh the desired amount of this compound powder (Molecular Weight: 401.88 g/mol ) into the tared container. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.019 mg of the powder.
-
Solvent Addition: Add the calculated volume of DMSO to the container to achieve the final desired concentration. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the container and vortex thoroughly. If the powder does not fully dissolve, use a sonicator bath for 5-10 minutes, or until the solution is clear.[1] Gentle warming to 37°C for 10-15 minutes can also aid dissolution.[1]
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into single-use, light-protected (amber) aliquots. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][6]
Protocol 2: General Protocol for Long-Term Stability Assessment
Objective: To evaluate the stability of a this compound solution under various storage conditions over an extended period.
Materials:
-
Prepared stock solution of this compound in a specified solvent (e.g., 10 mM in DMSO)
-
Multiple amber glass vials
-
Storage facilities at different temperatures (-80°C, -20°C, 4°C, and room temperature)
-
Validated stability-indicating HPLC or LC-MS method
Procedure:
-
Aliquoting: Aliquot the freshly prepared stock solution into multiple amber glass vials, ensuring each vial is tightly sealed.
-
Storage: Divide the aliquots into different groups and store them under the defined temperature conditions.
-
Time Points: Designate specific time points for analysis. A typical long-term study might have time points at 0, 3, 6, 9, 12, 18, and 24 months.
-
Analysis: At each designated time point, retrieve a set of vials from each storage condition. Allow the samples to equilibrate to room temperature. Analyze the samples using a validated stability-indicating HPLC or LC-MS method to determine the concentration of this compound and to detect any potential degradation products.
-
Data Evaluation: Compare the concentration of this compound at each time point to the initial concentration (time 0). A significant decrease in concentration indicates instability under that specific storage condition.
Visualizations
Caption: Safe Handling Workflow for this compound Powder.
Caption: Storage Decision Tree for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - Lifeasible [lifeasible.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Efficacy Analysis of Dehydrocorydaline and Tetrahydropalmatine for Neuropharmacological Research
For Immediate Release
[City, State] – December 7, 2025 – In the landscape of neuropharmacological research, the quest for effective and multi-target compounds is paramount. This guide provides a detailed comparative analysis of two prominent alkaloids, Dehydrocorydaline (DHC) and l-Tetrahydropalmatine (THP), to assist researchers, scientists, and drug development professionals in their exploration of novel therapeutic agents. This report synthesizes available experimental data on their efficacy, mechanisms of action, and effects on key signaling pathways.
I. Overview of Compounds
Dehydrocorydaline (DHC) is a protoberberine alkaloid found in plants of the Corydalis genus. It is recognized for its broad spectrum of biological activities, including anti-inflammatory, neuroprotective, cardioprotective, and anticancer effects. Its mechanisms of action are multifaceted, involving the modulation of various signaling cascades.
l-Tetrahydropalmatine (THP) is a tetrahydroprotoberberine alkaloid also present in Corydalis species. It is particularly known for its effects on the central nervous system, acting as an antagonist at dopamine (B1211576) receptors. This has led to its investigation for the treatment of drug addiction and other neurological and psychiatric conditions.
II. Comparative Efficacy and Mechanism of Action
A direct comparison of the efficacy of DHC and THP reveals distinct yet overlapping pharmacological profiles. While THP's effects are more characterized at the receptor level, particularly within the dopaminergic system, DHC demonstrates a broader range of activities mediated through various intracellular signaling pathways.
A. Dopaminergic System Modulation
Table 1: Dopamine Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) | Activity |
| l-Tetrahydropalmatine (THP) | Dopamine D1 | ~124 nM[1] | Antagonist |
| Dopamine D2 | ~388 nM[1] | Antagonist | |
| Dopamine D3 | - | Antagonist | |
| Dehydrocorydaline (DHC) | Dopamine D1 | Data not available | - |
| Dopamine D2 | Data not available | - |
THP's antagonism of D1 and D2 receptors is a key mechanism underlying its potential therapeutic effects in conditions characterized by dopaminergic dysregulation, such as addiction.[1] The blockade of these receptors can modulate reward pathways and reduce the reinforcing effects of drugs of abuse.
B. Cholinergic System Modulation
Both DHC and THP have been reported to interact with the cholinergic system, a critical pathway in learning, memory, and inflammation. DHC has been identified as an acetylcholinesterase (AChE) inhibitor, the enzyme responsible for the breakdown of acetylcholine (B1216132).[2] While qualitative reports exist, specific IC50 or Ki values for DHC's AChE inhibition are not consistently reported in the literature. THP has also been shown to reverse abnormalities in acetylcholine levels and acetylcholinesterase activities in animal models of cognitive impairment.[3]
Table 2: Acetylcholinesterase (AChE) Inhibition
| Compound | IC50 / Ki | Activity |
| Dehydrocorydaline (DHC) | Data not available | Inhibitor |
| l-Tetrahydropalmatine (THP) | - | Modulates AChE activity |
C. Anti-inflammatory and Neuroprotective Effects
Both compounds exhibit significant anti-inflammatory and neuroprotective properties, mediated through the modulation of various signaling pathways.
Dehydrocorydaline (DHC): DHC exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4][5][6][7] This is achieved through the modulation of key inflammatory signaling pathways including NF-κB, MEK/ERK, and JAK-STAT.[5][8] Its neuroprotective effects are linked to the inhibition of glutamate (B1630785) release and suppression of the MAPK/ERK/synapsin I signaling pathway.[9]
l-Tetrahydropalmatine (THP): THP's anti-inflammatory actions are also well-documented, involving the inhibition of pro-inflammatory mediators and the modulation of pathways such as TLR4-NF-κB and PI3K/Akt.[9][10] Its neuroprotective mechanisms involve the reduction of oxidative stress, inhibition of neuronal apoptosis, and modulation of neurotransmitter systems.[11][12]
III. Signaling Pathways
The differential effects of DHC and THP can be further understood by examining their impact on distinct signaling pathways.
A. Dehydrocorydaline (DHC) Signaling
DHC has been shown to modulate multiple signaling pathways, contributing to its diverse pharmacological effects. One key pathway is the JAK-STAT signaling pathway , which is crucial in regulating inflammatory responses.
References
- 1. Targeting of the PI3 K/AKT/GSK3β Pathway in Parkinson's Disease: A Therapeutic Blueprint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Anti-inflammatory Properties of Corydalis rhizoma for Co-Treatment of Neuropathic Pain and Major depressive disorder: Network Pharmacology with Molecular Docking and Molecular Dynamics Simulation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effect of tetrahydropalmatine against d-galactose induced memory impairment in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dehydrocorydaline can be a suitable candidate for analgesic purposes: a review on the current preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK, PI3K/Akt Pathways, and GSK-3β Activity in Severe Acute Heart Failure in Intensive Care Patients: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydropalmatine inhibits pro-inflammatory mediators in lipopolysaccharide-stimulated THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Glutamate Release from Rat Cortical Nerve Terminals by Dehydrocorydaline, an Alkaloid from Corydalis yanhusuo [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
Dehydrocorydaline Chloride: A Comparative Analysis of its Anti-Cancer Effects on MCF-7 and MDA-MB-231 Breast Cancer Cells
For Immediate Release
Dehydrocorydaline (B211579) (DHC), an alkaloid isolated from the traditional Chinese herb Corydalis yanhusuo, has demonstrated notable anti-tumor properties. This guide provides a comparative analysis of the effects of dehydrocorydaline chloride on two distinct human breast cancer cell lines: the estrogen receptor-positive (ER+) MCF-7 cells and the triple-negative MDA-MB-231 cells. The following data, compiled from multiple studies, highlights the differential impact of this compound on cell viability, apoptosis, cell cycle, and migration, offering valuable insights for researchers and drug development professionals.
Quantitative Data Summary
The inhibitory effects of this compound on the viability of MCF-7 and MDA-MB-231 cells are summarized below. It is important to note that the data for each cell line were obtained from separate studies, and direct comparison should be approached with caution due to potentially different experimental conditions.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (h) | % Inhibition of Cell Viability | Assay Used | Reference |
| MCF-7 | 200 | 24 | ~40% | MTT | [1] |
| MDA-MB-231 | ~32.45 | 24 | 50% (IC50) | Not Specified | [2] |
Table 2: Comparative Effects of this compound on Cellular Processes
| Feature | MCF-7 | MDA-MB-231 |
| Apoptosis Induction | Yes[1][3] | Yes[4] |
| Cell Cycle Arrest | Not explicitly detailed in the reviewed literature. | G0/G1 phase arrest[5] |
| Migration Inhibition | Not applicable (non-migratory cell line) | Yes[4] |
Differential Mechanisms of Action
This compound appears to induce apoptosis in both MCF-7 and MDA-MB-231 cells, albeit through distinct signaling pathways.
In MCF-7 cells, DHC induces apoptosis through a mechanism that involves the regulation of the Bax/Bcl-2 protein ratio, leading to the activation of caspase-8 and caspase-7, and subsequent cleavage of PARP.[1][3] Notably, this apoptotic pathway appears to be independent of the mitochondrial membrane potential (ΔΨm).[1]
In contrast, in MDA-MB-231 cells, dehydrocorydaline promotes apoptosis by upregulating the expression of pro-apoptotic caspases 3, 8, and 9.[4] This suggests the involvement of both intrinsic (mitochondrial) and extrinsic apoptotic pathways. Furthermore, DHC inhibits the proliferation of MDA-MB-231 cells by downregulating the expression of key cell cycle regulators CDK1 and Cyclin D1, leading to cell cycle arrest at the G0/G1 phase.[4][5] The anti-metastatic potential of DHC in this highly invasive cell line is evidenced by the downregulation of matrix metalloproteinases MMP2 and MMP9.[4]
Signaling Pathways
Caption: Apoptotic pathway induced by this compound in MCF-7 cells.
Caption: Signaling pathways affected by this compound in MDA-MB-231 cells.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the analysis of this compound's effects on breast cancer cells.
Cell Culture and DHC Treatment
Human breast cancer cell lines (MCF-7 and MDA-MB-231) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.[5] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5] this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations for treating the cells.[5]
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of DHC or DMSO (as a vehicle control) for 24, 48, or 72 hours.
-
Add 20 µl of MTT solution (5 mg/ml) to each well and incubate for 1-4 hours at 37°C.
-
Remove the medium and add 150 µl of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
Caption: General experimental workflow for studying the effects of this compound.
Apoptosis Analysis by Flow Cytometry
-
Seed cells in a 6-well plate and treat with DHC for the desired time.
-
Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.[5]
Western Blot Analysis
-
Lyse the DHC-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspases, PARP, CDK1, Cyclin D1, MMPs) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. worldscientific.com [worldscientific.com]
- 3. Dehydrocorydaline inhibits breast cancer cells proliferation by inducing apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dehydrocorydaline inhibits the tumorigenesis of breast cancer MDA‑MB‑231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Dehydrocorydaline Chloride: A Comparative Analysis of its Anticancer Efficacy in Xenograft Models
For Immediate Release
Dehydrocorydaline chloride (DHC), an alkaloid isolated from the plant Corydalis yanhusuo, has emerged as a promising candidate in preclinical cancer research. This guide provides a comprehensive comparison of the anticancer effects of DHC in xenograft models, juxtaposed with other natural compounds, Berberine and Curcumin. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of DHC's therapeutic potential.
In Vivo Efficacy: A Head-to-Head Comparison
Studies utilizing human tumor xenografts in immunocompromised mice have demonstrated the potent antitumor activity of this compound. In models of triple-negative breast cancer and melanoma, DHC has been shown to significantly impede tumor progression.
Quantitative Analysis of Tumor Growth Inhibition
The following tables summarize the key quantitative data from studies evaluating the in vivo anticancer effects of this compound and comparator compounds.
Table 1: Anticancer Effects of this compound in Xenograft Models
| Cancer Type | Cell Line | Xenograft Model | Treatment and Dosage | Key Quantitative Results | Reference |
| Breast Cancer | MDA-MB-231 | SCID Mice | DHC-treated cells subcutaneously injected | Final tumor weight reduced from ~1.78 g (control) to ~0.68 g.[1] | [1][2] |
| Breast Cancer | MDA-MB-231 | SCID Mice | DHC-treated cells subcutaneously injected | Ki67-positive cells decreased from 59.12% to 26.47%; PCNA-positive cells decreased from 48.36% to 21.78%. | [1] |
| Melanoma | A375 | BALB/c Nude Mice | 100 mg/kg DHC orally | Significant reduction in final tumor volume and weight compared to control. | [3] |
| Melanoma | MV3 | BALB/c Nude Mice | 100 mg/kg DHC orally | Significant reduction in final tumor volume and weight compared to control. | [3] |
Table 2: Anticancer Effects of Comparator Compounds in Breast Cancer Xenograft Models
| Compound | Cell Line | Xenograft Model | Treatment and Dosage | Key Quantitative Results | Reference |
| Berberine | MDA-MB-231 | Nude Mice | Not specified | Significant inhibition of tumor growth. | |
| Curcumin | MDA-MB-231 | Nude BALB/c Mice | Not specified | Significant decrease in tumor volume and weight compared to control. |
Unraveling the Mechanism: Insights into Signaling Pathways
This compound exerts its anticancer effects through the modulation of key signaling pathways that govern cell proliferation, survival, and apoptosis.
In melanoma, DHC has been shown to inhibit the MEK1/2-ERK1/2 signaling cascade.[3] This pathway is a critical regulator of cell growth and survival, and its inhibition by DHC leads to a downstream reduction in the expression of proteins essential for cell cycle progression.
In breast cancer, the mechanism of DHC appears to be centered on the induction of apoptosis. It achieves this by downregulating key cell cycle proteins and anti-apoptotic factors while upregulating pro-apoptotic proteins.[2]
Experimental Protocols
A generalized workflow for evaluating the anticancer effects of a compound in a xenograft model is outlined below. The specific details for the studies cited in this guide follow this general framework.
Xenograft Model Establishment
-
Cell Lines: Human breast cancer (MDA-MB-231) and melanoma (A375, MV3) cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Immunocompromised mice, such as BALB/c nude or SCID mice, are used to prevent the rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.
Drug Administration and Monitoring
-
Tumor Growth: Tumor growth is monitored regularly, and tumor volume is typically calculated using the formula: (length × width²) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 50-100 mm³), the animals are randomized into control and treatment groups.
-
Drug Administration: this compound is administered, often orally or via intraperitoneal injection, at a specified dosage and frequency. The control group receives a vehicle solution.
Endpoint Analysis
-
Tumor Excision: At the end of the study, mice are euthanized, and the tumors are excised and weighed.
-
Immunohistochemistry: Tumor tissues are processed for immunohistochemical analysis to assess the expression of biomarkers such as Ki67 and PCNA, which are indicative of cell proliferation.
-
Western Blot Analysis: Protein lysates from tumor tissues can be used for Western blot analysis to investigate the expression and phosphorylation status of proteins within key signaling pathways.
Conclusion
The experimental data from xenograft models strongly support the anticancer effects of this compound. Its ability to inhibit tumor growth in both breast cancer and melanoma models, coupled with its defined mechanisms of action on critical signaling pathways, positions DHC as a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational comparison to aid researchers in the strategic development of novel cancer therapeutics.
References
Comparative analysis of Dehydrocorydaline and other protoberberine alkaloids
A Comparative Analysis of Dehydrocorydaline and Other Protoberberine Alkaloids
This guide provides a comparative overview of the biological activities of Dehydrocorydaline and other key protoberberine alkaloids. Intended for researchers, scientists, and drug development professionals, this document synthesizes quantitative data, detailed experimental protocols, and visual representations of molecular pathways to support further investigation and development of these promising natural compounds.
Protoberberine alkaloids, a significant class of isoquinoline (B145761) alkaloids, are primarily found in plants of the Papaveraceae, Berberidaceae, and Ranunculaceae families.[1][2] These compounds, including Dehydrocorydaline (DHC), Berberine (B55584), Palmatine, Coptisine, and Jatrorrhizine, are known for their tetracyclic ring structure and exhibit a wide array of pharmacological effects.[1][3][4] This guide focuses on a comparative analysis of their anti-inflammatory, anticancer, and neuroprotective activities, supported by experimental data.
Comparative Biological Activities
The following tables summarize quantitative data on the anticancer, anti-inflammatory, and acetylcholinesterase (AChE) inhibitory activities of selected protoberberine alkaloids. This data, compiled from multiple studies, allows for a comparative assessment of their potency.
Table 1: Comparative Anticancer Activity (IC50, µM)
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A375 (Melanoma) |
| Dehydrocorydaline | Inhibits proliferation[5] | - | Data suggests apoptosis induction[6] |
| Berberine | Effective[7] | 12.08[8] | - |
| Palmatine | - | - | - |
| Coptisine | - | - | - |
| Jatrorrhizine | - | - | - |
Note: A comprehensive side-by-side IC50 comparison for all alkaloids across the same cell lines is limited in the reviewed literature. The data indicates activity but direct potency comparison requires further standardized studies.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Activity | Mechanism |
| Dehydrocorydaline | Potent; suppresses TNF-α, IL-6, IL-1β.[6][9][10] | Inhibition of NF-κB pathway.[9][10][11] |
| Berberine | Significant; reduces pro-inflammatory cytokines.[12][13][14] | Inhibition of NF-κB pathway.[15] |
| Palmatine | Reported anti-inflammatory activity.[9] | - |
| Coptisine | Reported anti-inflammatory activity.[9] | - |
| Corydaline | Less potent than Dehydrocorydaline.[9] | Inhibition of NF-κB pathway.[9] |
Table 3: Comparative Acetylcholinesterase (AChE) Inhibition (IC50)
| Compound | IC50 (µM) | Reference |
| Berberine | 0.47 ± 0.01 | [16][17] |
| Dehydrocorydaline | 0.62 ± 0.05 | [16][17] |
| Palmatine | 0.74 ± 0.06 | [16][17] |
| Coptisine | 1.01 ± 0.03 | [16][17] |
| Jatrorrhizine | 2.08 ± 0.09 | [16][17] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., MCF-7 or A375 melanoma cells) are seeded in a 96-well plate at a density of approximately 5,000 cells/well and allowed to adhere overnight.[6]
-
Treatment: Cells are treated with various concentrations of the protoberberine alkaloids (e.g., 0-100 µM) for a specified period, typically 48 hours.[6]
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, followed by incubation for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay quantifies the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are seeded in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of the protoberberine alkaloids for 1-2 hours.
-
Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce the production of nitric oxide (NO).
-
Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent is added to the supernatant and incubated for 10-15 minutes at room temperature.
-
Quantification: The absorbance is measured at 540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined by comparison with a sodium nitrite standard curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Western Blot Analysis for NF-κB Signaling
This technique is used to detect the expression levels of key proteins in the NF-κB signaling pathway, such as IκBα, to elucidate the mechanism of anti-inflammatory action.
-
Cell Lysis: RAW 264.7 cells, after treatment with alkaloids and/or LPS, are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution like 5% non-fat milk to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for target proteins (e.g., IκBα, NF-κB p65) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative protein expression levels.[9]
Signaling Pathways and Mechanisms of Action
Protoberberine alkaloids exert their biological effects by modulating various cellular signaling pathways. Dehydrocorydaline, in particular, has been shown to interact with several key pathways.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[3] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα.[9] Upon stimulation by inflammatory signals like LPS, IκBα is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Dehydrocorydaline and other protoberberine alkaloids exert their anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing NF-κB activation.[9][10][11]
MAPK/ERK and FoxO Signaling Pathways
Dehydrocorydaline has also been shown to modulate other critical pathways. It inhibits glutamate (B1630785) release from nerve terminals by suppressing the MAPK/ERK/synapsin I signaling pathway, highlighting its neuroprotective potential.[18][19] Furthermore, DHC protects against myocardial ischemia-reperfusion injury by regulating the Forkhead box O (FoxO) signaling pathway, which is involved in apoptosis and cellular stress responses.[6][20]
Experimental Workflow
The comparative study of protoberberine alkaloids typically follows a systematic workflow, from extraction and isolation to in vitro and in vivo biological evaluation.
Conclusion
The protoberberine alkaloids, particularly Dehydrocorydaline, represent a valuable class of natural products with significant therapeutic potential.[3] The data presented in this guide highlights the varying potencies of these compounds across different biological activities, with Dehydrocorydaline showing robust anti-inflammatory and promising neuroprotective effects.[6][9] Berberine stands out for its potent acetylcholinesterase inhibition and well-documented anticancer properties.[16][17][21] The comparative analysis underscores the importance of subtle structural differences that influence biological activity and mechanism of action.[17][22] Further research employing standardized assays is necessary to fully elucidate the structure-activity relationships and to identify the most promising candidates for clinical development.
References
- 1. Protoberberine alkaloids [pc.pharmazie.uni-halle.de]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. worldscientific.com [worldscientific.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Effects of Berberine and Its Derivatives on Cancer: A Systems Pharmacology Review [frontiersin.org]
- 8. scispace.com [scispace.com]
- 9. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Dehydrocorydaline Protects Against Sepsis-Induced Myocardial Injury Through Modulating the TRAF6/NF-κB Pathway [frontiersin.org]
- 12. The Effects of Several Natural Protoberberine Alkaloids and Cinnamic Acid Derivatives Used for Traditional Medicine on the Membrane Boundary Potential and Lipid Packing Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant and Anti-Inflammatory Activities of Berberine in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Acetylcholinesterase inhibitors from Corydalis yanhusuo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of Glutamate Release from Rat Cortical Nerve Terminals by Dehydrocorydaline, an Alkaloid from Corydalis yanhusuo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Dehydrocorydaline attenuates myocardial ischemia-reperfusion injury via the FoXO signalling pathway: A multimodal study based on network pharmacology, molecular docking, and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Berberine as a Potential Anticancer Agent: A Comprehensive Review | MDPI [mdpi.com]
- 22. Different structures of berberine and five other protoberberine alkaloids that affect P-glycoprotein-mediated efflux capacity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Dehydrocorydaline Chloride Purity by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the confirmation of Dehydrocorydaline chloride purity. Detailed experimental protocols, data presentation, and a comparative analysis with High-Performance Thin-Layer Chromatography (HPTLC) are included to assist researchers in selecting the most suitable method for their analytical needs.
Introduction to this compound and Purity Analysis
This compound is a quaternary protoberberine alkaloid isolated from the tubers of Corydalis species. It exhibits a wide range of pharmacological activities, making it a compound of significant interest in drug discovery and development. Ensuring the purity of this compound is critical for accurate pharmacological studies and for meeting regulatory standards in drug development. HPLC is a powerful and widely used technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.
Comparison of Analytical Methods: HPLC vs. HPTLC
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are both valuable techniques for the analysis of herbal compounds and active pharmaceutical ingredients. The choice between these methods often depends on the specific requirements of the analysis, such as the number of samples, the need for quantitative accuracy, and throughput.
| Feature | HPLC (High-Performance Liquid Chromatography) | HPTLC (High-Performance Thin-Layer Chromatography) |
| Principle | Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. | Separation occurs on a thin layer of adsorbent material coated on a plate, with the mobile phase moving through the stationary phase by capillary action. |
| Resolution | Generally offers higher resolution and efficiency, allowing for the separation of complex mixtures and closely related impurities. | Provides good resolution, suitable for many applications, but may be lower than HPLC for highly complex samples. |
| Quantitative Analysis | Highly accurate and precise quantification is a key strength, with various sensitive detectors available. | Densitometric scanning allows for quantitative analysis, which can be accurate and precise but may have higher variability than HPLC. |
| Throughput | Samples are analyzed sequentially, which can be time-consuming for large batches. | Multiple samples can be analyzed simultaneously on a single plate, leading to higher throughput. |
| Solvent Consumption | Typically consumes larger volumes of solvents per analysis. | Requires significantly less solvent per sample, making it a more environmentally friendly option. |
| Cost | Higher initial instrument cost and ongoing operational costs. | Lower initial instrument cost and reduced solvent costs contribute to lower overall operational expenses. |
| Flexibility | Offers a wide variety of stationary phases and mobile phase compositions, allowing for method optimization for a broad range of analytes. | Provides flexibility in the choice of stationary and mobile phases, and post-chromatographic derivatization is easily performed. |
Experimental Protocols for HPLC Analysis of this compound
Two distinct HPLC methods are presented below for the determination of this compound purity. Method A is an isocratic method suitable for routine quality control, while Method B is a gradient method that may offer better resolution for detecting potential impurities.
Method A: Isocratic HPLC Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: A filtered and degassed mixture of 0.02 mol·L⁻¹ Potassium Dihydrogen Phosphate (KH₂PO₄) buffer (adjusted to pH 7.2 with phosphoric acid) and Methanol (B129727) in a ratio of 84:16 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 268 nm
-
Injection Volume: 10 µL
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a stock solution. Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to obtain a stock solution. Dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Method B: Gradient HPLC Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 282 nm
-
Injection Volume: 10 µL
Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol. Dilute with a mixture of Mobile Phase A and B (90:10) to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
Data Presentation and Interpretation
The purity of the this compound sample is determined by calculating the percentage peak area of the main Dehydrocorydaline peak relative to the total peak area of all components in the chromatogram.
Formula for Purity Calculation:
Purity (%) = (Area of Dehydrocorydaline Peak / Total Area of all Peaks) x 100
System Suitability:
Before sample analysis, the chromatographic system should be evaluated for its suitability. Key parameters to assess include:
-
Tailing Factor: Should be ≤ 2.0 for the Dehydrocorydaline peak.
-
Theoretical Plates: Should be ≥ 2000 for the Dehydrocorydaline peak.
-
Repeatability: The relative standard deviation (RSD) of the peak area for replicate injections of the standard solution should be ≤ 2.0%.
Hypothetical Comparative Data:
The following table presents hypothetical data comparing the performance of the two HPLC methods for the analysis of a this compound sample.
| Parameter | HPLC Method A (Isocratic) | HPLC Method B (Gradient) |
| Retention Time (min) | 8.5 | 15.2 |
| Tailing Factor | 1.2 | 1.1 |
| Theoretical Plates | 5500 | 8500 |
| Resolution (from nearest impurity) | 2.5 | 4.0 |
| Calculated Purity (%) | 99.2 | 99.5 |
| Run Time (min) | 15 | 35 |
This hypothetical data suggests that while both methods are suitable, the gradient method (Method B) provides better resolution from impurities and a slightly higher calculated purity, albeit with a longer run time.
Workflow and Signaling Pathway Diagrams
To aid in the understanding of the experimental process and the compound's mechanism of action, the following diagrams are provided.
Caption: Workflow for HPLC Purity Confirmation of this compound.
Caption: Illustrative Signaling Pathway of this compound.
Conclusion
This guide provides two robust HPLC methods for confirming the purity of this compound. The choice between the isocratic and gradient methods will depend on the specific analytical needs, with the gradient method offering superior resolution for impurity profiling. A comparison with HPTLC highlights the advantages and disadvantages of each technique, enabling researchers to make an informed decision based on factors such as sample throughput, cost, and the required level of quantitative accuracy. The provided workflows and diagrams serve as a visual aid to the experimental and conceptual aspects of this analytical work.
Unraveling the Multifaceted Mechanism of Dehydrocorydaline Chloride: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals cross-validating the therapeutic actions of Dehydrocorydaline chloride against established anti-inflammatory and analgesic agents.
This compound (DHC), a protoberberine alkaloid isolated from the traditional Chinese medicinal plant Corydalis yanhusuo, has garnered significant interest for its diverse pharmacological activities. This guide provides a comparative analysis of DHC's mechanism of action, cross-validated against the well-characterized mechanisms of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the opioid analgesic Morphine. Through a detailed examination of experimental data and methodologies, this document aims to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating DHC's therapeutic potential.
A Multi-Target Approach to Analgesia and Inflammation
This compound exhibits a complex mechanism of action, engaging multiple signaling pathways to exert its anti-inflammatory and analgesic effects. Unlike the targeted action of many conventional pharmaceuticals, DHC's broad-spectrum activity presents a unique therapeutic profile.
One of its primary anti-inflammatory mechanisms involves the inhibition of pro-inflammatory cytokine production . DHC has been shown to suppress the release of key mediators of inflammation, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This is achieved, in part, through the modulation of critical intracellular signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. By inhibiting these pathways, DHC effectively dampens the inflammatory response at a cellular level.
The analgesic properties of DHC are equally multifaceted. Evidence suggests its involvement with the opioid system , contributing to its pain-relieving effects. Furthermore, DHC acts as a dopamine D2 receptor antagonist . Its ability to inhibit glutamate (B1630785) release is another key aspect of its analgesic and neuroprotective potential. A study has demonstrated that DHC inhibits 4-aminopyridine (B3432731) (4-AP)-evoked glutamate release with an IC50 of 20.8 μM[1].
Comparative Performance Against Standard Therapeutics
To contextualize the efficacy of this compound, its performance is compared here with Ibuprofen, a widely used NSAID, and Morphine, a potent opioid analgesic.
Quantitative Comparison of In Vitro and In Vivo Efficacy
The following tables summarize key quantitative data, offering a side-by-side comparison of the inhibitory and analgesic potencies of DHC, Ibuprofen, and Morphine.
| In Vitro Activity | This compound | Ibuprofen | Morphine |
| Target | Glutamate Release | COX-1 | µ-opioid Receptor |
| Assay | 4-AP-evoked glutamate release from rat cortical synaptosomes | Enzyme Inhibition Assay | Radioligand Binding Assay |
| Metric | IC50: 20.8 µM[1] | IC50: 2.9 µM | Ki: 1.2 nM |
| Target | COX-2 | ||
| Assay | Enzyme Inhibition Assay | ||
| Metric | IC50: 1.1 µM |
| In Vivo Analgesic Activity | This compound | Ibuprofen | Morphine |
| Animal Model | Acetic Acid-Induced Writhing (Mice) | Acetic Acid-Induced Writhing (Mice) | Acetic Acid-Induced Writhing (Mice) |
| Route of Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Metric (ED50) | Data not available | ~30-100 mg/kg | 0.124 ± 0.018 mg/kg |
| Animal Model | Formalin Test (Mice) | Formalin Test (Mice) | Formalin Test (Mice) |
| Route of Administration | Intraperitoneal (i.p.) | Oral (p.o.) | Subcutaneous (s.c.) |
| Metric (ED50) | Data not available | 30-300 mg/kg (effective in second phase) | Phase 1: 2.45 mg/kg, Phase 2: 3.52 mg/kg[2] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate key signaling pathways and workflows.
Caption: Overview of this compound's mechanisms of action.
Caption: DHC's NF-κB inhibition vs. Ibuprofen's COX inhibition.
Caption: Experimental workflow for the acetic acid-induced writhing test.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of this compound and its comparators.
LPS-Induced Cytokine Release in RAW 264.7 Macrophages
Objective: To quantify the inhibitory effect of a test compound on the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, dissolved in a suitable vehicle like DMSO)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for cell attachment.
-
Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL. Include a vehicle control group (no test compound) and an unstimulated control group (no LPS).
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of the test compound relative to the LPS-stimulated vehicle control.
NF-κB Luciferase Reporter Assay
Objective: To determine the effect of a test compound on the transcriptional activity of NF-κB.
Materials:
-
HEK293T or similar cell line
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)
-
A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
TNF-α or other NF-κB activator
-
Test compounds
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Incubation: Allow the cells to express the plasmids for 24-48 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Cell Lysis: Lyse the cells using the buffer provided in the dual-luciferase reporter assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition of NF-κB activity for each concentration of the test compound relative to the stimulated vehicle control.
Acetic Acid-Induced Writhing Test in Mice
Objective: To assess the peripheral analgesic activity of a test compound.
Materials:
-
Male ICR or Swiss albino mice (20-25 g)
-
Test compounds (this compound, Ibuprofen, Morphine, or vehicle)
-
Acetic acid solution (0.6-1% in saline)
-
Observation chambers
Procedure:
-
Acclimatization: Allow the mice to acclimatize to the experimental room for at least 1 hour before the experiment.
-
Grouping: Randomly divide the mice into groups (n=6-10 per group) for vehicle control, positive control (e.g., Morphine), and different doses of the test compound.
-
Administration: Administer the test compounds or vehicle via the desired route (e.g., intraperitoneal, oral, or subcutaneous).
-
Waiting Period: Observe a waiting period appropriate for the route of administration to allow for drug absorption (e.g., 30 minutes for i.p., 60 minutes for p.o.).
-
Induction of Writhing: Inject 0.1 mL of the acetic acid solution intraperitoneally.
-
Observation: Immediately place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of inhibition using the formula: [(Mean writhes in control - Mean writhes in treated group) / Mean writhes in control] x 100.
Formalin Test in Mice
Objective: To evaluate the central and peripheral analgesic effects of a test compound.
Materials:
-
Male ICR or Swiss albino mice (20-25 g)
-
Test compounds (this compound, Morphine, or vehicle)
-
Formalin solution (1-5% in saline)
-
Observation chambers
Procedure:
-
Acclimatization: Acclimatize the mice to the observation chambers for at least 30 minutes before the test.
-
Administration: Administer the test compounds or vehicle.
-
Waiting Period: Allow for a pre-treatment period based on the route of administration.
-
Formalin Injection: Inject 20 µL of the formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately return the mouse to the observation chamber and record the total time spent licking or biting the injected paw. The observation is divided into two phases: the early phase (0-5 minutes after injection) and the late phase (15-30 minutes after injection).
-
Data Analysis: Calculate the mean licking/biting time for each phase in each group. Determine the percentage of inhibition for each phase compared to the vehicle control group.
Conclusion
This compound presents a compelling profile as a multi-target therapeutic agent for inflammatory and pain-related conditions. Its ability to modulate multiple signaling pathways, including NF-κB, JAK/STAT, and neurotransmitter systems, distinguishes it from single-target drugs like Ibuprofen and Morphine. While direct quantitative comparisons are limited by the availability of specific IC50 and Ki values for DHC across all its targets, the existing data suggest a potent and broad-spectrum activity. The detailed experimental protocols provided herein offer a standardized approach for further cross-validation and elucidation of DHC's intricate mechanism of action, paving the way for its potential development as a novel therapeutic.
References
- 1. Inhibition of Glutamate Release from Rat Cortical Nerve Terminals by Dehydrocorydaline, an Alkaloid from Corydalis yanhusuo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The orofacial formalin test in the mouse: a behavioral model for studying physiology and modulation of trigeminal nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Activity of Dehydrocorydaline Chloride and Other NF-κB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens.[1] Dysregulation of this pathway is a hallmark of numerous inflammatory diseases and cancers, making it a prime target for therapeutic intervention.[2][3] Dehydrocorydaline (DHC), an alkaloid compound, has emerged as a modulator of this pathway. This guide provides an objective comparison of the inhibitory activity of Dehydrocorydaline chloride against other well-characterized NF-κB inhibitors: BAY 11-7082, Parthenolide (B1678480), and MG132, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the NF-κB Cascade
The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by factors like tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[2][4] This frees the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes.[2] The inhibitors discussed herein interfere with this cascade at different key stages.
-
Dehydrocorydaline (DHC): DHC has been shown to inhibit the phosphorylation of the NF-κB p65 subunit and the expression of TNF receptor-associated factor 6 (TRAF6), an upstream signaling protein.[5][6] By targeting these components, DHC effectively reduces the nuclear translocation of NF-κB and suppresses the expression of downstream pro-inflammatory genes.[7]
-
BAY 11-7082: This compound acts as a selective and irreversible inhibitor of TNF-α-induced phosphorylation of IκBα.[8][9] By preventing the initial phosphorylation step, it blocks the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm.[10][11]
-
Parthenolide: A sesquiterpene lactone, parthenolide primarily targets the IκB kinase (IKK) complex.[4][12] By inhibiting IKK activity, it prevents the phosphorylation of IκBα, leading to the stabilization of the cytoplasmic IκBα/NF-κB complex and inhibiting NF-κB activation.[4][12] Some studies also suggest it may directly bind to the p50 subunit of NF-κB.[13]
-
MG132: As a potent peptide aldehyde, MG132 functions as a proteasome inhibitor.[14] It blocks the proteolytic activity of the 26S proteasome, which is responsible for degrading ubiquitinated proteins.[14] In the NF-κB pathway, this prevents the degradation of phosphorylated IκBα, thus blocking the release and nuclear translocation of NF-κB.[15][16]
Caption: Canonical NF-κB signaling pathway and points of inhibitor intervention.
Comparative Activity Data
The efficacy of NF-κB inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%. The following table summarizes available quantitative data for the compared inhibitors.
| Inhibitor | Target | Assay / Cell Type | IC50 / Effective Concentration | Reference(s) |
| Dehydrocorydaline | TRAF6 / p-p65 | Sepsis-induced H9C2 cardiomyocytes | Dose-dependent inhibition of p-p65 | [5][6] |
| BAY 11-7082 | IκBα Phosphorylation | TNFα-stimulated tumor cells | 10 µM | [10][17] |
| Adhesion Molecule Expression | Human endothelial cells | 5 - 10 µM | [9] | |
| Parthenolide | IKK Complex / NF-κB Activity | HEK-Blue™ cells | Significant inhibition at 15-70 µM | [18] |
| MG132 | 26S Proteasome | TNFα-stimulated A549 cells | Effective at 10 µM | [16] |
Note: Direct IC50 values for Dehydrocorydaline on specific NF-κB pathway kinases are not widely reported in the reviewed literature; its effects are often described qualitatively as dose-dependent in cellular models of inflammation and injury.[5][6][7]
Experimental Protocols
Accurate assessment of NF-κB inhibition requires robust and reproducible experimental methods. Below are detailed protocols for key assays used to characterize these inhibitors.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB by measuring the expression of a reporter gene (luciferase) under the control of NF-κB response elements.[2]
Methodology:
-
Cell Seeding: Seed HEK293 cells stably expressing an NF-κB luciferase reporter construct into a 96-well white, opaque plate at a density of 5 x 10⁴ cells per well. Incubate overnight.[2]
-
Compound Treatment: Pre-treat the cells with serial dilutions of the test inhibitor (e.g., Dehydrocorydaline) for 1-2 hours. Include a vehicle control (e.g., DMSO).[19]
-
Stimulation: Induce NF-κB activation by adding an agonist, such as TNF-α (final concentration 10 ng/mL), to all wells except the unstimulated control.[2]
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.[2][19]
-
Lysis and Measurement: Lyse the cells and measure the luminescence using a plate-reading luminometer according to the luciferase assay reagent manufacturer's instructions.[2][19]
-
Analysis: Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value by plotting the inhibition against the log concentration of the inhibitor.[2]
Caption: Workflow for the NF-κB Luciferase Reporter Assay.
Western Blot for IκBα Phosphorylation
This technique is used to detect the phosphorylation status of IκBα, a key event in the activation of the canonical NF-κB pathway.[19]
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates. Pre-treat with the inhibitor for 1-2 hours, then stimulate with an agonist (e.g., LPS or TNF-α) for a short time course (e.g., 0, 5, 15, 30 minutes).[19]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-IκBα (e.g., at Ser32/36) overnight at 4°C. Subsequently, probe with an antibody for total IκBα and a loading control (e.g., β-actin).[19]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescence reagent and an imaging system.[19]
Caption: Workflow for Western Blot analysis of IκBα phosphorylation.
Immunofluorescence for p65 Nuclear Translocation
This microscopy-based technique visualizes the location of the NF-κB p65 subunit within the cell, allowing for the direct assessment of its translocation from the cytoplasm to the nucleus.[19][20]
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa or A549) on glass coverslips in a 24-well plate and allow them to adhere overnight.[19][21]
-
Treatment: Pre-treat the cells with the test inhibitor for 1-2 hours, followed by stimulation with an NF-κB agonist for 30-60 minutes.[19]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde (PFA), then permeabilize them with a detergent like 0.1% Triton X-100 to allow antibody entry.[19]
-
Blocking: Block non-specific antibody binding using a solution such as 5% BSA in PBS.[19]
-
Primary Antibody: Incubate the cells with a primary antibody against the p65 subunit.[19]
-
Secondary Antibody and Staining: Wash the cells and incubate with a fluorophore-conjugated secondary antibody. Counterstain the nuclei with DAPI.[19]
-
Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. Capture images of both the p65 and DAPI channels.[19]
-
Analysis: Analyze the images to quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm. A decrease in nuclear p65 staining in inhibitor-treated cells indicates successful inhibition of translocation.[22]
Caption: Workflow for Immunofluorescence analysis of p65 nuclear translocation.
Summary and Conclusion
This compound, BAY 11-7082, Parthenolide, and MG132 all demonstrate inhibitory activity against the NF-κB pathway but through distinct mechanisms, providing researchers with a diverse toolkit for modulating this critical signaling cascade.
-
Dehydrocorydaline appears to act further upstream by inhibiting TRAF6 and also affects the phosphorylation of the p65 subunit itself, suggesting a multi-faceted modulatory role.[5][6]
-
BAY 11-7082 and Parthenolide are more targeted inhibitors of the core IKK-IκBα axis, with BAY 11-7082 directly inhibiting IκBα phosphorylation and Parthenolide acting on the upstream IKK complex.[4][10]
-
MG132 has the broadest mechanism, inhibiting the proteasome, which affects the degradation of IκBα as well as numerous other cellular proteins.[14] This broad activity can be a powerful tool but may also lead to off-target effects.
The choice of inhibitor depends on the specific research question. For studies requiring specific blockade of the IKK complex or IκBα phosphorylation, Parthenolide and BAY 11-7082 are suitable choices. MG132 is the standard for investigating the role of proteasomal degradation in the pathway. This compound represents a compound with a potentially unique mechanism targeting upstream and subunit-specific events, warranting further investigation to fully elucidate its activity and potential as a therapeutic agent.
References
- 1. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dehydrocorydaline Protects Against Sepsis-Induced Myocardial Injury Through Modulating the TRAF6/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Dehydrocorydaline Protects Against Sepsis-Induced Myocardial Injury Through Modulating the TRAF6/NF-κB Pathway [frontiersin.org]
- 7. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Parthenolide targets NF-κB (P50) to inhibit HIF-1α-mediated metabolic reprogramming of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. invivogen.com [invivogen.com]
- 15. Inhibition of NF-κB by MG132 through ER stress-mediated induction of LAP and LIP [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of TNF-alpha-induced NF-kappaB activation and IL-8 release in A549 cells with the proteasome inhibitor MG-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apexbt.com [apexbt.com]
- 18. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 19. benchchem.com [benchchem.com]
- 20. Inhibition of p65 Nuclear Translocation by Baicalein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Replicating Analgesic Effects of Dehydrocorydaline Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic effects of Dehydrocorydaline chloride (DHC) with alternative analgesic agents, supported by experimental data from published findings. The information is intended to assist researchers in replicating and expanding upon these studies.
Quantitative Comparison of Analgesic Effects
The following tables summarize the quantitative data on the analgesic efficacy of this compound and its comparators in various preclinical pain models.
Table 1: Acetic Acid-Induced Writhing Test in Mice
This test assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.
| Compound | Dose (i.p.) | Mean Number of Writhes | % Inhibition of Writhing | Reference |
| Vehicle (Control) | - | 41.50 ± 1.25 | - | [1] |
| Dehydrocorydaline | 3.6 mg/kg | - | 16.5% | [2] |
| Dehydrocorydaline | 6 mg/kg | - | 34.0% | [2] |
| Dehydrocorydaline | 10 mg/kg | - | 52.6% | [2] |
| Berberine | 0.5 mg/kg | ~25 | ~39% | [3] |
| Berberine | 1 mg/kg | ~20 | ~52% | [3] |
| Berberine | 5 mg/kg | ~15 | ~64% | [3] |
| Morphine | 1 mg/kg | - | 54.6% | [2] |
| Diclofenac Sodium | 10 mg/kg | 18.59 ± 0.92 | 55.20% | [1] |
Table 2: Formalin Test in Mice
This model evaluates both acute non-inflammatory pain (Phase I) and persistent inflammatory pain (Phase II) by measuring the time spent licking the paw after a formalin injection.
| Compound | Dose (i.p.) | Phase I (0-5 min) Licking Time (s) | Phase II (20-30 min) Licking Time (s) | Reference |
| Vehicle (Control) | - | - | - | |
| Dehydrocorydaline | 10 mg/kg | Significantly reduced | Significantly reduced | [2] |
| Morphine | 10 mg/kg | Significantly reduced | Significantly reduced | [4][5] |
| Diclofenac Sodium | 20 mg/kg | No significant effect | Significantly reduced | [1] |
Note: Specific quantitative data for paw licking time for Dehydrocorydaline was not available in the reviewed literature, although significant reductions were reported.
Table 3: Neuropathic Pain Models
These models, such as Chronic Constriction Injury (CCI), assess the efficacy of compounds in alleviating pain caused by nerve damage.
| Compound | Model | Dose & Route | Effect | Reference |
| Dehydrocorydaline | CCI (mice) | 10 mg/kg (i.t.) | Reversed decrease in Paw Withdrawal Mechanical Threshold (PWMT) | |
| l-tetrahydropalmatine | PSNL (mice) | 5 mg/kg (i.p.) | 134.4% increase in mechanical threshold | |
| l-tetrahydropalmatine | PSNL (mice) | 10 mg/kg (i.p.) | 174.8% increase in mechanical threshold | |
| l-tetrahydropalmatine | CFA (mice) | 1-4 mg/kg (i.p.) | Dose-dependent antihyperalgesic effect | [6] |
Experimental Protocols
Acetic Acid-Induced Writhing Test
This protocol is a standard method for screening peripheral analgesic activity.[7][8][9]
-
Animals: Male ICR mice (or a similar strain) weighing 25-35g are typically used.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Drug Administration:
-
Administer this compound (3.6, 6, or 10 mg/kg), comparator drugs, or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
A pre-treatment time of 30 minutes is common.
-
-
Induction of Writhing:
-
Inject 0.1 mL of a 0.7% acetic acid solution intraperitoneally.
-
-
Observation:
-
Immediately after the acetic acid injection, place the mouse in an individual observation chamber.
-
Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage inhibition of writhing using the formula: (% Inhibition) = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100.
-
Formalin Test
This test is used to assess both neurogenic and inflammatory pain responses.[4][10]
-
Animals: Male ICR mice (or a similar strain) are used.
-
Drug Administration:
-
Administer DHC, comparator drugs, or vehicle i.p. 30 minutes before the formalin injection.
-
-
Formalin Injection:
-
Inject 20 µL of 1% formalin solution into the plantar surface of the right hind paw.
-
-
Observation:
-
Immediately place the animal in a transparent observation chamber.
-
Record the cumulative time spent licking the injected paw during two distinct phases:
-
Phase I (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase II (Late Phase): 20-30 minutes post-injection (inflammatory pain).
-
-
-
Data Analysis:
-
Calculate the mean licking time for each phase for all treatment groups.
-
Compare the licking times of the treated groups to the control group to determine the analgesic effect.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for the analgesic action of this compound and a typical experimental workflow for its evaluation.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. Dehydrocorydaline can be a suitable candidate for analgesic purposes: a review on the current preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcdr.net [jcdr.net]
- 9. ajpp.in [ajpp.in]
- 10. criver.com [criver.com]
Unveiling the Anti-Inflammatory Potential of Dehydrocostus Lactone and Its Analogues: A Comparative Analysis
Dehydrocostus lactone (DHC), a naturally occurring sesquiterpene lactone primarily isolated from the roots of Saussurea lappa, has garnered significant scientific interest for its diverse pharmacological activities, most notably its potent anti-inflammatory effects. Researchers have synthesized numerous DHC analogues to enhance its therapeutic properties and explore structure-activity relationships. This guide provides a comprehensive comparison of the anti-inflammatory activity of DHC and its derivatives, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers and drug development professionals.
The anti-inflammatory effects of DHC and its analogues are attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. These include the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and nucleotide-binding domain (NOD)-like receptor protein 3 (NLRP3) inflammasome pathways. By intervening in these pathways, DHC and its derivatives can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines.
Comparative Anti-Inflammatory Activity
The anti-inflammatory potency of DHC and its synthesized analogues has been evaluated using various in vitro and in vivo models. A common in vitro assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW264.7. The half-maximal inhibitory concentration (IC50) is a key metric for comparison, with lower values indicating higher potency.
| Compound | Description | In Vitro Anti-inflammatory Activity (NO Inhibition IC50 in RAW264.7 cells) | Cytotoxicity (CC50 in RAW264.7 cells) | Reference |
| Dehydrocostus Lactone (DHC) | Parent Compound | 2.283 µM[1] | > 40 µM[2] | [1] |
| Compound 4 | Ethylenediamine-derived sulfonamide derivative | < 10 µM[2] | > 40 µM[2] | [2] |
| Compound 5a | Ethylenediamine-derived sulfonamide derivative | < 10 µM[2] | > 40 µM[2] | [2] |
| Compound 5b | Ethylenediamine-derived sulfonamide derivative | < 10 µM[2] | > 40 µM[2] | [2] |
| Compound 5c | Ethylenediamine-derived sulfonamide derivative | < 10 µM[2] | > 40 µM[2] | [2] |
| Compound 5d | Ethylenediamine-derived sulfonamide derivative | 2.08 µM [2] | > 40 µM [2] | [2] |
| Dexamethasone | Positive Control | > 10 µM (comparable inhibition rate to derivatives at 20 µM)[2] | Not reported | [2] |
Note: A lower IC50 value indicates greater potency in inhibiting nitric oxide production.
As evidenced by the data, derivatization of DHC can significantly enhance its anti-inflammatory activity. Notably, the ethylenediamine-derived sulfonamide analogue, compound 5d, exhibited the most potent inhibitory effect on NO production, with an IC50 value of 2.08 µM, surpassing that of the parent compound DHC.[2] Importantly, these derivatives, including the most active compound 5d, demonstrated low cytotoxicity in RAW 264.7 cells, indicating a favorable safety profile for further investigation.[2]
Key Signaling Pathways in DHC's Anti-inflammatory Action
The anti-inflammatory effects of Dehydrocostus Lactone and its analogues are mediated through the modulation of several critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for the rational design of more potent anti-inflammatory agents.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of target genes. Studies have shown that DHC and its analogues can suppress the phosphorylation of IκBα and p65, thereby inhibiting NF-κB activation.[1][2]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial regulator of inflammation. It comprises a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate and activate downstream transcription factors, such as AP-1, which in turn promote the expression of inflammatory mediators. DHC has been shown to inhibit the phosphorylation of key MAPK proteins, thus dampening the inflammatory response.[3][4]
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, active forms. Dehydrocostus lactone has been identified as a potent inhibitor of the NLRP3 inflammasome.[5][6] Mechanistic studies have revealed that DHC can covalently bind to NLRP3, thereby disrupting its assembly and subsequent activation.[5] This action prevents the cleavage of caspase-1 and the release of mature IL-1β, highlighting a distinct and potent anti-inflammatory mechanism.[5][6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory activity of DHC and its analogues.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).
1. Cell Culture and Seeding:
-
Murine macrophage cells (e.g., RAW264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to adhere overnight.
2. Compound Treatment and Stimulation:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds (DHC, its analogues, or a positive control like dexamethasone).
-
After a pre-incubation period of 1-2 hours, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation and a group with LPS stimulation but without compound treatment are also included.
3. Nitric Oxide Measurement (Griess Assay):
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
50 µL of the supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) in a new 96-well plate and incubated for 10 minutes at room temperature, protected from light.
-
50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added, and the mixture is incubated for another 10 minutes.
-
The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
4. Cell Viability Assay (MTT Assay):
-
To assess the cytotoxicity of the compounds, an MTT assay is performed in parallel.
-
After removing the supernatant for the Griess assay, 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well and incubated for 4 hours.
-
The MTT solution is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.
Experimental Workflow
The general workflow for screening and characterizing the anti-inflammatory properties of DHC and its analogues involves a multi-step process, from initial in vitro screening to more complex in vivo validation and mechanistic studies.
References
- 1. Frontiers | Dehydrocostus Lactone Suppresses Dextran Sulfate Sodium-Induced Colitis by Targeting the IKKα/β-NF-κB and Keap1-Nrf2 Signalling Pathways [frontiersin.org]
- 2. Development of new dehydrocostuslactone derivatives for treatment of atopic dermatitis via inhibition of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Dehydrocostus Lactone Attenuates the Senescence of Nucleus Pulposus Cells and Ameliorates Intervertebral Disc Degeneration via Inhibition of STING-TBK1/NF-κB and MAPK Signaling [frontiersin.org]
- 5. Dehydrocostus Lactone Effectively Alleviates Inflammatory Diseases by Covalently and Irreversibly Targeting NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dehydrocostus Lactone Effectively Alleviates Inflammatory Diseases by Covalently and Irreversibly Targeting NLRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Dehydrocorydaline Chloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. Dehydrocorydaline chloride, an alkaloid with potential biological activities, requires careful handling and disposal due to its toxic properties.[1][2][3] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Hazard and Toxicity Profile
This compound is classified as toxic if swallowed and causes skin irritation.[1] Adherence to strict safety protocols is paramount when handling this compound.
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral | H301 | Toxic if swallowed[1] |
| Skin corrosion/irritation | H315 | Causes skin irritation[1] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedure, it is mandatory to wear the appropriate personal protective equipment. This includes:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Impervious clothing, such as a lab coat.[1]
-
Respiratory Protection: A suitable respirator should be used, particularly when handling the powder form, to prevent the inhalation of dust and aerosols.[1]
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. An accessible safety shower and eye wash station are essential.[1]
Step-by-Step Disposal Procedures
The primary directive for the disposal of this compound is to manage it as hazardous chemical waste in accordance with local, state, and federal regulations.[1] This typically involves collection and disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
Waste Identification and Segregation
-
Labeling: Clearly label the waste container as "Hazardous Waste."[4][5] The label should include the full chemical name ("this compound"), its CAS number (10605-03-5), and the approximate quantity or concentration.[1]
Waste Containment
-
Container Selection: Use a leak-proof container with a secure, screw-on cap.[4][7] The container must be chemically compatible with this compound.
-
Filling: Do not overfill the waste container. Leave at least a 10-20% headspace to accommodate for any potential expansion of the contents.[8]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[4][6][7]
On-site Accumulation and Storage
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[6]
-
Secondary Containment: Place the primary waste container in a secondary container, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[7] The secondary container should be able to hold at least 110% of the volume of the primary container.[7]
-
Time and Quantity Limits: Adhere to your institution's policies regarding the maximum accumulation time and quantity of hazardous waste allowed in the laboratory before it must be collected for disposal.[5][7]
Accidental Spill Cleanup
In the event of a spill:
-
Evacuate non-essential personnel from the immediate area.[1]
-
Ensure adequate ventilation.[1]
-
Wearing full PPE, contain the spill.[1]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material such as diatomite or universal binders.[1] For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Place the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container.[1]
-
Decontaminate the spill area and any affected equipment.[1]
Disposal of Empty Containers
Empty containers that previously held this compound must be decontaminated before disposal:
-
Triple-Rinsing: Triple-rinse the container with a suitable solvent.[4]
-
Rinsate Collection: Crucially, the rinsate from this cleaning process must be collected and disposed of as hazardous waste. [4] Do not pour the rinsate down the drain.
-
Final Disposal: After triple-rinsing and allowing the container to air dry, it may be disposed of in the regular trash, provided all chemical residues have been removed and the label is defaced.[4] Always confirm this procedure with your institution's EH&S guidelines.
Arranging for Final Disposal
-
Contact EH&S: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request form or a direct call to the EH&S department.
-
Provide Information: Be prepared to provide a complete list of the chemical constituents in the waste container, including their concentrations.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling Dehydrocorydaline chloride
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Dehydrocorydaline chloride (CAS No: 10605-03-5). Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as toxic if swallowed and causes skin irritation[1]. Therefore, stringent adherence to PPE protocols is mandatory. The required PPE is designed to create a barrier against potential exposure through inhalation, skin contact, or eye contact[1][2].
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield. | To protect eyes from splashes or aerosols[1][3]. |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile). | To prevent skin contact and irritation[1][4]. Gloves must be inspected before use and disposed of properly after handling[5]. |
| Body Protection | Impervious clothing, such as a fully buttoned lab coat with long sleeves. | To protect skin and personal clothing from contamination[1][6]. |
| Respiratory Protection | A suitable respirator should be used, especially when handling the powder form. | To prevent inhalation of dust or aerosols[1][7]. Work should be conducted in a well-ventilated area, preferably a chemical fume hood[8]. |
Safe Handling and Storage
Proper handling and storage are crucial to minimize exposure risk and maintain the integrity of the compound.
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area or inside a chemical fume hood to avoid the formation of dust and aerosols[1][8].
-
Avoid Contact: Prevent all direct contact with the substance. Do not inhale, touch, or ingest the material[1].
-
Hygiene: Wash hands thoroughly after handling the compound, even after removing gloves[1][9]. Do not eat, drink, or smoke in the laboratory area[1].
-
Emergency Equipment: Ensure an accessible safety shower and eye wash station are available in the immediate work area[1][8].
Storage Plan:
-
Container: Keep the container tightly sealed[1].
-
Location: Store in a cool, well-ventilated, and locked-up area[1].
-
Solutions: Solutions of this compound are unstable. They should be prepared fresh or stored at -20°C for up to one month or -80°C for up to six months in a sealed container, away from moisture[1][10].
Emergency and First Aid Procedures
In case of accidental exposure, immediate and appropriate first aid is critical.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present[1][11]. Separate eyelids to ensure thorough flushing[1]. Seek prompt medical attention[1]. |
| Skin Contact | Take off all contaminated clothing immediately[5]. Rinse the skin thoroughly with plenty of soap and water[1][12]. If irritation persists, seek medical attention[12]. |
| Inhalation | Move the exposed person to fresh air at once[1][12]. If breathing is difficult or has stopped, provide artificial respiration, avoiding mouth-to-mouth resuscitation[1][12]. Get medical attention as soon as possible[12]. |
| Ingestion | Toxic if swallowed. Rinse the mouth with water[1]. Do NOT induce vomiting[1][13]. Call a physician or poison control center immediately[1][14]. |
Spill and Disposal Plan
Proper containment and disposal are necessary to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate: Evacuate personnel from the immediate spill area[8].
-
Ventilate: Ensure the area is well-ventilated[8].
-
Contain: Wearing full PPE, contain the spill to prevent it from spreading or entering drains[1][8].
-
Absorb: For liquid spills, absorb with an inert, non-combustible material like diatomite or universal binders[1][8]. For solid spills, carefully collect the material, avoiding dust generation[15].
-
Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol[1].
-
Dispose: Collect all contaminated materials in a sealed, leak-proof container for disposal as hazardous waste[8].
Disposal Plan:
-
Waste Classification: this compound should be treated as hazardous chemical waste[8].
-
Procedure: Dispose of the substance and its container in accordance with all local, state, and federal regulations[1]. This must be done through an approved waste disposal plant or a licensed hazardous waste contractor[8].
-
Containers: Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded[8].
Procedural Workflow Diagram
The following diagram illustrates the standard operating procedure for safely handling this compound, from preparation to disposal.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. gerpac.eu [gerpac.eu]
- 3. trihydro.com [trihydro.com]
- 4. PPE thanatopraxy - Protection & safety for professionals [boutique.eihf-isofroid.eu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. dentalcare.com [dentalcare.com]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. benchchem.com [benchchem.com]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. selleckchem.com [selleckchem.com]
- 11. trdsf.com [trdsf.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. api.henkeldx.com [api.henkeldx.com]
- 14. schc.org [schc.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
